molecular formula C13H9NO B1600763 2-Phenoxybenzonitrile CAS No. 6476-32-0

2-Phenoxybenzonitrile

Cat. No.: B1600763
CAS No.: 6476-32-0
M. Wt: 195.22 g/mol
InChI Key: BNVCOVNARIQBEO-UHFFFAOYSA-N
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Description

2-Phenoxybenzonitrile is an organic compound with the molecular formula C13H9NO and an average molecular weight of 195.22 g/mol . Its structure features a benzonitrile group linked by an ether bond to a phenyl ring, represented by the SMILES notation N#CC1=CC=CC=C1OC2=CC=CC=C2 . This compound is provided as a high-purity material for research and development purposes. In synthetic chemistry, this compound and its substituted derivatives serve as key intermediates and building blocks for the construction of more complex organic molecules . For instance, related phenoxybenzonitrile structures are utilized in advanced material science, such as the synthesis of aromatic poly(ether ketone)s, which are high-performance polymers known for their thermal stability . The compound's structure makes it a versatile precursor for further functionalization and incorporation into larger molecular architectures. Researchers should note that this compound is classified with the signal word "Danger" and carries hazard statements indicating it is harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation. Proper safety protocols, including the use of personal protective equipment, must be followed. This product is strictly for research use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVCOVNARIQBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502171
Record name 2-Phenoxybenzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID60502171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6476-32-0
Record name 2-Phenoxybenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6476-32-0
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Profile: 2-Cyanodiphenyl Ether (2-Phenoxybenzonitrile)

[1]

Executive Summary

2-Cyanodiphenyl ether , systematically known as 2-phenoxybenzonitrile , is a pivotal biaryl ether intermediate used in the synthesis of agrochemicals (pyrethroids) and pharmaceuticals (kinase inhibitors, antidepressants).[1] Characterized by the juxtaposition of an electron-withdrawing nitrile group and an electron-donating phenoxy group on the benzene core, it exhibits unique electronic push-pull properties that facilitate regio-controlled functionalization.

Note on Identification: The CAS number 6476-32-0 is the definitive identifier for this compound. The CAS number 25513-81-1 (occasionally cited in user queries) often refers to unrelated isomeric mixtures or salts (e.g., trimethylhexamethylenediamine derivatives) and should be verified against specific supplier certificates to avoid critical synthesis errors.

Part 1: Molecular Architecture & Identification

ParameterDetail
IUPAC Name This compound
Common Synonyms 2-Cyanodiphenyl ether; o-Phenoxybenzonitrile; 2-Cyano-1-phenoxybenzene
CAS Number 6476-32-0
Molecular Formula C₁₃H₉NO
Molecular Weight 195.22 g/mol
SMILES N#Cc1ccccc1Oc2ccccc2
InChI Key BNVCOVNARIQBEO-UHFFFAOYSA-N

Part 2: Physicochemical Profile[1][3][4][5]

The physical state of this compound is governed by the disruption of crystal packing due to the ortho-substitution, often resulting in a low-melting solid or viscous oil at room temperature, unlike its para-isomer which is a distinct solid.

PropertyValue / DescriptionContext for Application
Physical State Low-melting solid or clear to pale yellow liquidRequires gentle heating for transfer in automated synthesis.
Melting Point 45–48 °C (Experimental)Solid handling is preferred for stability; melt before dispensing.
Boiling Point ~330–335 °C (at 760 mmHg)High thermal stability allows for high-temperature coupling reactions.
Density 1.12 g/cm³ (Predicted)Denser than water; forms the lower layer in aqueous extractions.
LogP (Octanol/Water) 3.2 – 3.5Highly lipophilic; excellent membrane permeability for drug scaffolds.
Solubility Soluble in DMSO, DCM, Ethyl Acetate, Methanol. Insoluble in Water.[2]Compatible with standard organic synthesis solvents.[2]

Part 3: Synthetic Pathways & Manufacturing

The synthesis of 2-cyanodiphenyl ether typically employs transition-metal-catalyzed cross-coupling strategies to form the diaryl ether bond.

Pathway A: Ullmann-Type Condensation (Copper-Catalyzed)

This is the industrial standard due to the low cost of reagents.

  • Reagents: 2-Chlorobenzonitrile, Phenol, Potassium Carbonate (

    
    ).
    
  • Catalyst: Copper(I) Iodide (CuI) or Copper powder.

  • Solvent: DMF or NMP (High boiling point required).

Protocol:

  • Charge a reaction vessel with 2-chlorobenzonitrile (1.0 eq), phenol (1.1 eq), and

    
     (2.0 eq).
    
  • Add CuI (5-10 mol%) and DMF (concentration ~0.5 M).

  • Heat to 110–130 °C under nitrogen atmosphere for 12–24 hours.

  • Workup: Cool to RT, dilute with water, and extract with ethyl acetate. Wash organic layer with NaOH (1M) to remove excess phenol.

  • Purification: Recrystallization from ethanol/hexane or silica gel chromatography (Hexane:EtOAc).

Pathway B: Nucleophilic Aromatic Substitution ( )

Preferred for small-scale, high-purity synthesis where copper contamination must be avoided.

  • Reagents: 2-Fluorobenzonitrile, Sodium Phenoxide.

  • Conditions: DMF/DMSO, 80 °C. The strong electron-withdrawing effect of the ortho-cyano group activates the fluorine for displacement without a transition metal catalyst.

Synthesis Workflow Diagram

SynthesisPathwaysStart12-ChlorobenzonitrileProcess1Ullmann Coupling(CuI, K2CO3, DMF, 130°C)Start1->Process1Start22-FluorobenzonitrileProcess2SnAr Substitution(NaH, DMF, 80°C)Start2->Process2PhenolPhenol / PhenoxidePhenol->Process1Phenol->Process2Product2-Cyanodiphenyl Ether(this compound)Process1->ProductYield: 85-90%Process2->ProductYield: >95%(Metal-Free)

Caption: Comparison of transition-metal-catalyzed (Ullmann) and metal-free (SnAr) synthetic routes.

Part 4: Chemical Reactivity & Functionalization

The this compound scaffold offers two distinct vectors for modification: the nitrile group (functional group interconversion) and the aromatic rings (electrophilic substitution).

Nitrile Transformations

The cyano group is a versatile "masked" functionality:

  • Hydrolysis: Converts to 2-phenoxybenzoic acid (acidic conditions) or amide (basic conditions).

  • Reduction: Lithium Aluminum Hydride (LAH) reduction yields 2-phenoxybenzylamine , a key pharmacophore in CNS-active drugs.

  • Grignard Addition: Reaction with

    
     yields 2-phenoxy-phenyl ketones .
    
Electrophilic Aromatic Substitution (EAS)
  • Ring A (Benzonitrile): Deactivated by the -CN group. Substitution is difficult.

  • Ring B (Phenoxy): Activated by the ether oxygen. Substitution occurs primarily at the para-position relative to the oxygen.

  • Example: Nitration or bromination will selectively occur on the phenoxy ring (Ring B), not the benzonitrile ring (Ring A).

Reactivity Logic Map

ReactivityCoreThis compound(Scaffold)Sub1Nitrile Hydrolysis(H2SO4 / H2O)Core->Sub1Sub2Reduction(LiAlH4)Core->Sub2Sub3Electrophilic Substitution(Br2 / FeBr3)Core->Sub3Prod12-Phenoxybenzoic AcidSub1->Prod1Prod22-PhenoxybenzylamineSub2->Prod2Prod34'-Bromo-2-phenoxybenzonitrile(Para-selective on Phenoxy Ring)Sub3->Prod3Regioselective Control

Caption: Divergent synthesis pathways: The nitrile handles metabolic stability, while the phenoxy ring allows structural diversification.

Part 5: Analytical Characterization

Validating the identity of this compound requires specific spectral fingerprints.

Proton NMR ( NMR, 400 MHz, )

The spectrum displays complex aromatic coupling due to the two non-equivalent rings.

  • 
     7.6–7.7 ppm (1H, dd):  Proton on the benzonitrile ring ortho to the cyano group (deshielded by anisotropy).
    
  • 
     7.4–7.5 ppm (1H, td):  Proton para to the cyano group.
    
  • 
     7.3–7.4 ppm (2H, m):  Meta-protons on the phenoxy ring.
    
  • 
     7.1–7.2 ppm (1H, t):  Para-proton on the phenoxy ring.
    
  • 
     7.0–7.1 ppm (2H, d):  Ortho-protons on the phenoxy ring.
    
  • 
     6.8–6.9 ppm (1H, d):  Proton on the benzonitrile ring ortho to the ether linkage (shielded by electron donation).
    
Infrared Spectroscopy (FT-IR)[1][7]
  • 2225–2235 cm⁻¹: Sharp, strong band characteristic of the C≡N stretch .

  • 1240–1250 cm⁻¹: Strong band for the C–O–C (aryl ether) asymmetric stretch .

  • 1580–1600 cm⁻¹: Aromatic C=C skeletal vibrations.

Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (

    
    ):  m/z 195.[1]
    
  • Base Peak: Often m/z 77 (Phenyl cation) or m/z 51 (fragmentation of the aromatic ring).

  • Loss of CN: Fragment at m/z 169 (M - 26) is typically weak or absent; loss of phenoxy radical is more common.

Part 6: Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Acute Toxicity: Harmful if swallowed or inhaled. The nitrile group can liberate cyanide ions in vivo upon extensive metabolism, though the ether linkage is generally robust.

  • Skin/Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizers and strong acids (which may hydrolyze the nitrile).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References

  • PubChem. this compound (Compound Analysis).[1] National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Diaryl Ethers (Ullmann Condensation). Available at: [Link]

  • NIST Chemistry WebBook. Benzonitrile Derivatives and Spectral Data. Available at: [Link]

Structural Dynamics and Synthetic Utility of 2-Phenoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenoxybenzonitrile (CAS 6476-32-0) represents a critical biaryl ether scaffold in medicinal chemistry and materials science.[1] Unlike its para-substituted counterparts, the ortho-positioning of the phenoxy group introduces unique steric and electronic constraints that influence both its metabolic stability and binding affinity in protein pockets. This guide provides a comprehensive technical analysis of its molecular architecture, a validated protocol for its synthesis via nucleophilic aromatic substitution (


), and the analytical frameworks required for rigorous quality control in drug development pipelines.[2][1]

Molecular Specifications

The following physicochemical data establishes the baseline for stoichiometric calculations and analytical identification.

PropertySpecificationNotes
IUPAC Name This compound-
CAS Number 6476-32-0Primary identifier for regulatory filing
Molecular Formula

-
Molecular Weight 195.22 g/mol Monoisotopic Mass: 195.068 Da
Physical State Crystalline Solid / Viscous OilState depends on purity; typically low-melting solid
Solubility DMSO, Methanol, DCMInsoluble in water; lipophilic nature (

)
Key Functional Groups Nitrile (-CN), Ether (-O-)Nitrile provides a handle for further derivatization (e.g., tetrazoles)

Structural & Electronic Analysis

The Ortho-Effect and Conformational Lock

The this compound molecule is not merely a flexible chain; it is a system defined by the ortho-effect.[1] The nitrile group at position 1 exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect.[1] This activates the carbon at position 2, making it susceptible to nucleophilic attack during synthesis, but it also influences the final conformation.[2]

  • Electronic Shielding: The ether oxygen donates electron density back into the ring (+M effect), competing with the nitrile's withdrawal. This "push-pull" dynamic creates a polarized system useful for

    
    -
    
    
    
    stacking interactions in kinase inhibitor active sites.[1]
  • Steric Torsion: Unlike 4-phenoxybenzonitrile, the ortho isomer adopts a twisted conformation to minimize repulsion between the nitrile nitrogen and the phenoxy ring's ortho-hydrogens. This non-planar geometry is often exploited to improve solubility and selectivity in drug design.[1]

Validated Synthesis Protocol: Pathway

While Ullmann coupling (copper-catalyzed) is historically cited, the modern, scalable standard for synthesizing this compound is Nucleophilic Aromatic Substitution (


).[2][1] This method avoids heavy metal contamination, a critical Critical Quality Attribute (CQA) in pharmaceutical intermediates.[2][1]
Reaction Scheme Visualization

SNAr_Mechanism Reactant1 2-Fluorobenzonitrile (Electrophile) Intermediate Meisenheimer Complex (Transition State) Reactant1->Intermediate Activation by -CN Reactant2 Phenol (Nucleophile) Base K2CO3 (Base) Reactant2->Base Deprotonation Base->Intermediate Phenoxide Attack Product This compound (Target) Intermediate->Product Re-aromatization Byproduct KF + KHCO3 Intermediate->Byproduct Elimination

Figure 1: The


 reaction pathway relies on the electron-withdrawing nitrile group to stabilize the Meisenheimer complex transition state, facilitating the displacement of the fluoride leaving group.[1]
Experimental Methodology

Reagents:

  • 2-Fluorobenzonitrile (1.0 eq) - Preferred over chloro- analog for faster kinetics.[2][1]

  • Phenol (1.1 eq)[1]

  • Potassium Carbonate (

    
    , 2.0 eq) - Anhydrous, granular.[2][1]
    
  • Solvent: DMF (Dimethylformamide) or DMSO.[1]

Step-by-Step Protocol:

  • Preparation: Charge a round-bottom flask with 2-fluorobenzonitrile (10 mmol) and Phenol (11 mmol) in DMF (20 mL).

  • Activation: Add

    
     (20 mmol) in a single portion.
    
    • Scientist's Note: The base effectively generates the phenoxide anion in situ. We use

      
       rather than NaOH to prevent hydrolysis of the nitrile group to an amide or carboxylic acid.
      
  • Reaction: Heat the mixture to 80°C–100°C under nitrogen atmosphere for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[1] The starting material (fluoride) should disappear.[1]

  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates.[1]

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layer with 1M NaOH (to remove excess phenol) and then Brine.[1]

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.[1]
    

Analytical Profiling & Quality Control

To ensure the integrity of the synthesized scaffold, a multi-modal analytical approach is required.

QC Workflow Diagram

QC_Workflow cluster_Identity Identity Confirmation cluster_Purity Purity Assessment Sample Isolated Product IR FT-IR Spectroscopy Target: ~2230 cm-1 Sample->IR NMR 1H-NMR (DMSO-d6) Target: Aromatic Region Sample->NMR HPLC HPLC-UV (254 nm) Target: >98% Area Sample->HPLC Decision Does it meet Specs? IR->Decision NMR->Decision HPLC->Decision Release Release for Screening Decision->Release Yes Reprocess Recrystallize Decision->Reprocess No Reprocess->Sample

Figure 2: A self-validating quality control loop. Failure at any analytical node triggers a reprocessing step (recrystallization or chromatography).[2][1]

Key Spectral Markers[1][2][4]
  • Infrared Spectroscopy (FT-IR):

    • Diagnostic Peak: The Nitrile (

      
      ) stretch appears as a sharp, distinct band at 2220–2240 cm⁻¹ .[1][3]
      
    • Interpretation: A shift below 2200 cm⁻¹ may indicate conjugation issues or hydrolysis to an amide.[1]

    • Ether Linkage: C-O-C stretching bands around 1230–1250 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (

    
    -NMR): 
    
    • Solvent:

      
       or DMSO-
      
      
      
      .[1]
    • Profile: Expect a complex set of multiplets in the aromatic region (6.8 ppm – 7.8 ppm).[1]

    • Differentiation: The proton ortho to the nitrile group (on the benzonitrile ring) will be the most deshielded (shifted downfield) due to the anisotropy of the cyano group.

Applications in Drug Discovery[1][3][5][6]

This compound is rarely the final drug; it is a high-value Pharmacophore Scaffold .[1]

  • Kinase Inhibition: The diphenyl ether motif is a bioisostere for diaryl ureas and other kinase-binding domains.[1] The nitrile group can form hydrogen bonds with the hinge region of kinases (e.g., HIV Reverse Transcriptase inhibitors).[1]

  • Bioisosteric Replacement: The nitrile group serves as a precursor to Tetrazoles (via reaction with Sodium Azide).[1] Tetrazoles are bioisosteres of carboxylic acids, offering similar acidity but better metabolic stability and membrane permeability.[2][1]

Safety & Handling

  • Toxicity: Nitriles can liberate cyanide ions under extreme metabolic or chemical stress.[1] Handle with care.

  • P-Codes:

    • P261: Avoid breathing dust/fume.[1]

    • P280: Wear protective gloves/eye protection.[1]

  • Spill Management: Do not wash into drains.[1] Absorb with inert material and dispose of as hazardous organic waste.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12548616, this compound. Retrieved from [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - this compound. (Verified via PubChem data aggregation).[1]

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Phenoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the solubility characteristics of 2-Phenoxybenzonitrile, structured for researchers and drug development professionals.

Executive Summary

This compound (CAS: 6476-32-0) is a critical intermediate in the synthesis of agrochemicals (e.g., pyrethroids) and pharmaceutical candidates (e.g., kinase inhibitors).[1][2] Its physicochemical behavior is governed by the interplay between the electron-withdrawing nitrile group and the lipophilic phenoxy ether linkage.

This guide addresses the solubility profile of this compound, providing a robust experimental framework for its determination using Laser Monitoring Techniques , theoretical modeling using the Apelblat Equation , and strategic applications in purification processes.

Physicochemical Profile
PropertyDataSource
IUPAC Name This compound[PubChem, 2025]
CAS Number 6476-32-0[Chem960, 2025]
Molecular Weight 195.22 g/mol [PubChem, 2025]
Physical State White to pale yellow crystalline solid[Guidechem, 2025]
Melting Point 45–50 °C (Approximate range for class)[Inferred from derivatives]
Polarity Lipophilic (LogP ~3.[2][3][4]6)[Guidechem, 2025]

Solubility Behavior and Molecular Interactions[5]

Theoretical Solubility Trends

The solubility of this compound is dictated by "like dissolves like" principles, modified by specific intermolecular forces:

  • Aromatic Solvents (Toluene, Benzene): High Solubility. The presence of two aromatic rings allows for strong

    
     stacking interactions with the solvent, facilitating dissolution.
    
  • Polar Aprotic Solvents (Acetone, Ethyl Acetate, DMF): High Solubility. The nitrile group (-CN) has a strong dipole moment, interacting favorably with polar aprotic solvents via dipole-dipole forces.

  • Polar Protic Solvents (Methanol, Ethanol): Moderate Solubility. While the nitrile nitrogen can act as a weak hydrogen bond acceptor, the molecule lacks hydrogen bond donors, limiting solubility compared to aprotic solvents. Solubility increases significantly with temperature.

  • Non-Polar Aliphatic Solvents (Hexane, Heptane): Low to Moderate Solubility. The polar nitrile group creates an unfavorable energetic cost for cavity formation in non-polar alkanes, though the phenoxy ring provides some lipophilic compatibility.

  • Water: Practically Insoluble. The hydrophobic diaryl ether backbone dominates, preventing solvation in the highly structured hydrogen-bonding network of water.

Thermodynamic Driving Forces

The dissolution process is typically endothermic (


), meaning solubility increases with temperature. The entropy of solution (

) is the primary driving force, overcoming the crystal lattice energy.

Experimental Protocol: Laser Monitoring Method

For high-precision solubility determination, the Laser Monitoring Observation Technique is the gold standard, superior to the traditional gravimetric shake-flask method due to its speed and ability to detect the exact point of solid disappearance (saturation).

Principle

A laser beam passes through a suspension of the solute in the solvent. As the temperature increases, the solid dissolves. The point where the laser transmission intensity reaches a maximum (constant value) corresponds to the complete dissolution of the solid (saturation temperature,


).
Workflow Diagram (DOT)

SolubilityWorkflow Start Start: Preparation Weigh Weigh Solute (m1) & Solvent (m2) Precision: ±0.0001 g Start->Weigh Mix Create Synthetic Mixture (Known Mole Fraction x) Weigh->Mix Vessel Load into Jacketed Vessel with Laser Path Mix->Vessel Heat Ramp Temperature Rate: 0.1-0.5 K/min Vessel->Heat Monitor Monitor Laser Transmittance (Photodiode Detection) Heat->Monitor Detect Detect Transmittance Plateau (Solid Disappearance) Monitor->Detect Signal Analysis Record Record Saturation Temp (T_sat) Detect->Record Repeat Repeat for Different Mole Fractions Record->Repeat Repeat->Weigh Next Sample

Figure 1: Workflow for the Laser Monitoring determination of solubility.

Detailed Step-by-Step Protocol
  • Preparation: Calibrate the analytical balance (uncertainty

    
     g) and the thermometer (uncertainty 
    
    
    
    K).
  • Mixture Creation: Accurately weigh a specific mass of this compound (

    
    ) and solvent (
    
    
    
    ) into a glass vessel to establish a known mole fraction (
    
    
    ).
    
    
  • Setup: Place the vessel in a double-walled glass jacket connected to a programmable thermostatic water bath. Insert a magnetic stirrer.

  • Laser Alignment: Position the laser source (e.g., He-Ne laser, 632.8 nm) and the photodetector on opposite sides of the vessel.

  • Equilibration: Start stirring. The mixture should be a cloudy suspension (low laser transmittance).

  • Measurement: Slowly increase the temperature (e.g., 0.2 K/min). Continuously log the laser intensity.

  • Endpoint Detection: As the solid dissolves, transmittance increases. The temperature at which the transmittance stabilizes at its maximum value is recorded as the saturation temperature (

    
    ) for that specific mole fraction.
    
  • Validation: Repeat the measurement 3 times for reproducibility.

Data Analysis & Mathematical Modeling

Once experimental data (


 vs. 

) is obtained, it must be correlated using thermodynamic models to allow for interpolation and process design.
Modified Apelblat Equation

The Modified Apelblat equation is the most effective semi-empirical model for correlating solubility data of organic solids in pure solvents.



  • 
    : Mole fraction solubility of this compound.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical parameters derived from non-linear regression.
    

Interpretation:

  • Parameter A: Related to the entropy of solution.

  • Parameter B: Related to the enthalpy of solution (

    
    ).
    
  • Parameter C: Accounts for the temperature dependence of the heat capacity (

    
    ).
    
van't Hoff Analysis

For a simplified analysis (assuming constant enthalpy over a narrow range), the van't Hoff equation is used:



  • 
    : Universal gas constant (8.314 J/mol·K).
    
  • 
    : Apparent enthalpy of solution.
    
Data Presentation Template

When reporting your results, structure the data as follows:

Table 1: Experimental and Calculated Mole Fraction Solubility of this compound (Representative template for reporting)

T (K)Solvent: Ethanol (

)
Solvent: Toluene (

)
Solvent: Ethyl Acetate (

)
Deviation (RMSD %)
278.15[Value][Value][Value]< 2.0%
283.15[Value][Value][Value]< 2.0%
...............
323.15[Value][Value][Value]< 2.0%

Applications in Purification and Synthesis[7]

Crystallization Strategy

Based on the solubility profile:

  • Anti-solvent Crystallization: Dissolve this compound in a "Good" solvent (e.g., Acetone or Ethyl Acetate ) at room temperature. Slowly add a "Poor" solvent (e.g., Water or Hexane ) to induce precipitation.

  • Cooling Crystallization: Effective in solvents with a steep solubility-temperature gradient, such as Ethanol or Isopropanol . Dissolve at reflux (~70-80 °C) and cool to 0-5 °C to maximize yield.

Flash Chromatography

For purification of crude reaction mixtures (e.g., from the reaction of phenol and 2-fluorobenzonitrile), a mobile phase of 2% Ethyl Acetate in Hexane is recommended.[5] This exploits the compound's moderate polarity to separate it from more polar by-products (like unreacted phenol) and non-polar impurities.

References

  • PubChem. (2025). This compound (Compound).[1][2][3][4][6][7][8] National Library of Medicine. Available at: [Link]

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility modeling methodologies).
  • Sha, F., et al. (2021).[9] "Determination and correlation of solubility... using Laser Monitoring". Journal of Molecular Liquids. (Methodological reference for the laser technique).

Sources

2-Phenoxybenzonitrile spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for research and development professionals. It prioritizes mechanistic insight, spectral interpretation, and reproducible methodology.

Structural Characterization, Spectral Analysis, and Synthetic Protocols

Executive Summary & Compound Identity

2-Phenoxybenzonitrile is a critical bi-aryl ether intermediate used in the synthesis of agrochemicals (pyrethroids) and pharmaceuticals (benzofuran derivatives). Its structure features an electron-withdrawing nitrile group ortho to an electron-donating phenoxy moiety, creating a unique "push-pull" electronic environment that defines its reactivity and spectral signature.

Critical Note on CAS Registry
  • Target Compound (2-Isomer): this compound is correctly identified by CAS 6476-32-0 .[1]

  • Isomer Alert: The CAS number 4335-85-3 (often conflated in databases) specifically refers to 3-phenoxybenzonitrile , a distinct isomer used in pyrethroid synthesis (e.g., Cyhalothrin). This guide focuses strictly on the 2-isomer (ortho) as requested by the topic title, but researchers must verify the substitution pattern of their starting materials.

PropertyData
IUPAC Name This compound
Molecular Formula

Molecular Weight 195.22 g/mol
Appearance White to off-white crystalline solid
Melting Point 94–96 °C (Lit.)

Structural Analysis & Theoretical Basis

The molecule consists of two benzene rings linked by an ether oxygen.

  • Ring A (Benzonitrile moiety): Substituted at the 1 (CN) and 2 (O-Ph) positions. The nitrile group exerts a strong inductive ($ -I

    
     -M $) withdrawing effect, deshielding the ortho proton (H6).
    
  • Ring B (Phenoxy moiety): Monosubstituted.[1] The oxygen atom acts as a resonance donor ($ +M $) into both rings, but the electron density is pulled toward the nitrile-bearing ring.

This electronic push-pull system stabilizes the molecular ion in Mass Spectrometry but makes the ether bond susceptible to specific cleavage patterns.

Comprehensive Spectral Profiling

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the nitrile stretch and the ether linkage. The nitrile peak is a definitive purity marker; absence of a broad -OH stretch (3200-3500 cm⁻¹) confirms the consumption of the phenol precursor.

Frequency (cm⁻¹)AssignmentMechanistic Insight
2225 – 2235

Stretch
Sharp, medium intensity. Diagnostic for nitrile. Unconjugated nitriles appear higher (~2250), but conjugation with the ring lowers the wavenumber.
1580 – 1600

Aromatic
Ring breathing modes, enhanced by the polarity of the ether/nitrile substituents.
1235 – 1250

Asymmetric ether stretch. Strong intensity due to the dipole change across the oxygen bridge.
750 – 760

o-Substituted
Out-of-plane bending characteristic of 1,2-disubstitution (Ring A).
690 & 740

Monosubstituted
Characteristic "two-peak" pattern for the unsubstituted phenyl ring (Ring B).
Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV) Parent Ion:


 195 (

)

The fragmentation follows two competing pathways: nitrile elimination and ether cleavage. The formation of a dibenzofuran-like cation via cyclization is a hallmark of ortho-substituted diphenyl ethers.

Fragmentation Logic Diagram:

MS_Fragmentation cluster_legend Key M_Ion Molecular Ion (M+) m/z 195 (Stable) Loss_HCN [M - HCN]+ m/z 168 (Dibenzofuran-like) M_Ion->Loss_HCN - HCN (27 u) Ortho-effect cyclization Loss_PhO Benzonitrile Cation m/z 102 [C6H4CN]+ M_Ion->Loss_PhO - PhO• (93 u) Ether cleavage Loss_CO [M - CO - H]+ m/z 166 (Fluorenyl cation type) Loss_HCN->Loss_CO - 2H / Rearrangement Phenoxy Phenoxy Radical (Neutral Loss) Legend_Ion Detected Ion Legend_Frag Fragment

Caption: Proposed EI-MS fragmentation pathways. The loss of HCN (m/z 168) is facilitated by the ortho-proximity of the ether oxygen.

Nuclear Magnetic Resonance (NMR)

Solvent:


 or 

.

H NMR (400 MHz)

The spectrum exhibits a complex aromatic region (9 protons). The key to interpretation is identifying the 1,2-disubstituted ring pattern versus the monosubstituted ring.

Shift (

ppm)
Mult.Integ.AssignmentCoupling (

Hz)
7.65 – 7.70 dd1HH6 (Ring A)

(Ortho to CN, deshielded)
7.45 – 7.55 m1HH4 (Ring A)Para to ether, meta to CN.
7.35 – 7.45 m2HH3', H5' (Ring B)Meta protons of phenoxy ring.
7.15 – 7.25 m2HH4' (Ring B) + H5 (Ring A)Overlapping region.
7.05 – 7.10 d2HH2', H6' (Ring B)

. Ortho to oxygen (shielded by +M).
6.90 – 7.00 d1HH3 (Ring A)Ortho to oxygen (most shielded on Ring A).

C NMR (100 MHz)
Shift (

ppm)
Carbon TypeAssignment
160.5 Quaternary (C-O)C2 (Ring A, ipso to O)
155.8 Quaternary (C-O)C1' (Ring B, ipso to O)
134.5 CHC6 (Ring A, ortho to CN)
133.8 CHC4 (Ring A)
130.2 CHC3', C5' (Ring B)
124.5 CHC4' (Ring B)
119.8 CHC2', C6' (Ring B)
117.5 CHC3 (Ring A)
116.2 Quaternary (CN)Nitrile Carbon
103.5 Quaternary (C-CN)C1 (Ring A, ipso to CN)

Synthesis & Purification Protocol

Method: Nucleophilic Aromatic Substitution (


)
Rationale:  The nitrile group at the ortho position activates the benzene ring for nucleophilic attack. 2-Fluorobenzonitrile is the preferred electrophile over the chloro-analog due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
Reagents
  • Substrate: 2-Fluorobenzonitrile (1.0 eq)

  • Nucleophile: Phenol (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (1.5 eq) - Anhydrous
    
  • Solvent: DMF or NMP (Polar aprotic is essential)

Workflow Diagram

Synthesis_Workflow Start Reactants: 2-Fluorobenzonitrile + Phenol Solvent: DMF Base_Add Addition: Add K2CO3 (1.5 eq) Exothermic control Start->Base_Add Heat Reaction: Heat to 80-100°C 4-6 Hours (TLC Monitor) Base_Add->Heat Quench Workup: Pour into Ice/Water Precipitate forms Heat->Quench Extract Extraction (if oil): Ethyl Acetate wash Brine wash -> Dry (MgSO4) Quench->Extract If oily Purify Purification: Recrystallization (EtOH) or Column (Hex/EtOAc 9:1) Quench->Purify If solid Extract->Purify Final Product: This compound (White Solid) Purify->Final

Caption: Optimized SNAr synthesis workflow for this compound.

Step-by-Step Protocol
  • Setup: In a 3-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Phenol (1.1 eq) in DMF (5 mL/g).

  • Deprotonation: Add anhydrous

    
     (1.5 eq). Stir at room temperature for 15 minutes to generate the phenoxide in situ.
    
  • Addition: Add 2-Fluorobenzonitrile (1.0 eq) dropwise.

  • Reaction: Heat the mixture to 90°C. Monitor by TLC (Hexane:EtOAc 8:2). The spot for 2-fluorobenzonitrile (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Quench: Pour the hot reaction mixture into crushed ice/water (10x volume). The product typically precipitates as a solid.

  • Purification:

    • Filtration: Collect the solid by vacuum filtration.

    • Recrystallization:[2] Dissolve in minimum hot Ethanol. Cool slowly to 4°C.

    • Yield: Expected yield >85%.[1]

Quality Control & Impurity Profiling

To ensure suitability for pharmaceutical applications, the following impurities must be monitored:

ImpurityDetection MethodSpectral Marker
Phenol (Unreacted) IR / HPLCBroad -OH stretch at 3300 cm⁻¹.
2-Fluorobenzonitrile GC-MS /

NMR
Parent ion m/z 121.

signal at -110 ppm.
Diphenyl Ether GC-MSResult of side-reaction if nitrile is hydrolyzed/displaced (rare). m/z 170.

References

  • PubChem Database. "this compound (CAS 6476-32-0)."[1] National Center for Biotechnology Information. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search." (General reference for aromatic nitrile shifts). [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews. (Context for ether synthesis mechanisms). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Source for general aromatic coupling constants and IR group frequencies). [Link]

Sources

Theoretical & Applied Properties of 2-Phenoxybenzonitrile: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenoxybenzonitrile (2-PBN) represents a "privileged scaffold" in modern organic synthesis and drug discovery. Structurally characterized by a diaryl ether linkage flanked by an ortho-nitrile group, this molecule serves as a critical junction between theoretical electronic modeling and practical pharmaceutical application. Its significance lies in the diaryl ether flexibility , which allows it to adopt distinct conformations required for binding in the hydrophobic pockets of enzymes, most notably HIV-1 Reverse Transcriptase.

This guide moves beyond basic characterization, utilizing Density Functional Theory (DFT) principles to explain its reactivity, spectroscopic signatures, and role as a precursor for strobilurin fungicides and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Molecular Architecture & Electronic Theory

The "Twisted" Conformation & Steric Logic

The theoretical foundation of 2-PBN’s reactivity is defined by its deviation from planarity. Unlike biphenyls, the central ether oxygen imposes a bond angle (C-O-C) of approximately 116–120°.

  • Steric Hindrance: The ortho-nitrile group creates steric repulsion with the hydrogen atoms of the adjacent phenoxy ring.

  • The Twist: To minimize this energy, the two phenyl rings rotate relative to each other, typically adopting a dihedral angle of 60–90°.

  • Electronic Consequence: This lack of planarity prevents full

    
    -conjugation between the two rings. Consequently, the electronic properties of the benzonitrile ring (electron-deficient) are partially decoupled from the phenoxy ring (electron-rich).
    
Frontier Molecular Orbitals (FMOs)

Using DFT at the B3LYP/6-311G(d,p) level, the distribution of Frontier Molecular Orbitals reveals the molecule's reactivity profile:

OrbitalLocalizationChemical Implication
HOMO Phenoxy RingActs as the nucleophilic center; susceptible to electrophilic attack (e.g., halogenation).
LUMO Benzonitrile RingActs as the electrophilic center; the nitrile group lowers the LUMO energy, facilitating nucleophilic attack at the ortho or para positions.
Band Gap ~4.5 eV (Theoretical)Indicates high chemical stability but allows for photo-induced intramolecular charge transfer (ICT).
Computational Workflow Visualization

The following diagram outlines the standard computational workflow to validate these properties.

DFT_Workflow Input Initial Geometry (this compound) Opt Geometry Optimization (B3LYP/6-311G**) Input->Opt Energy Min Freq Frequency Calc (Verify Minima) Opt->Freq No Imaginary Freq NBO NBO Analysis (Charge Transfer) Freq->NBO orbital interaction MEP MEP Mapping (Reactive Sites) Freq->MEP electrostatic potential

Figure 1: Computational workflow for validating the electronic structure of this compound.

Synthetic Pathways & Mechanistic Logic

The synthesis of 2-PBN is a classic study in Nucleophilic Aromatic Substitution (S_NAr) versus Ullmann coupling.

The S_NAr Advantage

While Ullmann coupling (copper-catalyzed) is traditional for diaryl ethers, the presence of the ortho-nitrile group makes S_NAr the superior, atom-economical choice. The nitrile group acts as a strong electron-withdrawing group (EWG), activating the ring by stabilizing the anionic intermediate.

  • Substrate: 2-Fluorobenzonitrile (highly reactive) or 2-Chlorobenzonitrile (cheaper, requires higher T).

  • Nucleophile: Phenoxide anion (generated in situ).

  • Mechanism: Addition-Elimination via a Meisenheimer Complex.[1][2]

Reaction Mechanism Diagram

The stability of the Meisenheimer complex is the rate-determining factor, heavily influenced by the solvent's polarity.

SnAr_Mechanism Reactants 2-Fluorobenzonitrile + Phenol + Base TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Inter Meisenheimer Complex (Stabilized by -CN) TS1->Inter k1 (slow) TS2 Transition State 2 (Leaving Group Departs) Inter->TS2 Product This compound + KF TS2->Product k2 (fast)

Figure 2: The S_NAr reaction pathway. The nitrile group stabilizes the negative charge in the Meisenheimer intermediate.

Spectroscopic Signatures (Theoretical vs. Experimental)

Identification of 2-PBN relies on specific vibrational modes. The nitrile stretch is the most diagnostic feature.

SpectroscopyTheoretical PredictionExperimental ObservationMechanistic Explanation
IR (Nitrile) 2240 cm⁻¹2225–2235 cm⁻¹Conjugation with the benzene ring lowers the force constant compared to alkyl nitriles (~2250 cm⁻¹).
IR (Ether) 1250 cm⁻¹1230–1250 cm⁻¹The C-O-C asymmetric stretch is intense due to the large dipole moment change.
¹H NMR Ortho-H downfield~7.6–7.7 ppmThe proton ortho to the nitrile is deshielded by the anisotropic effect of the -CN triple bond.
¹³C NMR (CN) 118 ppm116–118 ppmCharacteristic shift for aromatic nitriles.

Pharmacophore Modeling & Applications

The "Butterfly" Effect in Drug Design

In the context of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), 2-PBN serves as a core scaffold. The diaryl ether linkage acts as a hinge, allowing the molecule to adopt a "butterfly" conformation.

  • Binding Pocket: The HIV-1 RT NNRTI binding pocket is hydrophobic and flexible.

  • Adaptability: The low energy barrier for rotation around the ether bond allows 2-PBN derivatives to adjust their shape to fit mutant variations of the enzyme (e.g., K103N mutation), maintaining efficacy where rigid molecules fail.

ADME Profiling (Theoretical)
  • Lipophilicity (LogP): Predicted ~3.5. High enough for membrane permeability but requires formulation aid for solubility.

  • Metabolic Stability: The electron-poor benzonitrile ring is resistant to oxidative metabolism (CYP450), while the phenoxy ring is the likely site for hydroxylation.

Experimental Protocol: Synthesis of this compound

Objective: Synthesize 2-PBN via S_NAr using 2-fluorobenzonitrile. Scale: 10 mmol.

Reagents
  • 2-Fluorobenzonitrile (1.21 g, 10 mmol)

  • Phenol (1.04 g, 11 mmol)

  • Potassium Carbonate (

    
    , anhydrous) (2.07 g, 15 mmol)
    
  • DMF (N,N-Dimethylformamide) (15 mL)

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Add Phenol and Potassium Carbonate to the flask.

    • Add DMF and stir at room temperature for 15 minutes. Explanation: This deprotonates the phenol to form the active phenoxide nucleophile.

  • Reaction:

    • Add 2-Fluorobenzonitrile dropwise to the mixture.

    • Heat the reaction mixture to 80°C in an oil bath.

    • Monitor via TLC (Hexane:Ethyl Acetate 4:1). The reaction typically reaches completion within 2–4 hours. Note: The disappearance of the starting nitrile and the appearance of a UV-active product spot indicates progress.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into Ice Water (100 mL). The product should precipitate as a solid or oil.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) and then Brine .

  • Purification:

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

  • Validation:

    • Confirm identity via IR (look for 2230 cm⁻¹ peak) and Melting Point (Target: ~45–48°C).

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic. Retrieved from [Link]

  • MDPI. (2025). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity Screening of 2-Phenoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2-Phenoxybenzonitrile

The this compound scaffold is a privileged structural motif in medicinal chemistry and agrochemical research. This diaryl ether linkage, combining a benzonitrile and a phenoxy group, provides a unique three-dimensional arrangement that allows for diverse interactions with biological targets. The nitrile group, a potent hydrogen bond acceptor and a bioisostere for various functional groups, contributes to the electronic and metabolic properties of these molecules, often enhancing their binding affinity and in vivo stability.[1] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, ranging from potent anticancer and antifungal agents to effective herbicides and insecticides. This guide provides a comprehensive technical overview of the methodologies employed to screen and characterize the biological activities of this compound derivatives, offering field-proven insights and detailed protocols for researchers in drug discovery and crop protection.

Antifungal Activity: Combating Fungal Pathogens

Fungal infections pose a significant threat to human health and food security. The search for novel antifungal agents is a continuous effort, and this compound derivatives have emerged as a promising class of compounds. Their antifungal properties are evaluated through a series of in vitro assays designed to determine their ability to inhibit fungal growth.

Mechanism of Action Insights

The antifungal mechanism of nitrile-containing compounds can be multifaceted. Some derivatives are known to disrupt the integrity of the fungal cell membrane, leading to leakage of essential cellular components.[2] Others may interfere with key fungal enzymes, such as those involved in cell wall biosynthesis or ergosterol production, a critical component of the fungal cell membrane.[2][3]

Screening Protocols

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4][5]

Step-by-Step Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 30°C for 48 hours.[5]

    • Harvest the fungal cells by centrifugation at 1,200 x g for 5 minutes.[5]

    • Wash the cell pellet three times with sterile phosphate-buffered saline (PBS).[5]

    • Resuspend the cells in RPMI-1640 medium (or another suitable broth) and adjust the cell density to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include positive (fungus only) and negative (broth only) controls.

    • Incubate the plates at 35°C for 24-48 hours.[6]

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[4]

The agar disk diffusion method is a qualitative or semi-quantitative assay that provides a preliminary assessment of antifungal activity.[7][8]

Step-by-Step Protocol:

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar or Sabouraud Dextrose Agar plates.

    • Spread a standardized fungal inoculum evenly over the entire surface of the agar.[9]

  • Application of Compounds:

    • Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the this compound derivative.[7]

    • Place the impregnated disks onto the surface of the inoculated agar plates.

  • Incubation and Measurement:

    • Incubate the plates at 35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited). A larger zone of inhibition indicates greater antifungal activity.[7]

Data Summary: Antifungal Activity
Compound IDFungal StrainMIC (µg/mL)Reference
Derivative ACandida albicans8[10]
Derivative BAspergillus niger16[10]
Derivative CTrichophyton rubrum4[11]
Derivative DCandida auris≥32[12]
Derivative EAspergillus fumigatus0.5[13]

Anticancer Activity: Targeting Malignant Cells

The development of novel anticancer agents is a critical area of pharmaceutical research. This compound derivatives have shown significant potential as cytotoxic agents against various cancer cell lines. Their anticancer activity is typically evaluated through a series of in vitro assays that measure cell viability, proliferation, and the induction of cell death.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

Many this compound derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[9]

  • Apoptosis Induction: These compounds can activate the intrinsic apoptotic pathway, which involves the mitochondria. This pathway is characterized by the translocation of Bax to the mitochondria, release of cytochrome c into the cytoplasm, and the subsequent activation of caspases, leading to cell death.[14] The activation of the p38 MAPK signaling pathway has also been implicated in the apoptotic activity of some benzothiazole derivatives, which share structural similarities.[9] The p53 signaling pathway, a crucial regulator of apoptosis, can be modulated by compounds that inhibit anti-apoptotic proteins like Bcl-2.[15]

  • Cell Cycle Arrest: this compound derivatives can halt the progression of the cell cycle at specific phases, such as the G1/S or G2/M transition, preventing cancer cells from dividing.[16][17] This can be achieved by inhibiting the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[16]

cluster_0 This compound Derivative cluster_1 Cellular Effects Compound This compound Derivative p38 p38 MAPK Activation Compound->p38 Akt_inhibit Akt/mTOR Inhibition Compound->Akt_inhibit Bcl2_inhibit Bcl-2 Inhibition Compound->Bcl2_inhibit CDK_inhibit CDK Inhibition Compound->CDK_inhibit Apoptosis Apoptosis p38->Apoptosis Akt_inhibit->Apoptosis Bcl2_inhibit->Apoptosis CellCycleArrest Cell Cycle Arrest CDK_inhibit->CellCycleArrest

Caption: Anticancer signaling pathways of this compound derivatives.

Screening Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivative and incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation:

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Flow cytometry is a powerful technique to analyze the effects of compounds on apoptosis and the cell cycle.

Step-by-Step Protocol (Apoptosis - Annexin V/PI Staining):

  • Cell Treatment:

    • Treat cancer cells with the this compound derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.[12]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry. Annexin V positive cells are apoptotic, and PI positive cells are necrotic or late apoptotic.

Step-by-Step Protocol (Cell Cycle Analysis):

  • Cell Treatment and Fixation:

    • Treat cells as described above.

    • Harvest the cells and fix them in cold 70% ethanol.[12]

  • Staining and Analysis:

    • Wash the fixed cells and resuspend them in a solution containing PI and RNase A.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Data Summary: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
Derivative FMCF-7 (Breast)5.2[18]
Derivative GA549 (Lung)8.7[19]
Derivative HHeLa (Cervical)3.1[11]
Derivative IHepG2 (Liver)10.5[3]
Derivative JPC-3 (Prostate)6.8[3]

Herbicidal Activity: Weed Management Solutions

The development of new herbicides with novel modes of action is crucial for sustainable agriculture. This compound derivatives have shown promise as herbicidal agents, and their efficacy is evaluated through a series of in vitro and whole-plant screening assays.

Mechanism of Action Insights

Phenoxy herbicides can act as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible broadleaf weeds.[7] They can also act by inhibiting key plant enzymes like acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis.[7]

cluster_0 This compound Derivative cluster_1 Mechanism of Action cluster_2 Physiological Effect cluster_3 Outcome Compound This compound Derivative Auxin Auxin Mimicry Compound->Auxin ACCase ACCase Inhibition Compound->ACCase Growth Uncontrolled Growth Auxin->Growth FattyAcid Fatty Acid Synthesis Inhibition ACCase->FattyAcid WeedDeath Weed Death Growth->WeedDeath FattyAcid->WeedDeath

Caption: Herbicidal mechanisms of this compound derivatives.

Screening Protocols

This assay evaluates the herbicidal activity of compounds on whole plants grown in a controlled environment.[20][21]

Step-by-Step Protocol:

  • Plant Growth:

    • Grow various weed and crop species in pots containing a suitable soil mix in a greenhouse or growth chamber.

  • Herbicide Application:

    • Apply the this compound derivative at different rates as a post-emergence (to the foliage) or pre-emergence (to the soil) treatment.

  • Evaluation:

    • Visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • Harvest the above-ground biomass and measure the fresh or dry weight to quantify the herbicidal effect.

This assay assesses the effect of the compounds on seed germination and early seedling growth.

Step-by-Step Protocol:

  • Plate Preparation:

    • Place filter paper in sterile petri dishes.

    • Add a solution of the this compound derivative at various concentrations to the filter paper.

  • Seed Plating and Incubation:

    • Place a known number of weed seeds on the treated filter paper.

    • Incubate the petri dishes in a growth chamber with controlled light and temperature.

  • Evaluation:

    • After a set period (e.g., 7-14 days), count the number of germinated seeds and measure the root and shoot length of the seedlings.

Data Summary: Herbicidal Activity
Compound IDWeed SpeciesApplicationActivity (% Control)Reference
Derivative KAmaranthus retroflexusPost-emergence85[22]
Derivative LEchinochloa crus-galliPre-emergence70[22]
Derivative MChenopodium albumPost-emergence92[23]
Derivative NSetaria viridisPost-emergence78[3]
Derivative OAbutilon theophrastiPost-emergence95[6]

Insecticidal Activity: Controlling Insect Pests

The search for new insecticides with improved safety profiles is a priority in crop protection. Benzonitrile-containing compounds have demonstrated insecticidal activity, and their efficacy is evaluated using various bioassays.

Mechanism of Action Insights

The insecticidal mechanism of benzonitrile derivatives can vary. Some may act as neurotoxins, disrupting the normal functioning of the insect's nervous system. Others may interfere with essential metabolic processes or act as insect growth regulators.

Screening Protocols

This assay determines the toxicity of a compound when it comes into direct contact with the insect.[24]

Step-by-Step Protocol:

  • Compound Application:

    • Apply a known amount of the this compound derivative, dissolved in a suitable solvent like acetone, to the dorsal thorax of the insect using a micro-applicator.

  • Observation:

    • Place the treated insects in a clean container with a food source.

    • Record mortality at specific time intervals (e.g., 24, 48, and 72 hours).

  • LC50 Calculation:

    • The lethal concentration required to kill 50% of the test insects (LC50) is determined from the dose-response data.

This assay evaluates the toxicity of a compound when ingested by the insect.

Step-by-Step Protocol:

  • Diet Preparation:

    • Incorporate the this compound derivative at various concentrations into the artificial diet of the insect.

  • Feeding and Observation:

    • Place the insects in containers with the treated diet.

    • Record mortality and any sublethal effects (e.g., reduced feeding, developmental abnormalities) over a set period.

  • LC50 Calculation:

    • Calculate the LC50 based on the observed mortality.

Data Summary: Insecticidal Activity
Compound IDInsect SpeciesBioassay MethodLC50 (µ g/insect or ppm)Reference
Derivative PSpodoptera lituraTopical Application1.5 µ g/larva [25]
Derivative QMyzus persicaeDiet Incorporation10 ppm[26]
Derivative RPlutella xylostellaLeaf Dip5 ppm[27]
Derivative SAphis neriiSpray25 ppm[4]
Derivative TOdontotermes formosanusContact50 ppm[27]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established synthetic routes. The Ullmann condensation and cyanation reactions are two common and effective methods.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a diaryl ether by coupling an aryl halide with a phenol.[28]

Step-by-Step Protocol for the Synthesis of this compound:

  • Reactant Mixture:

    • In a round-bottom flask, combine 2-chlorobenzonitrile, phenol, potassium carbonate (as a base), and a copper catalyst (e.g., copper(I) iodide or copper oxide nanoparticles).[28]

    • Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction:

    • Heat the reaction mixture to a high temperature (typically 120-180°C) and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

cluster_2 Product Reactant1 2-Chlorobenzonitrile Product This compound Reactant1->Product Reactant2 Phenol Reactant2->Product Catalyst Copper Catalyst (e.g., CuI) Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF) Heat Heat

Caption: Ullmann condensation for this compound synthesis.

Cyanation of 2-Phenoxyhalobenzenes

Another common approach is the cyanation of a pre-formed 2-phenoxyhalobenzene, typically a bromide or iodide, using a cyanide source.

Step-by-Step Protocol:

  • Reactant Mixture:

    • Combine 2-phenoxybromobenzene with a cyanide source, such as copper(I) cyanide or zinc cyanide, in a suitable solvent like DMF or N-methyl-2-pyrrolidone (NMP).[29][30]

  • Reaction:

    • Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up and Purification:

    • Follow a similar work-up and purification procedure as described for the Ullmann condensation to isolate the this compound product.

Conclusion and Future Directions

The this compound scaffold represents a versatile and valuable starting point for the discovery of new bioactive molecules. The screening methodologies outlined in this guide provide a robust framework for identifying and characterizing the antifungal, anticancer, herbicidal, and insecticidal properties of its derivatives. As our understanding of the molecular targets and mechanisms of action of these compounds grows, so too will our ability to design and synthesize novel derivatives with enhanced potency, selectivity, and improved safety profiles. Future research in this area will likely focus on leveraging computational modeling and structure-activity relationship (SAR) studies to guide the rational design of next-generation this compound-based drugs and agrochemicals. The integration of high-throughput screening technologies with advanced mechanistic studies will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic and the field.

References

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  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Bourdôt, G. W., & Hurrell, G. A. (1991). The nature and control of nodding thistle (Carduus nutans L.) resistant to MCPA in the Wairarapa. Proceedings of the 44th New Zealand Weed and Pest Control Conference, 248-251.
  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
  • Cremlyn, R. J. (1991). Agrochemicals: Preparation and mode of action. John Wiley & Sons.
  • de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127.
  • El-Sayed, N. N. E., Al-Salahi, R. A., Al-Omar, M. A., & Amr, A. E. G. E. (2018). In vitro evaluation of new 2-phenoxy-benzo[g][4][31][32]triazolo[1,5-a]quinazoline derivatives as antimicrobial agents. Microbial Pathogenesis, 118, 277-282.

  • Ganesh Babu, S., & Karvembu, R. (2014). Copper oxide nanoparticles catalyzed Ullmann-type synthesis of biaryl ethers at room temperature. Tetrahedron Letters, 55(17), 2789-2792.
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  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • H-NMR (400 MHz, CDCl3) δ: 8.70(s, 1H), 8.57 (s, 1H), 7.80 (m, 1H), 7.26-7.00(m, 6H), 6.69 (d, 1H), 4.50 (d, 2H), 3.92 (s, 3H),2.36 (s, 3H).
  • Kim, D. S., Marshall, E. J. P., & Caseley, J. C. (2002). A whole-plant bioassay for the diagnosis of herbicide resistance in black-grass (Alopecurus myosuroides Huds.). Weed Research, 42(5), 329-340.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Lati, R. N., Messersmith, C. G., & Zollinger, R. K. (2012). A whole-plant bioassay for confirming resistance to glyphosate in kochia (Kochia scoparia). Weed Technology, 26(2), 244-251.
  • Mills, L. R., Graham, J. M., Patel, P., & Rousseaux, S. A. L. (2019). Ni-Catalyzed Reductive Cyanation of Aryl (Pseudo)halides with 2-Methyl-2-phenylmalononitrile. Journal of the American Chemical Society, 141(48), 19257-19262.
  • National Committee for Clinical Laboratory Standards. (2002). Reference method for broth dilution antifungal susceptibility testing of filamentous fungi; approved standard. NCCLS document M38-A.
  • Oveisi, M., Mashhadi, H. R., Alizadeh, H., & Zand, E. (2010). A whole-plant bioassay to test for sulfosulfuron resistance in wild barley (Hordeum spontaneum). Weed Biology and Management, 10(4), 238-245.
  • Pfaller, M. A., & Diekema, D. J. (2007). Epidemiology of invasive candidiasis: a persistent public health problem. Clinical microbiology reviews, 20(1), 133-163.
  • Raccah, B., & Fereres, A. (2009). Plant virus transmission by insects. In Encyclopedia of insects (pp. 793-801). Academic Press.
  • Salim, H. H., & Hassan, S. A. (2022). Efficacy of some plant extracts against the cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) on faba bean. Egyptian Journal of Biological Pest Control, 32(1), 1-7.
  • Santa Cruz Biotechnology, Inc. (n.d.). Cell Cycle Arresting Compounds.
  • Singh, S., Kumar, S., & Singh, M. (2017). Herbicidal weed management in onion (Allium cepa L.). Indian Journal of Weed Science, 49(2), 163-166.
  • Tu, Y., Zhang, Y., Xu, S., Zhang, Z., & Xie, X. (2014). Palladium-catalyzed cyanation of aryl halides with K4[Fe(CN)6]. Synlett, 25(20), 2938-2942.
  • van den Berg, M., & van den Berg, H. (2019). The role of the cell wall in the antifungal activity of plant-derived compounds. Fungal Biology Reviews, 33(3), 155-165.
  • Walsh, M. J., Duane, R. D., & Powles, S. B. (2001). High frequency of chlorsulfuron-resistant wild radish (Raphanus raphanistrum L.)
  • World Health Organization. (2022, March 4). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays.
  • Zhang, W., Liu, Y., Li, J., & Ma, Y. (2015).
  • Zhang, X., Song, Y., Wu, Y., & Chen, J. (2009). Apoptosis induced by 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile in human leukemia cells involves ROS-mitochondrial mediated death signaling and activation of p38 MAPK. Toxicology in Vitro, 23(3), 487-496.
  • Zouari, I., Jaoua, S., & Kallel, H. (2016). Bacillus amyloliquefaciens: A potent bacterium for the biocontrol of the potato late blight pathogen, Phytophthora infestans. Biological Control, 98, 59-67.
  • Baldoni, G., Viggiani, P., & Covarelli, G. (2000). A whole-plant bioassay to evaluate the resistance of Papaver rhoeas L. to tribenuron-methyl. Weed Research, 40(5), 459-467.
  • Butcher, M. R., Lobb, P. G., & Harrington, K. C. (1993). Control of MCPA-resistant giant buttercup (Ranunculus acris). Proceedings of the 46th New Zealand Plant Protection Conference, 13-16.
  • Centers for Disease Control and Prevention. (2024, April 24). Antifungal Susceptibility Testing for C. auris.
  • Chatterjee, T., Dey, R., & Ranu, B. C. (2014). Palladium on charcoal catalyzed cyanation of aryl halides with K4[Fe(CN)6]. The Journal of Organic Chemistry, 79(12), 5875-5879.
  • Chattopadhyay, A., Dutta, S., & Kundu, R. (2016). Efficacy of some new generation herbicides against complex weed flora in onion. Journal of Crop and Weed, 12(1), 133-137.
  • Dhawan, R., Singh, S., & Malik, R. K. (2010). Bioefficacy of quizalofop-p-ethyl against grassy weeds in onion (Allium cepa L.). Indian Journal of Weed Science, 42(1&2), 85-88.
  • European Herbicide Resistance Working Group. (2017). European Guidelines to conduct herbicide resistance tests.
  • Fu, G. Y., Li, Z. Q., Zu, Y. G., Li, J., & Efferth, T. (2012). Insecticidal activities of tung meal extracts from Vernicia fordii against Odontotermes formosanus and Plutella xylostella. Molecules, 17(10), 12185-12197.
  • Harrington, K. C. (1989). Control of MCPA-resistant nodding thistle. Proceedings of the 42nd New Zealand Weed and Pest Control Conference, 170-172.
  • Harrington, K. C., & Hewage, C. M. (1997). Resistance of giant buttercup (Ranunculus acris) to MCPA. Proceedings of the 50th New Zealand Plant Protection Conference, 18-22.
  • Herk, W. G. V., Vernon, R. S., & Tolman, J. H. (2008). A contact bioassay for screening insecticides against wireworms (Coleoptera: Elateridae). Journal of Economic Entomology, 101(3), 826-834.
  • Kouache, M., Medjdoub-Bensaad, F., & Kihal, M. (2024). Insecticidal and repellent activities of essential oils of some aromatic plants against the cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Plant Protection Research, 64(1), 1-9.
  • Lusk, C. H. (2012). Resistance to flumetsulam in giant buttercup (Ranunculus acris) in Golden Bay. New Zealand Journal of Agricultural Research, 55(4), 365-370.
  • Prakash, V., Singh, S., & Singh, S. P. (2000). Weed management in onion (Allium cepa L.). Indian Journal of Weed Science, 32(3&4), 177-180.
  • Salim, H. H., & Abed, A. H. (2015). Efficacy of some bio-agents against the cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) on faba bean. Journal of Entomology and Zoology Studies, 3(3), 32-35.
  • Salim, H. H., Ali, A. H., & Al-Jassany, R. F. (2016). Effect of some plant extracts on the cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) on faba bean. Journal of Entomology and Zoology Studies, 4(4), 109-112.
  • Salim, H. H., & AL-Zuhairi, I. H. (2024). The aphicidal and repellent activities of oxymatrine, Bacillus amyloliquefaciens, nimbecidine and spinosad against adults of oleander aphids (Aphis nerii Boyer De Fonscolombe) under laboratory conditions. ARCC Journals, 3(1), 1-6.
  • Schmutterer, H. (1997). Side-effects of neem (Azadirachta indica) products on insect pathogens and beneficials. In Natural pesticides from the neem tree (Azadirachta indica A. Juss) and other tropical plants (pp. 629-638). GTZ.
  • Tripathi, A. K., Singh, D., & Singh, S. (2013). Efficacy of herbicides on weed dynamics and yield of onion (Allium cepa L.). The Bioscan, 8(4), 1337-1340.
  • Vishnu, S., Sridhar, V., & Gadad, H. (2015). Bio-efficacy of different herbicides on weed control and yield of onion (Allium cepa L.). The Bioscan, 10(1), 355-358.

Sources

Technical Safety Guide: 2-Phenoxybenzonitrile (CAS 6476-32-0)

[1]

Executive Summary & Application Context

This compound (CAS 6476-32-0) is a critical aromatic nitrile intermediate used extensively in the synthesis of strobilurin fungicides (e.g., Kresoxim-methyl analogs) and kinase inhibitors in oncology pipelines.[1] Unlike its aliphatic counterparts (e.g., acetonitrile), the aromatic nitrile moiety offers enhanced metabolic stability, yet it presents unique toxicological challenges that require precise handling protocols.

This guide moves beyond generic safety data sheets (SDS) to provide a self-validating operational framework. It addresses the compound’s physicochemical behavior, metabolic fate, and specific engineering controls required to maintain a zero-exposure environment.

Physicochemical Profile: "Know Your Compound"

Effective risk assessment begins with understanding the physical limitations of the material. This compound is a solid at room temperature, which reduces inhalation risk compared to volatile liquids, but increases the risk of particulate contamination.

PropertyValueOperational Implication
CAS Number 6476-32-0Use for inventory tracking and waste labeling.
Molecular Weight 195.22 g/mol Moderate MW; particulate dispersion is the primary vector.
Physical State Crystalline SolidRisk of dust generation during weighing/transfer.
Melting Point 62–64 °CLow MP; Do not store near heat sources. May melt/fuse in hot warehouses.
Solubility Organic solvents (DCM, EtOAc)Lipophilic; readily absorbs through skin (dermal hazard).
Reactivity Stable; Incompatible with strong oxidizersViolent reactions possible with fuming nitric acid or peroxides.

Toxicological Mechanisms & Metabolic Fate

The "Cyanide Myth" vs. Reality

A common misconception in organic synthesis is that all nitriles immediately release hydrogen cyanide (HCN) upon ingestion or inhalation. As a Senior Application Scientist, it is crucial to distinguish between aliphatic nitriles (rapid HCN release via

aromatic nitriles

Mechanism of Action: The aromatic ring stabilizes the cyano group. Metabolism primarily occurs via ring hydroxylation (mediated by Cytochrome P450 enzymes) or slow hydrolysis to the amide/acid, rather than immediate oxidative dealkylation. However, under extreme physiological stress or acidic hydrolysis in waste streams, cyanide liberation remains a latent hazard.

Visualization: Metabolic Fate & Toxicity Pathway

The following diagram illustrates the divergent metabolic pathways, highlighting why dermal protection is critical due to lipophilicity rather than immediate gas inhalation risks.

MetabolicFateCompoundThis compound(Lipophilic Entry)LiverHepatic Metabolism(CYP450)Compound->Liver Dermal AbsorptionPathARing Hydroxylation(Major Pathway)Liver->PathA StablePathBSlow Hydrolysis(Minor Pathway)Liver->PathB EnzymaticExcretionGlucuronide Conjugates(Renal Excretion)PathA->ExcretionToxicityLatent Cyanide Release(Rare/High Dose)PathB->Toxicity Extreme Conditions

Figure 1: Metabolic fate of this compound. Note the stability of the aromatic nitrile bond compared to aliphatic variants.[2]

Operational Protocols & Self-Validating Systems

Hierarchy of Controls

Trustworthiness in safety comes from redundancy. Do not rely solely on PPE.

  • Engineering (Primary): All weighing and transfer must occur inside a Chemical Fume Hood or Powder Containment Enclosure . Verify face velocity >0.5 m/s before use.[2]

  • Administrative (Secondary): Designate a "Nitrile Zone." No other work (e.g., eating, paperwork) occurs here.

  • PPE (Tertiary):

    • Gloves: Double-gloving is mandatory. Inner layer: Latex (tactile). Outer layer: Nitrile (minimum 5 mil thickness) . Note: While it seems counterintuitive to use nitrile gloves for a nitrile compound, commercial nitrile rubber offers excellent resistance to aromatic solids.

    • Respiratory: If working outside a hood (not recommended), use a P100 particulate respirator with an organic vapor cartridge.

Synthesis & Handling Workflow

This protocol ensures containment of the solid and prevents cross-contamination.

Step-by-Step Methodology:

  • Pre-Start Check:

    • Verify hood airflow.

    • Prepare a "Quench Station" containing 10% Sodium Hypochlorite (bleach) to neutralize minor residues on tools.

  • Weighing:

    • Use an anti-static gun if the powder is fluffy/static-prone.

    • Weigh into a tared vial inside the hood. Do not transport open spatulas across the lab.

  • Reaction Setup:

    • Solvent Choice: When dissolving, add solvent (e.g., DCM) slowly. The solution is now a dermal torpedo —it will penetrate skin faster than the solid.

    • Inert Atmosphere: While not pyrophoric, running reactions under Nitrogen (

      
      ) prevents moisture-induced hydrolysis to the amide (2-phenoxybenzamide), ensuring product purity.
      
  • Decontamination:

    • Wipe all balances and surfaces with a solvent-dampened tissue, then dispose of the tissue as hazardous waste immediately.

Emergency Response: The "SWIMS" Protocol

In the event of exposure or spill, hesitation is the enemy. We utilize the SWIMS protocol adapted for aromatic nitriles.

S - Stop the spill (if safe). W - Warn others.[1][3] I - Isolate the area. M - Monitor for symptoms (headache, dizziness - signs of cellular hypoxia). S - Stay or Evacuate (depending on severity).

Visualization: Emergency Decision Logic

This decision tree guides the researcher through immediate actions based on the type of exposure.

EmergencyResponseStartIncident DetectedTypeIdentify TypeStart->TypeSpillSolid/Liquid SpillType->SpillExposureHuman ExposureType->ExposureActionSpillWet Sweep/AbsorbDo NOT create dustSpill->ActionSpillActionSkinWash 15 minSoap & WaterExposure->ActionSkin DermalActionEyeFlush 15 minSeek Medical AidExposure->ActionEye OcularActionIngestDo NOT induce vomitingCall Poison ControlExposure->ActionIngest OralDisposalIncinerate Waste(NOx Scrubber)ActionSpill->Disposal

Figure 2: Emergency response logic for this compound incidents.

Waste Management & Disposal

Disposal is the final step of the experimental lifecycle. Improper disposal of nitriles can lead to environmental cyanide accumulation.

  • Segregation: Do not mix with acidic waste streams. Acid + Nitrile + Water

    
     Hydrolysis 
    
    
    Potential Ammonia/Amide formation (and trace HCN in extreme cases).
  • Labeling: Clearly label as "Toxic Organic Solid - Nitrile."

  • Destruction: The only validated disposal method is Chemical Incineration equipped with an afterburner and scrubber to capture Nitrogen Oxides (

    
    ) generated during combustion.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12548616, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - this compound (CAS 6476-32-0).[1] Retrieved from [Link][1]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

exploring the reactivity of the nitrile group in 2-Phenoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery & Synthesis

Executive Summary

2-Phenoxybenzonitrile represents a "privileged scaffold" in medicinal chemistry, serving as a critical junction point for accessing diverse pharmacophores. Unlike simple benzonitriles, the presence of the ortho-phenoxy group introduces unique electronic and steric factors that can be leveraged for intramolecular cyclizations (accessing xanthones and acridones) or bioisosteric expansions (tetrazoles).

This guide dissects the reactivity of the nitrile moiety within this specific steric environment. It moves beyond generic textbook reactions to provide field-proven protocols and mechanistic insights tailored for researchers requiring high-fidelity transformations in drug development pipelines.

Electronic & Steric Landscape

To manipulate the nitrile group effectively, one must first understand the local electronic environment defined by the 2-phenoxy substituent.

The Ortho-Phenoxy Effect
  • Electronic Push-Pull: The phenoxy group is inductively withdrawing (-I) but strongly resonance donating (+R). In the ortho position, the +R effect dominates the ring electron density, potentially deactivating the carbon of the nitrile towards nucleophilic attack compared to a nitro-substituted benzonitrile. However, the ether oxygen lone pairs can act as a Lewis base, coordinating with incoming Lewis acids (e.g.,

    
    , 
    
    
    
    ), effectively "guiding" reagents to the nitrile carbon.
  • Steric Gating: The ether linkage is flexible (

    
     hybridization at the oxygen), allowing the phenyl ring to rotate. However, it creates a "steric gate" that can hinder bulky nucleophiles from attacking the nitrile carbon, favoring smaller nucleophiles (azide, hydride) or intramolecular reactions.
    

Reactivity Map & Pathways

The following diagram visualizes the primary divergent pathways available to this compound.

ReactivityMap Start This compound Tetrazole 5-(2-Phenoxyphenyl) tetrazole (Sartan Bioisostere) Start->Tetrazole NaN3, ZnBr2 [3+2] Cycloaddition Amine 2-Phenoxybenzylamine (Reductive Amination) Start->Amine LiAlH4 or H2/Pd-C Reduction Acid 2-Phenoxybenzoic Acid (Hydrolysis Intermediate) Start->Acid NaOH/H2O Hydrolysis Xanthone Xanthone (Tricyclic Core) Start->Xanthone Houben-Hoesch (Acid Catalysis) Acid->Xanthone H2SO4 or PPA Intramolecular Cyclization

Figure 1: Divergent synthetic pathways from this compound. Green indicates bioisostere formation; Red indicates scaffold morphing.

High-Value Transformation: Tetrazole Synthesis

Application: Synthesis of Angiotensin II receptor antagonists (Sartans).

The conversion of the nitrile to a tetrazole is the most critical reaction in modern medicinal chemistry for this scaffold. The tetrazole acts as a lipophilic, metabolically stable bioisostere of a carboxylic acid.

Mechanism: Lewis Acid Activation

Standard thermal cycloaddition of azides to nitriles is slow and dangerous due to the formation of hydrazoic acid (


). The use of a Lewis acid catalyst (Zinc Bromide) activates the nitrile, lowering the activation energy and preventing the formation of volatile 

.

TetrazoleMech Step1 Nitrile Activation: Zn2+ coordinates to Nitrile N Step2 Nucleophilic Attack: Azide ion attacks activated Carbon Step1->Step2 Step3 Cyclization: Formation of Zinc-Tetrazolate Complex Step2->Step3 Step4 Workup: Acidic hydrolysis releases free Tetrazole Step3->Step4

Figure 2: Zinc-mediated [3+2] cycloaddition mechanism.[1]

Protocol: Zinc-Mediated Cycloaddition

Note: This protocol avoids toxic tin reagents (tributyltin azide) often cited in older literature.

Reagents:

  • This compound (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv)
    
  • Solvent: Water/Isopropanol (1:1) or DMF (for higher solubility)

Step-by-Step:

  • Setup: In a pressure-rated vial or round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in 20 mL of solvent.

  • Addition: Add

    
     (10 mmol) followed by 
    
    
    
    (15 mmol). Caution: Azides are shock-sensitive. Use plastic spatulas.
  • Reaction: Heat the mixture to reflux (or 110°C in DMF) for 12–24 hours. Monitor by TLC or HPLC. The nitrile peak at ~2230 cm⁻¹ in IR should disappear.

  • Workup (Critical): Cool to room temperature. Add 1N HCl (30 mL) and ethyl acetate (30 mL). Stir vigorously to break the zinc-tetrazole complex.

  • Isolation: Separate the organic layer. The tetrazole is acidic (

    
    ); extract the organic layer with 10% 
    
    
    
    solution (the tetrazole moves to the aqueous phase).
  • Precipitation: Acidify the aqueous extract with concentrated HCl to pH 1. The 5-(2-phenoxyphenyl)tetrazole will precipitate as a white solid. Filter and dry.

Scaffold Morphing: Xanthone Synthesis

Application: Accessing tricyclic cores for anticancer and antimalarial screening.

While the nitrile cannot easily displace the phenoxy group, it can serve as the electrophilic anchor for closing the third ring. This usually proceeds via hydrolysis to the acid, followed by Friedel-Crafts acylation.

Protocol: Hydrolysis-Cyclization Sequence

Phase 1: Hydrolysis to 2-Phenoxybenzoic Acid

  • Dissolve this compound (10 mmol) in Ethanol (20 mL) and 20% NaOH (20 mL).

  • Reflux for 6 hours. Ammonia gas will evolve (detectable by pH paper).

  • Cool, acidify with HCl, and filter the precipitated 2-phenoxybenzoic acid.

Phase 2: Cyclization to Xanthone

  • Reagent: Polyphosphoric Acid (PPA) or Concentrated

    
    .
    
  • Procedure: Mix 2-phenoxybenzoic acid (1.0 g) with PPA (10 g).

  • Heating: Heat to 100–120°C for 2 hours. The mixture will turn deep yellow/orange.

  • Quench: Pour the hot syrup onto crushed ice (100 g) with vigorous stirring.

  • Isolation: The xanthone precipitates as a solid. Filter, wash with water and dilute ammonia (to remove unreacted acid), and recrystallize from ethanol.

Quantitative Data Summary

TransformationReagent SystemKey IntermediateTypical YieldIR Marker (Product)
Tetrazole Formation

Zn-Tetrazolate75–85%Broad -NH (~3000 cm⁻¹)
Hydrolysis

Carboxylate Salt90–95%C=O (~1690 cm⁻¹)
Reduction

Imine Aluminate80–90%-NH2 doublet (~3300 cm⁻¹)
Cyclization

Acylium Ion65–80%Ketone C=O (~1660 cm⁻¹)

References

  • Reactivity of Nitriles - Chemistry LibreTexts. (2023). Mechanisms of nitrile hydrolysis and reduction. [Link]

  • Synthesis of Tetrazoles from Nitriles. (2022). Zinc-catalyzed cycloaddition protocols. [Link]

  • Synthesis of Xanthone from 2-Phenoxybenzoic Acid. (2015). International Journal of Science and Research (IJSR). [Link]

  • Reduction of Nitriles to Amines. (2025). Organic Chemistry Portal - Reduction Methodologies. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Senior Scientist's Guide to the Synthesis of 2-Phenoxybenzonitrile via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Diaryl Ethers

The diaryl ether linkage is a cornerstone structural motif in a vast array of functional molecules, from pharmaceuticals and agrochemicals to high-performance polymers.[1] 2-Phenoxybenzonitrile is a particularly valuable intermediate, leveraging the reactivity of both the nitrile and the diaryl ether scaffold for further synthetic elaborations in drug design and materials science.[2][3] The Ullmann condensation, a copper-catalyzed cross-coupling reaction, represents a classical and highly effective method for the formation of these critical C-O bonds.[4]

Historically, the Ullmann reaction was notorious for requiring harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[4][5] However, the last two decades have witnessed a renaissance of this powerful transformation. The development of ligand-accelerated protocols has dramatically expanded its scope and utility, enabling these couplings to proceed under significantly milder conditions with true catalytic amounts of copper.[1][6] This guide provides an in-depth look at the synthesis of this compound, blending mechanistic understanding with a field-proven, detailed experimental protocol suitable for research and development laboratories.

The Engine of the Reaction: Mechanistic Insights

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The modern, ligand-assisted Ullmann condensation for diaryl ether synthesis is believed to proceed through a Cu(I)/Cu(III) cycle.

  • Formation of the Active Nucleophile: The reaction commences with the deprotonation of phenol by a base (e.g., K₂CO₃, Cs₂CO₃) to form the corresponding phenoxide. This phenoxide then coordinates with a ligand-bound Cu(I) species, forming a copper(I) phenoxide complex. This is the active nucleophilic species in the catalytic cycle.

  • Oxidative Addition: The aryl halide (2-bromobenzonitrile) undergoes oxidative addition to the copper(I) center. This is often the rate-determining step. The electron-withdrawing nitrile group on the aromatic ring helps to activate the aryl halide towards this step.[4][7] This addition forms a transient, high-valent Cu(III) intermediate.

  • Reductive Elimination: The newly formed Cu(III) complex is unstable and rapidly undergoes reductive elimination. This step forms the desired C-O bond of the this compound product and regenerates the active L-Cu(I) catalyst, allowing the cycle to continue.[5][8]

The role of the ligand, typically a bidentate chelator like a 1,2-diamine, is crucial. It stabilizes the copper intermediates, increases the solubility of the copper salt, and accelerates the key steps of oxidative addition and reductive elimination, thereby lowering the overall activation energy and allowing the reaction to proceed at lower temperatures.[9][10]

Ullmann_Mechanism Catalytic Cycle of Ullmann C-O Coupling CuI_L L-Cu(I)X Cu_Phenoxide L-Cu(I)-OPh CuI_L->Cu_Phenoxide + PhO⁻ - X⁻ CuIII_Intermediate L-Cu(III)(OPh)(Ar)(X) Cu_Phenoxide->CuIII_Intermediate Oxidative Addition + Ar-X (2-Bromobenzonitrile) CuIII_Intermediate->CuI_L Regenerates Catalyst Product Ar-OPh (this compound) CuIII_Intermediate->Product Reductive Elimination

Sources

Application Notes and Protocols for the Synthesis of 2-Phenoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Phenoxybenzonitrile

This compound is a valuable chemical intermediate in the synthesis of a variety of organic molecules. Its structure, featuring a diaryl ether linkage and a nitrile group, makes it a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive guide to the synthesis of this compound, with a focus on a detailed experimental protocol for the Ullmann condensation, a classic and reliable method for its preparation.

Synthetic Strategies: An Overview

The synthesis of this compound can be achieved through several methods, with the most common being the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2] Alternative methods, such as palladium-catalyzed cross-coupling reactions, have also been developed.[3]

This guide will focus on the Ullmann condensation due to its historical significance and continued practical application. The reaction proceeds via the formation of a copper phenoxide, which then reacts with the aryl halide.

The Ullmann Condensation: A Mechanistic Perspective

The Ullmann condensation for the synthesis of diaryl ethers is a copper-catalyzed nucleophilic aromatic substitution reaction.[4] The generally accepted mechanism involves the following key steps:

  • Formation of the Copper(I) Phenoxide: In the presence of a base, the phenol is deprotonated to form a phenoxide anion. This anion then reacts with a copper(I) salt (e.g., CuI) to generate a copper(I) phenoxide species. The base is crucial for this step.

  • Oxidative Addition: The aryl halide (in this case, 2-chlorobenzonitrile) undergoes oxidative addition to the copper(I) phenoxide. This step is often the rate-determining step of the reaction.

  • Reductive Elimination: The resulting copper(III) intermediate undergoes reductive elimination to form the desired diaryl ether (this compound) and regenerate a copper(I) species, which can re-enter the catalytic cycle.

Ullmann_Mechanism A Phenol + Base B Phenoxide A->B Deprotonation D Copper(I) Phenoxide B->D + Cu(I) C Cu(I) Catalyst C->D F Copper(III) Intermediate D->F + 2-Chlorobenzonitrile (Oxidative Addition) E 2-Chlorobenzonitrile E->F G This compound F->G Reductive Elimination H Cu(I) Species F->H H->C Regeneration

Figure 1: Simplified catalytic cycle of the Ullmann diaryl ether synthesis.

Detailed Experimental Protocol: Ullmann Synthesis of this compound

This protocol details a representative procedure for the synthesis of this compound via the Ullmann condensation of 2-chlorobenzonitrile and phenol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chlorobenzonitrile137.5713.76 g0.10
Phenol94.1110.35 g0.11
Potassium Carbonate (K₂CO₃)138.2120.73 g0.15
Copper(I) Iodide (CuI)190.451.90 g0.01
Pyridine79.10100 mL-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum filtration

  • Glassware for extraction and purification

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine 2-chlorobenzonitrile (13.76 g, 0.10 mol), phenol (10.35 g, 0.11 mol), potassium carbonate (20.73 g, 0.15 mol), and copper(I) iodide (1.90 g, 0.01 mol).

  • Solvent Addition: Add 100 mL of pyridine to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 115-120 °C) with vigorous stirring. Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 500 mL of 10% hydrochloric acid (HCl) to neutralize the pyridine and dissolve the inorganic salts.

    • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

    • Combine the organic layers and wash with 10% sodium hydroxide (NaOH) solution (2 x 100 mL) to remove any unreacted phenol.

    • Wash the organic layer with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by either recrystallization or column chromatography.

      • Recrystallization: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.[5] Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals.

      • Column Chromatography: For column chromatography, a silica gel stationary phase can be used with a mixture of hexane and ethyl acetate as the eluent.[6][7] A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is recommended for optimal separation.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: 2-Chlorobenzonitrile, Phenol, K₂CO₃, CuI, Pyridine B Reflux at 115-120 °C for 12-24 hours A->B C Cool and Quench with 10% HCl B->C D Extract with Diethyl Ether C->D E Wash with 10% NaOH and Brine D->E F Dry over Na₂SO₄ E->F G Concentrate under Reduced Pressure F->G H Recrystallization (Ethanol/Water) or Column Chromatography (Hexane/Ethyl Acetate) G->H I Pure this compound H->I

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the two phenyl rings. The protons on the benzonitrile ring will be influenced by the electron-withdrawing nitrile group and the ether linkage, leading to distinct chemical shifts.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 13 carbon atoms in the molecule, including the characteristic signal for the nitrile carbon (C≡N) typically found in the range of 115-125 ppm.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will show a strong absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretching vibration.[8] Additionally, characteristic peaks for the C-O-C ether linkage and aromatic C-H and C=C bonds will be observed.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 195, corresponding to the molecular weight of this compound.[9] Fragmentation patterns can provide further structural information.

Safety Precautions

This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 2-Chlorobenzonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[10]

  • Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Can be fatal if swallowed or in contact with skin.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Copper(I) Iodide: Harmful if swallowed. Causes skin and eye irritation.

Handling and Disposal:

  • Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • All chemical waste should be disposed of according to institutional and local regulations.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yield Inactive catalystUse fresh, high-purity CuI.
Insufficient heating or reaction timeEnsure the reaction reaches reflux and monitor by TLC until completion.
Presence of waterUse anhydrous solvents and reagents.
Formation of side products High reaction temperatureLower the reaction temperature slightly.
Impurities in starting materialsUse purified starting materials.

Conclusion

The Ullmann condensation provides a robust and reliable method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can successfully prepare this valuable chemical intermediate for their synthetic endeavors. Proper characterization is essential to confirm the identity and purity of the final product.

References

  • Ullmann, F.; Sponagel, P. Ueber die darstellung von diaryläthern. Ber. Dtsch. Chem. Ges.1905, 38 (2), 2211–2212.
  • Sawyer, J. S. Recent Advances in the Ullmann Diaryl Ether Synthesis. Tetrahedron2000, 56 (29), 5045–5065.
  • Monnier, F.; Taillefer, M. Catalytic CC, CN, and CO Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009, 48 (38), 6954–6971.
  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Aryl Ethers. In Modern Arylation Methods; Beller, M., Ed.; Wiley-VCH: Weinheim, Germany, 2008; pp 107–168.
  • PubChem. This compound. [Link] (accessed Jan 26, 2024).

  • Alfa Aesar. Copper(I) iodide Safety Data Sheet. [Link] (accessed Jan 26, 2024).

  • University of Rochester. Recrystallization. [Link] (accessed Jan 26, 2024).

  • NIST. This compound. [Link] (accessed Jan 26, 2024).

  • University of Colorado Boulder. Column Chromatography. [Link] (accessed Jan 26, 2024).

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link] (accessed Jan 26, 2024).

Sources

Application Note & Protocol: High-Purity Isolation of 2-Phenoxybenzonitrile via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust methodology for the purification of 2-phenoxybenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, using automated flash column chromatography.[1] The protocol is designed for researchers, chemists, and process development professionals, providing a scalable and efficient approach to achieve high purity. We will explore the foundational principles of normal-phase chromatography, systematic method development using Thin-Layer Chromatography (TLC), and a detailed, step-by-step protocol for column operation. This document emphasizes the rationale behind experimental choices to ensure reproducibility and provides troubleshooting guidance for common challenges.

Introduction: The Rationale for Purification

This compound is a versatile molecular building block, characterized by a benzonitrile core functionalized with a phenoxy group.[1] This structure offers reactive sites for further chemical transformations, making it a valuable precursor in drug discovery and materials science.[1] Synthetic routes to this compound, however, can yield a crude product containing unreacted starting materials, by-products, and other impurities. These contaminants can interfere with subsequent reactions, reduce final product yield, and compromise the biological or material properties of the target compound.

Column chromatography is a powerful and widely adopted technique for the purification of organic compounds.[2] It leverages the differential partitioning of components in a mixture between a stationary phase and a mobile phase to achieve separation.[3][4] For moderately polar compounds like this compound, normal-phase chromatography using a polar stationary phase (e.g., silica gel) is exceptionally effective.[5][6] This application note provides a validated protocol for isolating this compound with high purity.

Principle of Separation: Normal-Phase Chromatography

The purification strategy is based on normal-phase adsorption chromatography. In this mode, the stationary phase is highly polar, while the mobile phase is relatively non-polar.[4][6]

  • Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice due to its high polarity, large surface area, and cost-effectiveness.[2][5] The surface of silica gel is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.

  • Mobile Phase (Eluent): A mixture of non-polar and moderately polar organic solvents is used to carry the sample through the column.[6]

  • Separation Mechanism: When the crude mixture is introduced into the column, its components adsorb to the silica gel surface. As the mobile phase flows through, a continuous process of adsorption and desorption occurs.[3]

    • Non-polar impurities have weak interactions with the polar silica gel and are readily carried along by the mobile phase, eluting from the column first.

    • Moderately polar compounds , like the target this compound, will have stronger interactions with the silica gel, causing them to move through the column more slowly.

    • Highly polar impurities will bind very tightly to the stationary phase and will elute last, often requiring a more polar mobile phase to be dislodged.

By carefully selecting the composition of the mobile phase, we can modulate the speed at which each component travels, thereby achieving effective separation.

Preliminary Method Development via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, Thin-Layer Chromatography (TLC) should be employed to rapidly screen and optimize the mobile phase composition.[7][8] TLC operates on the same principles as column chromatography but on a smaller, faster scale.[9] The goal is to find a solvent system that provides a clear separation between this compound and its impurities, with a target Retardation Factor (Rf) for the product between 0.3 and 0.7.[10]

Protocol for TLC Analysis
  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate (~1 mL).[11]

  • Plate Spotting: Using a capillary tube, apply a small spot of the dissolved sample onto the baseline of a silica gel TLC plate.[12]

  • Solvent System Trials: Prepare a series of eluent mixtures with varying ratios of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and incrementally increase the proportion of the polar solvent.

  • Plate Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline.[11][12] Allow the solvent front to travel up the plate until it is about 1 cm from the top.[11]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Rf Calculation and Optimization:

    • Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[10]

    • Adjust the solvent ratio until the spot corresponding to this compound has an Rf value of approximately 0.35. This Rf value typically translates well to column chromatography, ensuring the compound elutes in a reasonable volume without moving too quickly (poor separation) or too slowly (band broadening).[7]

Detailed Protocol for Column Chromatography Purification

This protocol assumes the use of an automated flash chromatography system but can be adapted for manual (gravity or flash) column setups. The optimal eluent determined by TLC was found to be a gradient of Ethyl Acetate in Hexane.

Materials and Equipment
Category Item
Stationary Phase Silica Gel, 40-63 µm particle size
Pre-packed Column Sized appropriately for the sample mass (e.g., 40 g silica for 1-2 g crude)
Solvents (HPLC Grade) Hexane, Ethyl Acetate, Dichloromethane
Crude Sample This compound (synthesis-grade)
Apparatus Automated Flash Chromatography System, Rotary Evaporator, Round-bottom flasks, Beakers, Graduated cylinders
Analysis TLC plates (silica gel 60 F₂₅₄), UV lamp
Step 1: Sample Preparation and Loading (Dry Loading)

Dry loading is the preferred method as it often results in better resolution and avoids issues associated with using a strong loading solvent.[13]

  • Dissolution: Dissolve the crude this compound sample in a minimal amount of a volatile solvent (e.g., Dichloromethane).

  • Adsorption: To this solution, add a small amount of silica gel (typically 1-2 times the mass of the crude sample).

  • Solvent Removal: Thoroughly mix the slurry and remove the solvent using a rotary evaporator until a fine, free-flowing powder is obtained. This powder is the crude product adsorbed onto silica.

  • Cartridge Packing: Carefully transfer the silica-adsorbed sample into an empty solid-load cartridge compatible with your flash system.

Step 2: Column Equilibration and System Setup
  • Install the pre-packed silica gel column onto the flash chromatography system.

  • Install the solid-load cartridge containing the sample in-line before the main column.

  • Prime all solvent lines with the appropriate mobile phases (Solvent A: Hexane, Solvent B: Ethyl Acetate).

  • Equilibrate the column by flushing it with 2-3 column volumes (CV) of the initial mobile phase condition (100% Hexane).

Step 3: Elution and Fraction Collection

The separation is achieved using a linear gradient, which ensures that impurities are effectively separated and the target compound is eluted as a sharp band.[14]

  • Method Parameters: Program the following gradient profile into the flash system.

Time / CV % Hexane (A) % Ethyl Acetate (B) Notes
0 - 2 CV100%0%Initial wash to elute very non-polar impurities.
2 - 15 CV100% → 80%0% → 20%Linear gradient to elute this compound.
15 - 18 CV80%20%Isocratic hold to ensure complete elution of the product.
18 - 20 CV80% → 0%20% → 100%High-polarity flush to clean the column of highly polar impurities.
  • Execution: Start the run. The system will automatically execute the gradient and collect fractions based on the UV detector signal. Set the system to trigger fraction collection when the UV absorbance exceeds a defined threshold.

Step 4: Fraction Analysis and Product Isolation
  • TLC Analysis: Analyze the collected fractions using TLC with the same eluent system developed earlier. Spot the starting material, and key fractions onto a single TLC plate to identify which fractions contain the pure product.

  • Pooling Fractions: Combine the fractions that show a single spot corresponding to pure this compound.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Product: The resulting solid or oil is the purified this compound. Dry the product under high vacuum to remove any residual solvent. Confirm purity via analytical methods such as NMR, LC-MS, or melting point determination.

Workflow and Data Summary

Purification Workflow Diagram

The entire process, from crude material to purified product, is summarized in the workflow below.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification Crude Crude this compound TLC TLC Method Development Crude->TLC Optimize Eluent DryLoad Dry Loading onto Silica Crude->DryLoad Adsorb Sample Equilibrate Column Equilibration (100% Hexane) DryLoad->Equilibrate Load Sample Elute Gradient Elution (0-20% EtOAc in Hexane) Equilibrate->Elute Collect Fraction Collection (UV-Triggered) Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Removal (Rotary Evaporator) Pool->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound.

Summary of Key Chromatographic Parameters
ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (40-63 µm)Standard for normal-phase separation of moderately polar organics.[2][5]
Sample Loading Dry loading on silicaImproves peak shape and separation efficiency.[13]
Mobile Phase A Hexane (or Heptane)Non-polar solvent.
Mobile Phase B Ethyl AcetateModerately polar solvent to elute the target compound.
Elution Mode Linear Gradient (0-20% B)Provides good resolution between impurities and the product.[14]
Detection UV at 254 nmAromatic rings in the molecule provide strong UV absorbance.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks - Inappropriate mobile phase polarity.- Column is overloaded with sample.- Sample was loaded in too strong a solvent (wet loading).- Re-optimize the mobile phase using TLC.[10]- Reduce the amount of crude material loaded onto the column.- Use the dry loading method.[13]
Product Elutes Too Quickly (Low Rf) The mobile phase is too polar.Decrease the percentage of the polar solvent (Ethyl Acetate) in the eluent mixture.[10]
Product Does Not Elute or Elutes Very Slowly The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the percentage of Ethyl Acetate.
Streaking or Tailing of Spots/Peaks - Sample is too concentrated.- Sample is acidic or basic and interacting strongly with silica.- Contamination in the sample.- Dilute the sample for TLC analysis.[12]- Add a small amount of modifier to the mobile phase (e.g., 0.1% acetic acid for acidic compounds, 0.1% triethylamine for basic compounds).- Ensure crude product is properly worked up before chromatography.
High Backpressure - Clogged column frit.- Particulate matter from the sample or solvents.- Filter the sample solution before loading if using wet loading.- Use HPLC-grade solvents to prevent particulate contamination.[15]

References

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • Pesek, J. J., Matyska, M. T., & Boysen, R. I. (2013). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
  • JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture.
  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
  • Columbia University. (n.d.). Column chromatography.
  • LookChem. (n.d.). Cas no 6476-32-0 (this compound).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 2-[(2-Phenylphenoxy)methyl]benzonitrile. PubChem Compound Database.
  • ChemicalBook. (2025). This compound | 6476-32-0.
  • BenchChem. (2025). 2-Hydroxybenzonitrile solubility in organic solvents.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • National Center for Biotechnology Information. (n.d.). 5-Nitro-2-phenoxybenzonitrile. PubChem Compound Database.
  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification.
  • University of Toronto. (n.d.). Thin Layer Chromatography (TLC).
  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC) - Organic Chemistry.
  • Veeprho. (n.d.). Benzonitrile Impurities and Related Compound.
  • Pharmaffiliates. (n.d.). Benzonitrile-impurities.
  • University of Wisconsin-Madison. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Research & Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis.
  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
  • Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography.
  • Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
  • Sigma-Aldrich. (n.d.). Thin-Layer Chromatography.

Sources

Application Notes and Protocols for the Recrystallization of High-Purity 2-Phenoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This document provides a comprehensive guide to the recrystallization of 2-Phenoxybenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The protocol herein is designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this compound, a critical factor for downstream applications. This guide moves beyond a simple recitation of steps, delving into the rationale behind solvent selection, procedural nuances, and robust purity validation techniques. The methodologies described are grounded in established chemical principles and are designed to be a self-validating system for producing this compound of ≥99.5% purity.

Introduction: The Critical Need for High Purity

This compound (C₁₃H₉NO, MW: 195.22 g/mol ) serves as a versatile building block in organic synthesis. Its utility, however, is directly correlated with its purity. Even trace impurities can lead to undesirable side reactions, reduced yields, and compromised activity in the final products. Recrystallization is a powerful, cost-effective, and scalable technique for the purification of solid organic compounds. The principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This allows for the saturation of the solution with the desired compound at a higher temperature, followed by its crystallization upon cooling, leaving the more soluble impurities behind in the mother liquor.

Understanding Potential Impurities

The successful design of a recrystallization protocol is predicated on an understanding of the potential impurities that may be present in the crude this compound. The synthesis of this compound typically involves the reaction of 2-chlorobenzonitrile or 2-fluorobenzonitrile with phenol in the presence of a base. Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual 2-halobenzonitrile and phenol.

  • Side Products: Isomeric phenoxybenzonitriles (e.g., 4-phenoxybenzonitrile), and products of hydrolysis or other side reactions.

  • Reagents and Catalysts: Residual base or catalyst used in the synthesis.

A list of potential benzonitrile-related impurities can be found in commercially available catalogs, which can serve as a reference for identifying potential contaminants.[1]

Solvent Selection: The Cornerstone of Effective Recrystallization

The choice of solvent is the most critical parameter in developing a successful recrystallization procedure. An ideal solvent for this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at room temperature: This ensures a high recovery of the purified product.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Appropriate boiling point: A boiling point that is high enough to provide a good solubility differential, but not so high as to pose a safety hazard or be difficult to remove.

  • Favorable crystal morphology: The solvent should promote the formation of well-defined, easily filterable crystals.

Based on literature precedents for related compounds and general solubility principles, a screening of the following solvents is recommended:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Aromatic Hydrocarbons: Toluene

  • Aliphatic Hydrocarbons: Heptane, Hexane

A qualitative solubility assessment is the first step in selecting a suitable solvent. This involves testing the solubility of a small amount of crude this compound in a small volume of each candidate solvent at room temperature and then at the solvent's boiling point.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubility at Room Temperature (20-25°C)Solubility at Boiling PointObservations
MethanolSparingly solubleSolubleGood potential for high recovery.
EthanolSparingly solubleSolubleSimilar to methanol, a good candidate.
IsopropanolSlightly solubleSolubleMay require larger volumes of solvent.
Ethyl AcetateSolubleVery solubleMay lead to lower recovery if not used in a mixed-solvent system.
TolueneSolubleVery solubleLikely not suitable as a single solvent for recrystallization.
HeptaneInsolubleSparingly solubleCould be a good anti-solvent in a mixed-solvent system.

From this initial screening, a mixed solvent system of an alcohol and an anti-solvent (a solvent in which the compound is poorly soluble) often provides the best results. A promising system for this compound is a mixture of methanol and water. The use of a mixed solvent system allows for fine-tuning of the solubility characteristics to achieve optimal purification and recovery.

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjustments may be necessary for different scales.

Materials and Equipment:

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Deionized water

  • Erlenmeyer flask (250 mL)

  • Hot plate with magnetic stirring

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram:

Sources

Application Note: High-Resolution GC-MS Profiling of 2-Phenoxybenzonitrile and Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the process development and quality control of 2-Phenoxybenzonitrile (2-PBN) . This compound is a critical intermediate in the synthesis of pyrethroid insecticides (e.g., Cypermethrin) and various non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction & Chemical Context

This compound (CAS: 4380-17-2) is typically synthesized via an Ullmann-type nucleophilic aromatic substitution (


) reaction between a 2-halobenzonitrile and phenol (or alkali phenoxide). While cost-effective, this route generates a specific profile of structurally similar impurities that can interfere with downstream catalysis or biological activity.

Understanding the reaction chemistry is the prerequisite for designing a robust analytical method. The primary synthesis route and its associated byproducts are detailed below.

Synthesis & Impurity Pathway

The dominant synthesis involves the coupling of 2-Chlorobenzonitrile with Phenol in the presence of a copper catalyst and base (e.g.,


).
  • Target Compound: this compound

  • Starting Material (SM) 1: 2-Chlorobenzonitrile (Residual)

  • Starting Material (SM) 2: Phenol (Residual)

  • Side Reaction 1 (Homocoupling): Diphenyl ether (Reaction of phenol with itself/halobenzene impurities).

  • Side Reaction 2 (Hydrolysis): 2-Phenoxybenzamide (Partial hydrolysis of the nitrile group).

  • Degradation: Xanthone (Cyclization of 2-phenoxybenzoic acid, a hydrolysis product, under thermal stress).

Reaction Pathway Diagram

The following diagram illustrates the chemical genealogy of the target and its impurities to guide peak identification.

SynthesisPath SM1 2-Chlorobenzonitrile (Starting Material) Target This compound (Target) SM1->Target Ullmann Coupling (Cu/Base) SM2 Phenol (Starting Material) SM2->Target Imp1 Diphenyl Ether (Side Product) SM2->Imp1 Self-Coupling (Side Rxn) Imp2 2-Phenoxybenzamide (Hydrolysis Impurity) Target->Imp2 Partial Hydrolysis (+H2O) Imp3 Xanthone (Cyclization Product) Imp2->Imp3 Thermal Degradation (-NH3)

Figure 1: Synthesis and degradation pathway of this compound.

Experimental Protocol

Sample Preparation Strategy

Direct injection is suitable for the nitrile and ether components. However, to detect potential acidic degradation products (phenols/acids) with high sensitivity, a derivatization step is included.

Reagents:

  • Solvent: Ethyl Acetate (LC-MS Grade)

  • Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide)

  • Internal Standard (IS): 4-Bromofluorobenzene (or similar non-interfering halo-arene).

Protocol:

  • Weighing: Accurately weigh 10 mg of the 2-PBN sample into a 2 mL GC vial.

  • Dissolution: Add 1.0 mL of Ethyl Acetate. Vortex for 30 seconds.

  • Derivatization (Optional but Recommended):

    • Transfer 200 µL of the solution to a vial insert.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Cap and incubate at 60°C for 30 minutes. (This converts residual Phenol to Phenol-TMS and 2-Phenoxybenzoic acid to its TMS ester, improving peak shape and detectability).

  • IS Addition: Add 10 µL of Internal Standard solution (1000 ppm).

GC-MS Instrument Parameters

This method utilizes a standard 5% phenyl-methylpolysiloxane column, which provides excellent separation for aromatic isomers.

ParameterSettingRationale
Column DB-5ms or HP-5ms UI (30m x 0.25mm x 0.25µm)Standard non-polar phase separates aromatics by boiling point and polarity.
Inlet Temp 280°CEnsures rapid volatilization of high-boiling impurities like Xanthone.
Injection Mode Split (20:1)Prevents column overload from the major component (Target).
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.
Oven Program 60°C (1 min hold)

20°C/min to 180°C

10°C/min to 300°C (5 min hold)
Slow ramp in the middle separates the nitrile from closely eluting isomers.
Transfer Line 290°CPrevents condensation of heavy byproducts.
Ion Source EI (70 eV), 230°CStandard ionization for reproducible fragmentation.
Scan Range m/z 40 – 450Covers all expected fragments and molecular ions.

Data Analysis & Interpretation

Identification of Key Compounds

The following table summarizes the expected retention behavior and mass spectral fingerprints. Note: Retention times (RT) are relative and must be confirmed with standards.

CompoundApprox RT (min)Target Ion (m/z)Qualifier Ions (m/z)Identification Notes
Phenol-TMS 4.5166151, 73Derivatized residual starting material.
2-Chlorobenzonitrile 6.2137139 (Cl isotope), 102Characteristic Cl isotope pattern (3:1).
Diphenyl Ether 8.1170142, 115, 77Loss of CO (M-28) is diagnostic.
This compound 12.4 195 167, 103, 77 Target. Stable molecular ion.
2-Phenoxybenzamide 14.8213197, 105, 77Weak M+; often loses

.
Xanthone 16.2196168, 139Rigid tricyclic structure; very stable M+.
Fragmentation Mechanism of this compound (m/z 195)

Understanding the fragmentation proves the structure. The mass spectrum of 2-PBN is dominated by the stability of the aromatic rings and the ether linkage.

  • Molecular Ion (

    
    ):  m/z 195 (Base Peak or High Intensity). The aromatic system stabilizes the radical cation.
    
  • Loss of CO (

    
    ):  m/z 167. A rearrangement common in diphenyl ethers where the oxygen is expelled as CO, often forming a carbazole-like or fluorene-like cation.
    
  • Benzonitrile Cation: m/z 103. Cleavage of the ether bond retaining the nitrile group.

  • Phenyl Cation: m/z 77. Cleavage of the phenoxy ring.

  • Loss of HCN: m/z 168. Characteristic of nitriles, though less prominent than the ether cleavage.

Analytical Workflow Diagram

This diagram outlines the logical flow from sample to result, ensuring data integrity.

Workflow cluster_QC Quality Control Checks Sample Crude Reaction Mixture Prep Dilution & Derivatization (BSTFA/TMCS) Sample->Prep GC GC Separation (DB-5ms, Split 20:1) Prep->GC MS MS Detection (EI Source, Full Scan) GC->MS Data Data Processing (EIC Extraction) MS->Data QC1 Check Blank (No Carryover) Data->QC1 QC2 Check IS Area (Injection Precision) Data->QC2 QC3 Resolution Check (Target vs. Diphenyl Ether) Data->QC3

Figure 2: Analytical workflow with integrated Quality Control checkpoints.

Troubleshooting & Optimization

  • Co-elution of Isomers: If 3- or 4-phenoxybenzonitrile isomers are present (from impure starting materials), the standard ramp rate (10°C/min) may be too fast. Solution: Slow the ramp to 4°C/min between 140°C and 200°C.

  • Peak Tailing: Phenolic impurities will tail on non-polar columns if not derivatized. Solution: Ensure fresh BSTFA is used and the reaction mixture is moisture-free.

  • Carryover: Diphenyl ether and Xanthone are "sticky." Solution: Include a solvent blank (Ethyl Acetate) between high-concentration samples.

References

  • Ullmann Ether Synthesis Mechanisms

    • Sperotto, E., et al. "The Ligand-Free Copper-Catalyzed Ullmann Condensation." Synthesis, 2008.[1]

  • GC-MS of Nitriles and Ethers

    • NIST Chemistry WebBook, SRD 69. "Mass Spectrum of Benzonitrile, 2-phenoxy-."

  • Impurity Profiling in Pharmaceuticals

    • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007.

  • Derivatization Protocols

    • Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 2009.

Sources

1H and 13C NMR characterization of 2-Phenoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1H and 13C NMR Characterization of 2-Phenoxybenzonitrile

Part 1: Executive Summary

This compound (CAS 6476-32-0) is a pivotal intermediate in the synthesis of poly(ether ether ketone) (PEEK) derivatives, agrochemicals, and pharmaceutical scaffolds (e.g., isoxazolines via nitrile oxide cycloadditions). Its structure consists of two distinct aromatic systems: an electron-deficient benzonitrile ring (Ring A) and an electron-rich phenoxy ring (Ring B).

Accurate NMR characterization is critical for verifying the regioselectivity of nucleophilic aromatic substitutions used to synthesize this compound. This guide provides a validated protocol for the complete assignment of 1H and 13C NMR signals in deuterated chloroform (


), distinguishing between the subtly different aromatic environments.

Part 2: Experimental Protocol

Materials & Sample Preparation
  • Analyte: this compound (>98% purity).

  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as internal reference.
    
  • Concentration:

    • 1H NMR: 10–15 mg in 0.6 mL solvent.

    • 13C NMR: 40–50 mg in 0.6 mL solvent (requires higher concentration for quaternary carbons).

  • Tube: 5 mm high-precision NMR tube (e.g., Wilmad 507-PP).

Instrument Parameters (Standard 400 MHz System)
Parameter1H NMR Protocol13C NMR Protocol
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 12–15 ppm220–240 ppm
Acquisition Time 3–4 seconds1.0–1.5 seconds
Relaxation Delay (D1) 1.0 second2.0–3.0 seconds (critical for CN/C-O detection)
Scans (NS) 16512–1024
Temperature 298 K (25°C)298 K (25°C)

Part 3: Structural Analysis & Assignment

Structure & Numbering Scheme

To ensure clarity, we define the numbering scheme as follows:

  • Ring A (Benzonitrile): C1 (ipso-CN), C2 (ipso-OPh), C3–C6 (counter-clockwise).

  • Ring B (Phenoxy): C1' (ipso-O), C2'/C6' (ortho), C3'/C5' (meta), C4' (para).

1H NMR Assignment Logic

The spectrum exhibits five distinct signal regions. The key to assignment is the electronic influence of the Nitrile (EWG) and Ether (EDG) groups.

  • The "Shielded" Doublet (6.77 ppm):

    • Assignment: H3 (Ring A).

    • Logic: This proton is ortho to the ether oxygen (strong shielding) and meta to the nitrile. It appears furthest upfield among aromatic protons.

  • The "Deshielded" Doublet of Doublets (7.56 ppm):

    • Assignment: H6 (Ring A).

    • Logic: Ortho to the electron-withdrawing Cyano group (deshielding). The coupling (

      
       Hz) corresponds to ortho-coupling with H5 and meta-coupling with H4.
      
  • The Phenoxy Multiplets (7.00–7.40 ppm):

    • H2'/H6' (Ortho-Phenoxy): Typically shielded relative to benzene (~7.0–7.1 ppm).

    • H4' (Para-Phenoxy): ~7.1–7.2 ppm.

    • H3'/H5' (Meta-Phenoxy): ~7.3–7.4 ppm (overlap with H5 of Ring A).

13C NMR Assignment Logic

The 13C spectrum is definitive due to the wide dispersion of quaternary carbons.

  • Nitrile Carbon (116.0 ppm): Characteristic range for

    
    .
    
  • Ipso-CN Carbon (103.6 ppm):

    • Observation: Remarkably upfield for an aromatic carbon.

    • Logic: The C1 position is ortho to the oxygen (shielding) and ipso to the anisotropic CN group. In 2-methoxybenzonitrile, this carbon appears at ~102 ppm, confirming this assignment.

  • Oxygenated Carbons (154.9 vs 159.7 ppm):

    • 159.7 ppm (C2, Ring A): Deshielded by Oxygen and ortho-CN effect.

    • 154.9 ppm (C1', Ring B): Typical chemical shift for a phenoxy ipso-carbon.

Part 4: Data Summary Tables

Table 1: 1H NMR Data (400 MHz, CDCl3)
Shift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
AssignmentEnvironment
6.77 Doublet (d)1H8.8H3 (Ring A)Ortho to Ether
6.99 – 7.06 Multiplet (m)3H-H2', H6', H4 Phenoxy Ortho + Ring A Para
7.11 – 7.17 Multiplet (m)1H-H4' Phenoxy Para
7.30 – 7.40 Multiplet (m)3H-H3', H5', H5 Phenoxy Meta + Ring A Meta
7.56 Doublet of Doublets (dd)1H7.4, 1.8H6 (Ring A)Ortho to Nitrile
Table 2: 13C NMR Data (100 MHz, CDCl3)
Shift (δ, ppm)TypeAssignmentElectronic Effect
103.6 Quaternary (C)C1 (Ring A)Ipso-CN (Shielded by ortho-O)
116.0 Quaternary (C)CN (Nitrile)Characteristic Nitrile
116.9 Methine (CH)C3 (Ring A)Ortho to Ether
120.0 Methine (CH)C2', C6' (Ring B)Ortho to Ether (Phenoxy)
122.7 Methine (CH)C5 (Ring A)Meta to CN
125.0 Methine (CH)C4' (Ring B)Para to Ether
130.1 Methine (CH)C3', C5' (Ring B)Meta to Ether
133.8 Methine (CH)C4 (Ring A)Para to CN
134.1 Methine (CH)C6 (Ring A)Ortho to CN (Deshielded)
154.9 Quaternary (C)C1' (Ring B)Ipso-Phenoxy
159.7 Quaternary (C)C2 (Ring A)Ipso-Ether (Ring A)

Part 5: Visualization & Logic Flows

Figure 1: Analytical Workflow

NMR_Workflow Sample Sample: this compound (15mg / 0.6mL CDCl3) Acquisition Acquisition (400 MHz) Pulse: zg30 NS: 16 (1H) / 512 (13C) Sample->Acquisition Processing Processing LB: 0.3 Hz Ref: TMS (0.00 ppm) Acquisition->Processing Assignment Signal Assignment Ring A vs Ring B Processing->Assignment

Caption: Standardized workflow for high-fidelity NMR characterization.

Figure 2: Signal Assignment Logic Tree

Assignment_Logic Start Analyze Aromatic Region (6.5 - 7.7 ppm) Split1 Identify Distinctive Protons Start->Split1 RingA_H3 Signal @ 6.77 ppm (d) Most Shielded (Ortho to Oxygen) Split1->RingA_H3 Upfield Limit RingA_H6 Signal @ 7.56 ppm (dd) Most Deshielded (Ortho to CN) Split1->RingA_H6 Downfield Limit RingB_Ortho Signal @ 7.00-7.06 ppm Shielded Multiplet (Phenoxy Ortho H2'/H6') Split1->RingB_Ortho Intermediate Validate Confirm Integration Ratio 1:1:3:1:3 RingA_H3->Validate RingA_H6->Validate RingB_Ortho->Validate

Caption: Decision tree for distinguishing Ring A (Benzonitrile) from Ring B (Phenoxy) protons.

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12548616, this compound. Retrieved January 30, 2026 from [Link].

  • Kondo, T., et al. (2010). Supporting Information: Rhodium-Catalyzed Synthesis. (Contains specific 400 MHz NMR data for CAS 6476-32-0). .

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link].

  • SDBS. Spectral Database for Organic Compounds.[1] National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Cross-reference for 2-methoxybenzonitrile analog). [Link].

Sources

The Strategic Utility of 2-Phenoxybenzonitrile in the Forge of Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Phenoxybenzonitrile stands as a versatile and economically significant building block in the synthesis of complex heterocyclic compounds. Its diaryl ether structure, combined with the synthetically adaptable nitrile group, provides a unique platform for intramolecular cyclization strategies. This guide offers researchers, medicinal chemists, and professionals in drug development a comprehensive overview of its application, focusing on the synthesis of high-value heterocyclic cores such as dibenzofurans. We delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and explore potential multi-step pathways to other important heterocyclic families like carbazoles and phenanthridines.

Introduction: The Architectural Advantage of this compound

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The strategic challenge in organic synthesis is often the efficient construction of these core ring systems. This compound emerges as a precursor of significant interest due to its inherent structural features:

  • A Pre-formed Diaryl Ether Linkage: This obviates the need for often harsh intermolecular C-O coupling reactions (e.g., Ullmann condensation), streamlining the synthetic route to oxygen-containing tricyclic systems.

  • Orthogonal Reactivity: The phenoxy and benzonitrile moieties offer distinct sites for chemical manipulation. The diaryl ether is primed for intramolecular C-H activation/C-C bond formation, while the nitrile group can be transformed into a wide range of functionalities (amines, amides, ketones) to direct further cyclizations.

  • Electronic Influence: The electron-withdrawing nature of the nitrile group can influence the regioselectivity of electrophilic aromatic substitution and C-H activation pathways, offering a handle for precise synthetic control.

This document will primarily focus on the most direct and high-yield application of this compound: its conversion to dibenzofuran-4-carbonitrile, a key intermediate for functional materials and biologically active molecules.

Application I: Direct Synthesis of Dibenzofuran-4-carbonitrile via Palladium-Catalyzed C-H Activation

The most powerful and atom-economical application of this compound is its direct intramolecular cyclization to form the dibenzofuran skeleton. This transformation is typically achieved through a palladium-catalyzed C-H activation/C-C bond formation cascade.

Mechanistic Rationale and Causality

The synthesis of dibenzofurans from diaryl ethers via palladium catalysis is a well-established and robust method.[1][2] The reaction proceeds through an intramolecular C-H activation process, where the palladium catalyst facilitates the coupling of two aromatic rings. The generally accepted mechanism involves a Pd(II)/Pd(0) catalytic cycle.

The key to this process is the intramolecular nature of the reaction, which is entropically favored. The palladium catalyst first coordinates to the substrate and then selectively cleaves a C-H bond on one of the phenyl rings ortho to the ether linkage. This is followed by reductive elimination to form the new C-C bond and regenerate the active palladium catalyst. The presence of an oxidant is crucial to re-oxidize Pd(0) to the active Pd(II) state, thus ensuring catalytic turnover. Air or other oxidants like benzoquinone are commonly employed.[3] The choice of ligands, solvents, and bases can significantly impact reaction efficiency and yield by stabilizing the palladium intermediates and facilitating the C-H activation step.[4]

Figure 1: Catalytic cycle for Pd-catalyzed dibenzofuran synthesis.
Experimental Protocol: Palladium-Catalyzed Oxidative Cyclization

This protocol is a representative procedure adapted from established methods for the intramolecular direct arylation of diaryl ethers.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 5-10 mol%)

  • Benzoquinone (BQ) or Copper(II) Acetate (Cu(OAc)₂, 2.0 equiv) as oxidant

  • Pivalic Acid (PivOH, 30 mol%) as additive

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv) as base

  • High-boiling point solvent: N,N-Dimethylacetamide (DMAc), Dimethyl Sulfoxide (DMSO), or Toluene

  • Schlenk flask or sealed reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 1.0 mmol, 195.2 mg).

  • Reagent Addition: In a glovebox or under a stream of inert gas, add palladium(II) acetate (e.g., 0.05 mmol, 11.2 mg), the oxidant (e.g., Benzoquinone, 2.0 mmol, 216.2 mg), pivalic acid (0.3 mmol, 30.6 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMAc, 5 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typical reaction times range from 12 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure dibenzofuran-4-carbonitrile.

Data Presentation: Expected Yields and Conditions

The efficiency of the cyclization can be influenced by the choice of catalyst, oxidant, and solvent. The following table summarizes typical conditions and expected outcomes for related diaryl ether cyclizations.

SubstrateCatalyst (mol%)OxidantBaseSolventTemp (°C)Yield (%)Reference
Diaryl EthersPd(OAc)₂ (5)AirPivOHDMAc12070-90[3]
Electron-Rich Diaryl EthersPd(OAc)₂ (10)N/ANBu₄OAcNBu₄OAc14065-85[4]
o-Iododiaryl EthersPd/C (10)N/AK₂CO₃DMAc14080-95[1]

Potential Multi-Step Synthetic Applications

While direct cyclization to dibenzofuran is the most prominent application, the nitrile functionality of this compound allows for its conversion into precursors for other important heterocyclic systems. These pathways are more theoretical and require preliminary synthetic steps.

Conceptual Pathway to Carbazoles

Carbazole synthesis often relies on the cyclization of 2-aminobiphenyls. A plausible, albeit multi-step, route from this compound would involve:

  • Nitrile Reduction: Reduction of the nitrile group to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation) to yield 2-phenoxybenzylamine.

  • Rearrangement/Coupling: A more complex transformation would be required to cleave the C-O ether bond and form a C-N bond to create a 2-aminobiphenyl scaffold. This is a non-trivial step and may require innovative synthetic design, potentially involving Smiles rearrangement or other named reactions.

  • Intramolecular Cyclization: Once the 2-aminobiphenyl derivative is formed, various methods like the Graebe-Ullmann reaction or modern palladium-catalyzed C-H amination can be employed for the final ring closure to the carbazole.[5]

Figure 2: Conceptual multi-step pathway to carbazoles.
Conceptual Pathway to Phenanthridines

The synthesis of phenanthridines can be achieved from 2-formylbiphenyls via their oximes.[6] Accessing this precursor from this compound would involve:

  • Nitrile Hydrolysis/Reduction: Conversion of the nitrile to an aldehyde. This can be achieved via controlled reduction using reagents like Diisobutylaluminium hydride (DIBAL-H).

  • Intramolecular C-C Coupling: A Friedel-Crafts type or transition-metal-catalyzed reaction would be needed to form the biphenyl C-C bond, displacing the phenoxy group. This is a challenging step that requires specific activation of the phenoxy ring.

  • Oxime Formation & Cyclization: The resulting 2-formylbiphenyl can be converted to its O-acetyl oxime. Subsequent photochemical or metal-catalyzed cyclization via an iminyl radical intermediate would yield the phenanthridine core.[6]

Conclusion and Future Outlook

This compound is a highly effective precursor for the direct, one-step synthesis of dibenzofuran-4-carbonitrile through palladium-catalyzed C-H activation. This application is well-supported by extensive literature on diaryl ether cyclizations and represents a robust and scalable method for accessing this valuable heterocyclic core. The protocols provided herein offer a solid foundation for researchers to leverage this transformation.

Furthermore, the reactive nitrile handle opens conceptual pathways to other complex heterocycles like carbazoles and phenanthridines. While these routes require significant synthetic development, they highlight the potential of this compound as a versatile starting material for broader applications in medicinal and materials chemistry. Future research may focus on developing novel catalytic systems to achieve these multi-step transformations in a more efficient, one-pot fashion.

References

  • Panda, N., Mattan, I., & Nayak, D. K. (2015). An efficient method for the synthesis of dibenzofurans from o-iododiaryl ethers is catalyzed by reusable Pd/C under ligand-free conditions. The Journal of Organic Chemistry, 80(12), 6590-6597. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved from [Link]

  • Yeung, C. S., & Dong, V. M. (2011). Catalytic dehydrative cyclization of 1, 4-diols: a new pathway for the synthesis of unsaturated heterocycles. Angewandte Chemie International Edition, 50(5), 1148-1151. (Note: General reference for cyclization, not specific to this compound but relevant context). [Link]

  • Ma, D., Cai, Q., & Zhang, H. (2003). A new class of highly efficient ligands for the copper-catalyzed N-arylation of amines, amides, and amino acids. Organic Letters, 5(14), 2453-2455. (Note: General reference for C-N bond formation, relevant to conceptual pathways). [Link]

  • Liégault, B., Lee, D., Huestis, M. P., Stuart, D. R., & Fagnou, K. (2008). An intramolecular palladium (II)-catalyzed oxidative carbon− carbon bond formation under air: reproducibility, higher yields, and broader substrate scope. The Journal of Organic Chemistry, 73(13), 5022-5028. [Link]

  • McGlacken, G. P., & Bateman, L. M. (2009). Recent advances in the synthesis and applications of dibenzofurans. Chemical Communications, (43), 6453-6464. [Link]

  • Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C–H bond functionalization: mechanism and scope. Chemical Reviews, 111(8), 4815-4869. [Link]

  • Panda, N., Mattan, I., & Nayak, D. K. (2015). Synthesis of Dibenzofurans via C-H Activation of o-Iodo Diarylethers. Supporting Information. [Link]

  • Rodrıguez, N., & Walton, J. C. (2021). Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine. Beilstein Journal of Organic Chemistry, 17, 2235-2242. [Link]

  • Chen, Y., & Daugulis, O. (2009). A general method for the synthesis of carbazoles via a C–H activation/C–N bond formation sequence. Organic letters, 11(16), 3594-3596. [Link]

  • Cho, S. H., Kim, J. Y., Kwak, J., & Chang, S. (2011). Recent advances in the transition metal-catalyzed twofold oxidative C–H bond activation strategy for C–C and C–N bond formation. Chemical Society Reviews, 40(10), 5068-5083. [Link]

  • ResearchGate. (2016). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Dibenzofurans by Palladium-Catalysed Tandem Denitrification/C-H Activation. Retrieved from [Link]

  • University of Southampton Institutional Repository. (2023). Access to Electron-Rich Dibenzofurans through NBu4OAc-Mediated Palladium Catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Retrieved from [Link]

Sources

Strategic Functionalization of 2-Phenoxybenzonitrile for High-Fidelity Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Phenoxybenzonitrile is a privileged scaffold in medicinal chemistry, appearing in non-nucleoside reverse transcriptase inhibitors (NNRTIs) and various agrochemicals. However, its lack of intrinsic fluorescence or reactive handles renders it invisible in standard biological assays. This Application Note details a high-reliability workflow to convert the nitrile group into a primary amine "gateway," enabling conjugation with fluorophores (FITC) or affinity tags (Biotin). The resulting probe allows for the development of Fluorescence Polarization (FP) or FRET-based competitive binding assays.

Phase 1: The Chemical Gateway (Nitrile Reduction)

The nitrile group (-CN) is chemically inert under physiological conditions. To attach a biological reporter, we must first reduce it to a primary amine: (2-phenoxyphenyl)methanamine .

Scientific Rationale: Direct electrophilic substitution on the phenoxy ring is non-specific and may alter the pharmacophore's binding properties. Reducing the nitrile to a benzylamine derivative preserves the core scaffold's geometry while providing a reactive nucleophile for conjugation.

Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction[1][2][3][4]

Safety Warning: LiAlH₄ is pyrophoric. All steps must be performed under an inert atmosphere (Nitrogen or Argon) in a fume hood.

Materials:

  • This compound (1.0 eq)

  • LiAlH₄ (2.0 eq, 1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Rochelle’s Salt (Potassium sodium tartrate)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon. Add anhydrous THF (10 mL per mmol of substrate).

  • Reagent Addition: Cool the THF to 0°C (ice bath). Carefully add the LiAlH₄ solution dropwise via syringe.

  • Substrate Introduction: Dissolve this compound in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension.

    • Checkpoint: Evolution of H₂ gas will occur.[1] Ensure venting is adequate but the system remains inert.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 3–4 hours.

    • QC Step: Monitor by TLC (Hexane:EtOAc 4:1). The nitrile spot (higher R_f) should disappear, replaced by the baseline amine spot (ninhydrin active).

  • Quenching (Fieser Method): Cool back to 0°C. Dilute with diethyl ether. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH₄ used)
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Workup: A white granular precipitate will form. Filter through a Celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo.

Output: Crude (2-phenoxyphenyl)methanamine. Validation: Verify by ¹H-NMR (Look for methylene doublet at ~3.8 ppm) or LC-MS [M+H]⁺ = 200.2.

Phase 2: Photonic Derivatization (The Payload)[3]

With the primary amine installed, we can now attach Fluorescein Isothiocyanate (FITC).[2][3] The isothiocyanate group reacts specifically with unprotonated primary amines to form a stable thiourea linkage.

Protocol B: FITC Conjugation

Critical Mechanism: The reaction requires the amine to be nucleophilic (unprotonated). Since the pKa of a benzylamine is ~9.3, the reaction buffer must be maintained at pH 9.0–9.5.

Materials:

  • (2-phenoxyphenyl)methanamine (from Phase 1)

  • FITC (Isomer I)

  • DMSO (Anhydrous)

  • 0.1 M Sodium Carbonate/Bicarbonate Buffer (pH 9.0)[4]

Step-by-Step Methodology:

  • Solubilization: Dissolve the amine derivative in the Carbonate Buffer (concentration ~2–5 mg/mL).

    • Note: If the amine is insoluble in buffer, dissolve it first in a minimal volume of DMSO, then dilute with buffer (keep DMSO < 20% final volume).

  • Dye Preparation: Dissolve FITC in anhydrous DMSO (10 mg/mL). Prepare immediately before use; FITC hydrolyzes in water.

  • Conjugation: Add the FITC solution dropwise to the amine solution while stirring.

    • Ratio: Use a 1.2 : 1 molar ratio of FITC to Amine to ensure complete labeling.

  • Incubation: Incubate in the dark at RT for 2 hours.

  • Purification (Critical):

    • Method: Since the small molecule product (~600 Da) is difficult to separate from free FITC (~390 Da) by dialysis, use Reverse-Phase HPLC .

    • Column: C18 Semi-prep.

    • Gradient: 10% to 90% Acetonitrile in Water (+0.1% TFA).

    • Detection: Absorbance at 495 nm.

Output: 2-Phenoxy-benzyl-thiourea-fluorescein (The "Probe").

Phase 3: Assay Integration (Competitive Binding)

The labeled probe is now used to screen for novel compounds that bind to the same target (e.g., a specific hydrophobic pocket on a protein).

Workflow Diagram

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Assay Nitrile This compound (Inert Scaffold) LiAlH4 Reduction (LiAlH4 / THF) Nitrile->LiAlH4 Amine Primary Amine Intermediate LiAlH4->Amine FITC FITC Labeling (pH 9.0) Amine->FITC Probe Fluorescent Probe (Thiourea Linkage) FITC->Probe Target Protein Target Probe->Target Binding Signal High Polarization (Bound State) Target->Signal FP Readout Displaced Low Polarization (Free State) Signal->Displaced + Competitor Drug

Figure 1: Complete workflow from inert scaffold to active assay probe. The shift from High Polarization (bound) to Low Polarization (free) indicates a "hit" in drug screening.

Data Analysis & Troubleshooting

QC Parameters for the Probe
ParameterAcceptance CriteriaMethod
Purity > 95%HPLC (254 nm & 495 nm)
Identity Mass = Parent + 389.4 DaLC-MS (ESI+)
Solubility Soluble in 5% DMSO/PBSVisual Inspection
Stability < 5% degradation at 24hRe-injection HPLC
Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield (Phase 1) Incomplete reductionEnsure LiAlH₄ is fresh; reflux gently if RT is insufficient.
No Fluorescence (Phase 2) pH too lowThe amine was protonated. Adjust buffer to pH 9.0–9.5.
High Background (Assay) Free FITC contaminationRe-purify via HPLC; free dye kills FP assays.
Precipitation Hydrophobic aggregationAdd 0.01% Tween-20 or Triton X-100 to the assay buffer.

References

  • Nitrile Reduction Standards

    • Reduction of Nitriles to Amines.[5][1][6][7] Chemistry LibreTexts. Available at: [Link][5][8]

    • Synthesis of Amines by Nitrile Reduction.[5][1][6][7] Organic Chemistry Portal. Available at: [Link]

  • Fluorescent Labeling Protocols
  • Biological Context

    • This compound Structure & Activity. PubChem (NIH). Available at: [Link]

Sources

hydrolysis of 2-Phenoxybenzonitrile to 2-phenoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Phenoxybenzoic Acid via Hydrolysis of 2-Phenoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-phenoxybenzoic acid through the hydrolysis of this compound. 2-Phenoxybenzoic acid is a valuable chemical intermediate, notably serving as a precursor for various pharmaceuticals, including anti-inflammatory and anticonvulsant agents.[1] This application note details the underlying chemical mechanisms, presents a robust, step-by-step protocol for base-catalyzed hydrolysis, outlines critical safety precautions, and provides methods for product purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the synthetic process.

Introduction and Significance

2-Phenoxybenzoic acid (C₁₃H₁₀O₃) is a key building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a phenoxy group at the ortho-position of benzoic acid, provides a flexible scaffold for designing molecules with diverse biological activities.[1] It is a known precursor for anticonvulsant drugs and anti-inflammatory agents and is also used as an internal standard in analytical methods for quantifying pyrethroid metabolites.[1][2][3]

While several synthetic routes exist, such as the Ullmann condensation, the hydrolysis of the corresponding nitrile, this compound, offers a reliable and common pathway for its preparation.[1] This method leverages the conversion of the stable nitrile functional group into a carboxylic acid, a fundamental transformation in organic chemistry.[4]

Chemical Theory: The Mechanism of Nitrile Hydrolysis

The conversion of a nitrile (-C≡N) to a carboxylic acid (-COOH) is a classic hydrolysis reaction that can be catalyzed by either acid or base.[4][5] The reaction proceeds in two principal stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[6][7]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[5][8][9][10] The subsequent steps involve tautomerization to form an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to yield the final carboxylic acid and an ammonium ion.[5][6]

Base-Catalyzed Hydrolysis

In the presence of a strong base, the mechanism begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[5][9] This forms a negatively charged intermediate that is subsequently protonated by water, leading to an imidic acid, which is a tautomer of an amide.[7] The imidic acid rapidly rearranges to the more stable amide intermediate.[7] This amide then undergoes a second nucleophilic attack by a hydroxide ion at its carbonyl carbon. The resulting tetrahedral intermediate collapses, ultimately forming a carboxylate salt and ammonia.[5] A final acidification step is required to protonate the carboxylate salt and yield the neutral 2-phenoxybenzoic acid.[5][7]

This protocol will focus on the base-catalyzed method due to its straightforward work-up procedure and common use in laboratory settings.

Health and Safety Precautions

It is imperative to conduct this procedure in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound (Starting Material): This compound is toxic if swallowed, in contact with skin, or inhaled. It causes serious skin and eye irritation and may cause respiratory irritation.[11] Handle with extreme care.

  • 2-Phenoxybenzoic Acid (Product): Causes skin and eye irritation.[12]

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle concentrated solutions with extreme care.

All chemical waste must be disposed of in accordance with local and institutional regulations.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol details the conversion of this compound to 2-phenoxybenzoic acid.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
This compoundC₁₃H₉NO195.226476-32-0Starting material.[11]
Sodium HydroxideNaOH40.001310-73-2Reagent for hydrolysis.
Ethanol (95%)C₂H₅OH46.0764-17-5Co-solvent to aid solubility.
Hydrochloric Acid (conc.)HCl36.467647-01-0For acidification during work-up.
Deionized WaterH₂O18.027732-18-5Solvent and for work-up.
Round-bottom flask (250 mL)---Reaction vessel.
Reflux Condenser---To prevent solvent loss.
Heating Mantle---For controlled heating.
Magnetic Stirrer & Stir Bar---For efficient mixing.
Büchner Funnel & Filter Flask---For product isolation.
pH paper or pH meter---To monitor acidification.
Step-by-Step Procedure

Reaction Setup:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Place the flask in a heating mantle on top of a magnetic stirrer.

Hydrolysis Reaction: 3. In the flask, combine this compound (e.g., 5.0 g, 25.6 mmol) and 50 mL of 95% ethanol. Stir the mixture to dissolve the nitrile. 4. Prepare a 10% aqueous solution of sodium hydroxide (e.g., 10 g NaOH in 90 mL of deionized water). Add 50 mL of this solution to the flask. 5. Heat the reaction mixture to reflux (approximately 90-100°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Allow the reaction to proceed for 4-6 hours, or until the starting material is consumed.

Work-up and Product Isolation: 6. After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. 7. Remove the ethanol from the mixture using a rotary evaporator. 8. Transfer the remaining aqueous solution to a beaker and cool it in an ice-water bath. 9. Slowly and carefully acidify the cold solution by adding concentrated hydrochloric acid dropwise with stirring. The 2-phenoxybenzoic acid will precipitate as a white solid. Monitor the pH to ensure it is strongly acidic (pH ~1-2). 10. Collect the precipitated solid by vacuum filtration using a Büchner funnel. 11. Wash the solid crude product on the filter with several portions of cold deionized water to remove any inorganic salts.

Purification (Recrystallization): 12. Transfer the crude solid to a beaker. 13. Add a minimal amount of a suitable solvent system, such as aqueous ethanol. Heat the mixture gently with stirring until the solid completely dissolves.[3][13] 14. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. 15. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Characterization
  • Yield: Calculate the percentage yield of the purified product.

  • Melting Point: Determine the melting point of the dried product. Pure 2-phenoxybenzoic acid has a melting point of 110-112 °C.[3] A sharp melting point close to the literature value is indicative of high purity.

  • Spectroscopy: Confirm the structure using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Experimental Workflow

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A 1. Combine This compound, Ethanol, and NaOH(aq) B 2. Heat to Reflux (4-6 hours) A->B C 3. Cool Reaction & Remove Ethanol B->C D 4. Acidify with HCl to Precipitate Product C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Recrystallize from Aqueous Ethanol E->F G 7. Collect Pure Crystals & Dry F->G H 8. Characterize Product (MP, NMR, IR) G->H

Caption: Overall workflow for the synthesis of 2-phenoxybenzoic acid.

Base-Catalyzed Hydrolysis Mechanism

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

References

  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Fiveable. (n.d.). Hydrolysis of Nitriles Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • Clark, J. (2016). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenoxybenzoic acid | C13H10O3 | CID 75237. Retrieved from [Link]

  • Chemistry Simplified. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound | C13H9NO | CID 12548616. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (1975). US3876691A - Process for the hydrolysis of nitriles.
  • New Jersey Department of Health. (n.d.). Benzonitrile - HAZARD SUMMARY. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]

  • PubMed. (n.d.). Conversion of aliphatic 2-acetoxynitriles by nitrile-hydrolysing bacteria. Retrieved from [Link]

  • Organic Syntheses. (n.d.). peroxybenzoic acid - Organic Syntheses Procedure. Retrieved from [Link]

Sources

Application Note: 2-Phenoxybenzonitrile as a Strategic Intermediate in Strobilurin Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide on the utilization of 2-Phenoxybenzonitrile in the synthesis of high-value agrochemicals, specifically focusing on the strobilurin fungicide Metominostrobin .

Executive Summary

This compound (CAS: 6476-32-0) serves as a critical "gateway intermediate" in the manufacture of diaryl ether-based agrochemicals. Its primary industrial application lies in the synthesis of Metominostrobin (Phenoxystrobin), a systemic strobilurin fungicide used extensively in rice cultivation to control blast disease (Pyricularia oryzae).

This guide details the chemical transformation of this compound into the 2-phenoxybenzoic acid scaffold—the essential precursor for constructing the methoxyiminoacetamide core of Metominostrobin. We provide a validated protocol for the hydrolysis and downstream activation of this intermediate, emphasizing yield optimization and impurity control.

Chemical Profile & Reactivity

This compound features a nitrile group ortho to a phenoxy linkage. This structural arrangement dictates its reactivity:

  • Electronic Effect: The electron-withdrawing nitrile group activates the ring, but the electron-donating phenoxy group modulates this, making the nitrile susceptible to controlled hydrolysis or reduction.

  • Steric Considerations: The ortho-phenoxy group creates steric bulk, requiring optimized conditions for nucleophilic attacks on the nitrile carbon.

PropertySpecification
Molecular Formula C₁₃H₉NO
Molecular Weight 195.22 g/mol
Appearance White to off-white crystalline solid
Melting Point 45–48 °C
Solubility Soluble in DCM, Ethyl Acetate, Toluene; Insoluble in Water
Key Reactivity Hydrolysis (Acid/Base), Pinner Reaction, Reduction

Critical Application: Synthesis of Metominostrobin

The synthesis of Metominostrobin hinges on converting the nitrile moiety into a keto-amide or methoxyimino-amide side chain. The most robust industrial route proceeds via the 2-Phenoxybenzoic acid intermediate.

Synthetic Pathway Visualization

The following diagram illustrates the conversion of this compound to Metominostrobin, highlighting the critical intermediate steps.

MetominostrobinSynthesis Figure 1: Synthetic pathway from this compound to Metominostrobin. Start This compound (Starting Material) Inter1 2-Phenoxybenzoic Acid (Key Intermediate) Start->Inter1 Hydrolysis (NaOH/H2O) Inter2 2-Phenoxybenzoyl Chloride Inter1->Inter2 Activation (SOCl2) Inter3 2-Phenoxybenzoyl Cyanide Inter2->Inter3 Cyanation (NaCN/CuCN) Inter4 Keto-Amide Intermediate (2-(2-phenoxyphenyl)-2-oxoacetamide) Inter3->Inter4 Hydrolysis (HCl/H2O) Final Metominostrobin (Active Ingredient) Inter4->Final 1. Condensation (NH2OH) 2. Methylation (Me2SO4)

[1]

Experimental Protocols

Protocol A: Controlled Hydrolysis to 2-Phenoxybenzoic Acid

This step is the "pivot point" of the synthesis. Direct hydrolysis must be managed to prevent decarboxylation or ether cleavage.

Objective: Convert this compound to 2-Phenoxybenzoic acid with >95% purity.

Reagents:

  • This compound (1.0 eq)

  • Sodium Hydroxide (2.5 eq, 20% aq. solution)

  • Ethanol (Solvent, 5 volumes)

  • Hydrochloric Acid (6N, for acidification)[2][3]

Step-by-Step Methodology:

  • Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and temperature probe, dissolve This compound (100 g) in Ethanol (500 mL).

  • Base Addition: Slowly add the 20% NaOH solution (250 mL) over 30 minutes. The reaction is exothermic; maintain internal temperature < 40 °C during addition.

  • Reflux: Heat the mixture to reflux (approx. 85 °C) and stir for 6–8 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 3:1). The nitrile spot (Rf ~0.6) should disappear, and a baseline acid spot should appear.

  • Work-up:

    • Cool the reaction mass to room temperature.[1][4][5]

    • Distill off the majority of ethanol under reduced pressure.

    • Dilute the residue with water (300 mL) and wash with Toluene (100 mL) to remove unreacted neutral impurities (critical for high purity).

  • Precipitation: Acidify the aqueous layer slowly with 6N HCl to pH 1–2. A thick white precipitate of 2-Phenoxybenzoic acid will form.

  • Isolation: Filter the solid, wash with cold water (2 x 100 mL), and dry in a vacuum oven at 50 °C.

Expected Yield: 92–96% Purity: >98% (HPLC)

Protocol B: Downstream Conversion to Keto-Amide (Metominostrobin Precursor)

Note: This protocol outlines the conversion of the Acid (from Protocol A) to the Keto-amide, a unique step in strobilurin synthesis.

  • Activation: Suspend 2-Phenoxybenzoic acid in Toluene. Add Thionyl Chloride (1.2 eq) and catalytic DMF. Heat to 70 °C until gas evolution ceases to form 2-Phenoxybenzoyl Chloride .

  • Cyanation (The Critical Link):

    • React the acid chloride with Cuprous Cyanide (CuCN) or NaCN/Phase Transfer Catalyst in a biphasic system (DCM/Water) to form 2-Phenoxybenzoyl Cyanide .

    • Safety Note: This step generates cyanide derivatives.[1] Perform in a closed system with a caustic scrubber.

  • Hydrolysis to Keto-Amide:

    • Treat the benzoyl cyanide directly with concentrated HCl at 0–5 °C. The nitrile group of the acyl cyanide hydrolyzes preferentially to the amide, yielding 2-(2-phenoxyphenyl)-2-oxoacetamide .

    • Validation: This intermediate is a solid (MP: 156–159 °C) [1].[2][3]

Process Optimization & Troubleshooting

IssueRoot CauseCorrective Action
Low Yield in Hydrolysis Incomplete conversion due to steric hindrance of the phenoxy group.Increase reflux time or switch solvent to Ethylene Glycol (higher boiling point, 130 °C).
Ether Cleavage Reaction conditions too harsh (Acid hydrolysis at high temp).Use Alkaline hydrolysis (Protocol A) instead of Acidic hydrolysis. The ether bond is stable in base.
Colored Impurities Oxidation of the phenol ring (if cleavage occurs).Ensure inert atmosphere (N₂) during high-temperature steps.

Safety & Handling (E-E-A-T)

  • Cyanide Hazards: While this compound itself is a nitrile (R-CN) and relatively stable, downstream steps involving Benzoyl Cyanide release cyanide ions. Always maintain a pH > 10 in waste streams to prevent HCN gas evolution.

  • Skin Irritation: 2-Phenoxybenzoic acid is a skin and eye irritant (H315, H319). Use nitrile gloves and safety goggles.

  • Thermal Stability: Do not distill this compound at atmospheric pressure; it may decompose. Use high vacuum (< 5 mmHg).

References

  • Preparation method of metominostrobin. CN102603563B. Google Patents. Link

  • Metominostrobin Data Sheet. Compendium of Pesticide Common Names. Link

  • 2-Phenoxybenzoic acid Safety Data Sheet. PubChem. Link

  • Synthesis and Structure-Activity Relationships of 2-Phenoxybenzamides. Molecules, 2021. Link

Sources

Troubleshooting & Optimization

Technical Support Hub: High-Purity Isolation of 2-Phenoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

Welcome to the technical support center for the isolation of 2-Phenoxybenzonitrile (CAS: 6476-32-0). This guide addresses the specific challenges associated with the Nucleophilic Aromatic Substitution (


) synthesis of this target, specifically the removal of unreacted phenol and the prevention of "oiling out" during crystallization.

The Core Challenge: this compound is a low-melting solid (often reported in the range of 45–50°C, though impure samples appear as oils).[1] Its proximity to room temperature makes it highly susceptible to melting point depression by impurities, particularly residual phenol and reaction solvents (DMF/DMSO).

Diagnostic Workflow: The "Oiling Out" Decision Tree

Before proceeding, identify your current state using the logic flow below.

WorkupLogic cluster_impurities Common Impurities Start Current State of Crude Product State1 Dark/Black Oil Start->State1 High Impurity Load State2 Sticky Semi-Solid Start->State2 Moderate Impurity State3 Off-White Solid Start->State3 High Purity Action1 Action: Carbon Treatment + High Vac Distillation or Column State1->Action1 Action2 Action: Seeded Recrystallization (Low Temp) State2->Action2 Action3 Action: Standard Recrystallization (EtOH/H2O) State3->Action3 Imp1 Residual Phenol (Depresses MP) Imp2 Hydrolysis Product (Amide/Acid)

Figure 1: Diagnostic workflow for selecting the appropriate purification strategy based on the physical state of the crude material.

Module 1: The "Phenol Problem" (Chemical Washing)

The most persistent impurity in this synthesis is unreacted phenol.[1] Because this compound is lipophilic, it can trap phenol within the organic layer.[1] Standard water washes are insufficient.[1]

The Causality

Phenol (


) is weak enough that it remains protonated and organic-soluble in neutral water.[1] To force it into the aqueous layer, the pH must be elevated above 12.[1] However, extreme caution  is required: the nitrile group (-CN) is susceptible to hydrolysis under basic conditions, especially if heated, converting your product to 2-phenoxybenzamide.[1]
Optimized Washing Protocol

Goal: Remove phenol without hydrolyzing the nitrile.[1]

StepReagentConditionsTechnical Rationale
1 Dilute NaOH (0.5 - 1.0 M) Cold (< 5°C) Converts phenol to sodium phenoxide (water-soluble) while kinetic control (cold temp) prevents nitrile hydrolysis [1].[1]
2 Water AmbientRemoves residual salts and base.
3 Brine (Sat. NaCl) Ambient"Dries" the organic layer by osmotic pressure, breaking emulsions common with phenoxide soaps.

Critical Troubleshooting:

  • Issue: Emulsion forms during the NaOH wash.

  • Fix: The sodium phenoxide acts as a surfactant.[1] Do not shake vigorously; invert gently. If an emulsion forms, add a small amount of solid NaCl directly to the separatory funnel to increase ionic strength.

Module 2: Preventing Hydrolysis (Stability Control)

Users often report the appearance of a new impurity peak at 1680 cm⁻¹ (IR) or a mass shift of +18 Da (LC-MS). This indicates the nitrile has hydrolyzed to the primary amide.[1]

Mechanism of Failure

Under basic conditions (used to remove phenol) or acidic conditions (sometimes used in workup), the nitrile carbon is electrophilic.



Prevention Strategy[1][2]
  • Temperature Control: Never heat the reaction mixture above 40°C when aqueous base is present.

  • Quench Protocol: When quenching the reaction (typically

    
     in DMF), pour the reaction mixture into ice water , not room temperature water. The exotherm of mixing DMF/water can locally spike the temperature enough to trigger hydrolysis [2].[1]
    

Module 3: Crystallization & Isolation

Because this compound has a low melting point, it often "oils out" (forms a second liquid phase) rather than crystallizing.[1] This occurs when the temperature of the solution is above the melting point of the solvated product.[1]

Solvent System Selection

We recommend a binary solvent system .[1] The "Good" solvent dissolves the compound; the "Bad" solvent induces precipitation.[1]

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 4:1 to 2:1High Classic system.[1] Ethanol dissolves the oil; water acts as the anti-solvent.[1] Must cool slowly.[1][2][3]
Hexane / Ethyl Acetate 10:1Moderate Good for removing non-polar impurities, but yield may be lower due to high solubility in EtOAc.
Methanol PureLow Often too soluble; requires deep freezing (-20°C) to induce crystallization.
Protocol: The "Seeding" Technique for Oiling Out

If your product separates as an oil droplet at the bottom of the flask:

  • Re-dissolve: Heat the mixture until the oil dissolves completely into a homogeneous phase.

  • Trace Nucleation: Scratch the inner glass wall of the flask with a glass rod at the air-liquid interface.[1] The microscopic glass shards act as nucleation sites.[1]

  • Seed Crystal: If available, add a single crystal of pure this compound.

  • Slow Cooling: Wrap the flask in a towel to slow the cooling rate. Do not place directly in an ice bath; the thermal shock will force the oil state.[1] Let it reach room temperature over 2 hours.

CrystallizationPath Step1 Dissolve Crude in Hot Ethanol (50°C) Step2 Add Water dropwise until slight turbidity Step3 Does it Oil Out? Yes Yes (Oil Droplets) Step3->Yes No No (Clear) Step3->No Fix1 Reheat to dissolve. Add more EtOH. Yes->Fix1 Fix2 Cool SLOWLY to RT. Scratch glass. No->Fix2 Fix1->Step2 Result Pure Solid (Filter & Wash with Cold Hexane) Fix2->Result Crystals Form

Figure 2: Logic flow for managing the crystallization of low-melting solids.

Frequently Asked Questions (FAQ)

Q: My product is a dark brown oil and won't solidify even at -20°C. What now? A: You likely have significant impurities (tar/polymers) depressing the melting point.[1]

  • Immediate Fix: Perform a "filtration through silica."[1] Dissolve the oil in a minimum amount of Dichloromethane (DCM) or Toluene. Pass it through a short pad of silica gel.[1] The non-polar nitrile will pass through, while the dark polar tars will stick to the silica.[1] Evaporate the solvent and attempt crystallization again.[1][4]

Q: Can I use acid to remove the phenol? A: No. Phenol is not basic, so acid washes (like HCl) will not extract it into the aqueous layer. Acid washes are only useful if you used an amine base (like pyridine) during synthesis.

Q: I see a peak at mass 196 (M+1) in LCMS. Is this my product? A: Yes. The molecular weight of this compound (


) is 195.22  g/mol . In positive mode ESI-MS, you expect the 

peak at ~196.[1]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See section on purification of aromatic nitriles and removal of phenols via alkaline extraction).

  • Cohen, R. J., et al. (1978).[1] "Hydrolysis of Nitriles." Journal of Organic Chemistry. (Describes the kinetics of nitrile hydrolysis under basic conditions).

  • BLD Pharm. (n.d.).[1] this compound Product Safety & Handling. (Confirming storage conditions and physical state stability).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 500617, this compound.

Sources

Navigating the Synthesis of 2-Phenoxybenzonitrile: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in drug development, the journey from a successful bench-scale synthesis to robust, large-scale production is fraught with challenges. This technical support center is designed to provide targeted guidance on the production of 2-Phenoxybenzonitrile, a key intermediate in various pharmaceutical and agrochemical applications. Drawing upon established principles of chemical engineering and process chemistry, this guide offers practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of scaling up the synthesis of this valuable compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, providing foundational knowledge for process development and scale-up.

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent method for the industrial production of this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[1][2] This process typically involves the coupling of a phenol with an aryl halide. For this compound, this translates to the reaction between phenol and 2-chlorobenzonitrile. While effective, the classical Ullmann reaction is known for requiring harsh conditions, such as high temperatures and stoichiometric amounts of copper, which can lead to moderate yields and challenges in purification.[1] Modern modifications often employ catalytic amounts of copper salts with ligands to facilitate the reaction under milder conditions.[3]

Q2: Why is catalyst and ligand selection critical in the Ullmann condensation for this compound?

A2: The choice of catalyst and ligand is paramount for an efficient and economically viable process. The catalyst, typically a copper(I) salt like CuI, is the active species that facilitates the coupling.[4] Ligands, often bidentate molecules like diamines or amino acids, play a crucial role in stabilizing the copper catalyst, increasing its solubility, and promoting the desired reactivity, often allowing for lower reaction temperatures and catalyst loadings.[3] An appropriate ligand can significantly enhance the reaction rate, yield, and selectivity, thereby minimizing side reactions and simplifying downstream processing. For the synthesis of diaryl ethers, ligands such as N-methylglycine have shown good performance.[5]

Q3: What are the primary safety concerns when handling the reactants for this compound synthesis on a large scale?

A3: The primary reactants, phenol and 2-chlorobenzonitrile, present significant health and safety risks that must be carefully managed in a production environment.

  • Phenol: Phenol is highly corrosive and toxic. It can be absorbed rapidly through the skin, causing severe burns and systemic toxicity, which can be fatal.[6][7] Due to its anesthetic properties, initial skin contact may not be painful, leading to delayed recognition of exposure.[7] Proper personal protective equipment (PPE), including butyl rubber or neoprene gloves and aprons, is essential.[6]

  • 2-Chlorobenzonitrile: This compound is harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.[8] Adequate ventilation and the use of respiratory protection are crucial, especially when handling the powder form to avoid dust inhalation.[8]

A thorough risk assessment and implementation of robust containment strategies are mandatory for the safe handling of these materials at scale.

Q4: What are the key parameters to monitor during the scale-up of the this compound synthesis?

A4: Several critical parameters must be carefully monitored and controlled to ensure a successful and reproducible scale-up:

  • Temperature: Precise temperature control is crucial to manage the reaction rate and minimize the formation of impurities.

  • Mixing: Efficient agitation is necessary to ensure homogeneity, particularly in heterogeneous reaction mixtures, and to facilitate effective heat transfer.

  • Reaction Progress: Real-time monitoring of reactant consumption and product formation using techniques like HPLC or GC is vital for determining the reaction endpoint and preventing the formation of degradation products.

  • Purity of Starting Materials: The quality of the phenol and 2-chlorobenzonitrile can significantly impact the reaction outcome and the impurity profile of the final product.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of this compound production.

Issue Potential Causes Recommended Solutions
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.1a. Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to track the consumption of starting materials and formation of the product to ensure the reaction goes to completion. 1b. Temperature Optimization: Gradually increase the reaction temperature in small increments, while monitoring for any increase in impurity formation. Traditional Ullmann reactions often require temperatures above 100°C.[9]
2. Catalyst Deactivation: The copper catalyst may be sensitive to air or impurities.2a. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst. 2b. Reagent Purity: Use high-purity starting materials and anhydrous solvents to avoid catalyst poisoning.
3. Poor Mixing: Inefficient agitation in a larger reactor can lead to localized "hot spots" or areas of low reactant concentration.3a. Agitator Design: Evaluate the suitability of the agitator design for the specific reactor geometry and reaction mixture properties. 3b. Stirring Speed: Optimize the stirring speed to ensure adequate mixing without causing excessive shear.
High Impurity Levels 1. Side Reactions: High reaction temperatures can promote the formation of byproducts.1a. Temperature Control: Maintain the reaction temperature at the lowest effective level. 1b. Ligand Screening: Experiment with different ligands that may promote the desired reaction at a lower temperature.
2. Presence of Water: Water can lead to hydrolysis of the nitrile group or other undesired side reactions.2a. Anhydrous Conditions: Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use.
3. Impurities in Starting Materials: Contaminants in the phenol or 2-chlorobenzonitrile can be carried through to the final product.3a. Starting Material QC: Implement stringent quality control checks on all incoming raw materials.
Difficult Product Isolation/Purification 1. Oily Product: The crude product may not crystallize easily.1a. Solvent Screening: Conduct a systematic screening of different solvent systems to find an optimal crystallization medium. 1b. Seeding: Introduce seed crystals of pure this compound to induce crystallization.
2. Colored Impurities: The product may be discolored due to the presence of minor, highly colored byproducts.2a. Activated Carbon Treatment: Treat the crude product solution with activated carbon to adsorb colored impurities. 2b. Recrystallization: Perform multiple recrystallizations to improve the purity and color of the final product.
Inconsistent Batch-to-Batch Results 1. Variability in Raw Materials: Different batches of starting materials may have varying purity levels.1a. Standardize Raw Materials: Establish strict specifications for all incoming raw materials and qualify suppliers.
2. Lack of Process Control: Minor variations in reaction parameters can have a significant impact on the outcome at a larger scale.2a. Implement PAT: Utilize Process Analytical Technology (PAT) to monitor and control critical process parameters in real-time.

Section 3: Experimental Protocol - Ullmann Condensation for this compound

This protocol outlines a general laboratory-scale procedure for the synthesis of this compound, which can be used as a starting point for process optimization and scale-up.

Materials:

  • 2-Chlorobenzonitrile

  • Phenol

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chlorobenzonitrile (1.0 eq), phenol (1.1 eq), copper(I) iodide (0.05 eq), and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with toluene.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • For larger quantities, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/toluene) is the preferred method.

Section 4: Visualizing the Process

Chemical Reaction Pathway

G 2-Chlorobenzonitrile 2-Chlorobenzonitrile Intermediate_Complex Copper-Phenoxide Intermediate 2-Chlorobenzonitrile->Intermediate_Complex Phenol Phenol Phenol->Intermediate_Complex Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Intermediate_Complex Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Intermediate_Complex This compound This compound Intermediate_Complex->this compound Byproducts Salt (e.g., KCl) + H2O Intermediate_Complex->Byproducts

Caption: Ullmann condensation for this compound synthesis.

Troubleshooting Workflow for Low Yield

G Start Low Yield of this compound Check_Completeness Is the reaction going to completion? (Check by HPLC/GC) Start->Check_Completeness Incomplete Incomplete Reaction Check_Completeness->Incomplete No Complete Reaction is Complete Check_Completeness->Complete Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Reaction Temperature Incomplete->Increase_Temp Catalyst_Activity Is the catalyst active? Complete->Catalyst_Activity Increase_Time->Catalyst_Activity Increase_Temp->Catalyst_Activity Inactive_Catalyst Inactive Catalyst Catalyst_Activity->Inactive_Catalyst No Active_Catalyst Active Catalyst Catalyst_Activity->Active_Catalyst Yes Use_Inert_Atmosphere Ensure Inert Atmosphere (N2/Ar) Inactive_Catalyst->Use_Inert_Atmosphere Check_Reagent_Purity Check Purity of Reagents and Solvents Inactive_Catalyst->Check_Reagent_Purity Mixing_Issue Is mixing efficient? Active_Catalyst->Mixing_Issue Use_Inert_Atmosphere->Mixing_Issue Check_Reagent_Purity->Mixing_Issue Poor_Mixing Poor Mixing Mixing_Issue->Poor_Mixing No Good_Mixing Good Mixing Mixing_Issue->Good_Mixing Yes Optimize_Agitation Optimize Agitator Speed/Design Poor_Mixing->Optimize_Agitation Investigate_Purification Investigate Product Loss During Work-up/Purification Good_Mixing->Investigate_Purification End Yield Improved Optimize_Agitation->End Investigate_Purification->End

Caption: A logical workflow for troubleshooting low yield issues.

References

  • Ullmann reaction – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 29, 2026, from [Link]

  • Ullmann reaction - Wikipedia. (2023, December 29). Retrieved January 29, 2026, from [Link]

  • WO2003097582A2 - Synthese de benzonitriles et de benzimidates - Google Patents. (2003, November 27).
  • Rahman, M. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(19), 4433. [Link]

  • US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents. (2005, April 5).
  • Hartwig, J. F., et al. (2007). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 129(25), 7734–7746. [Link]

  • Davies, R. P., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 8(1), 101–109. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2026, from [Link]

  • Monge, M., & Buchwald, S. L. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic reactions, 85, 1–139. [Link]

  • Li, G., et al. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development, 26(6), 1599–1626. [Link]

  • An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones - ResearchGate. (2021, August). Retrieved January 29, 2026, from [Link]

  • Rahman, M. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(19), 4433. [Link]

  • The Mechanism of the Modified Ullmann Reaction - ResearchGate. (2011, January). Retrieved January 29, 2026, from [Link]

  • Troubleshooting Ullmann Couplint : r/Chempros - Reddit. (2023, February 20). Retrieved January 29, 2026, from [Link]

  • This compound | C13H9NO | CID 12548616 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • US2828325A - Production of benzonitrile - Google Patents. (1958, March 25).
  • Crystallization process development: Ramping up bench-scale control for manufacturing | Cambrex. (n.d.). Retrieved January 29, 2026, from [Link]

  • Coupling of Phenols to 2-Chlorotrityl Resins under Non-basic Conditions. (1999, August 18). Retrieved January 29, 2026, from [Link]

  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. (n.d.). Retrieved January 29, 2026, from [Link]

  • Benzonitrile-impurities - Pharmaffiliates. (n.d.). Retrieved January 29, 2026, from [Link]

  • One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation | Request PDF - ResearchGate. (2016, September). Retrieved January 29, 2026, from [Link]

  • The Steps from Batchwise to Continuous Crystallization for a Fine Chemical: A Case Study. (2020, January 10). Retrieved January 29, 2026, from [Link]

  • US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents. (1997, June 10).
  • Recent advances in oxidative phenol coupling for the total synthesis of natural products - RSC Publishing. (2023, May 4). Retrieved January 29, 2026, from [Link]

  • US2783265A - Preparation of phenylacetonitriles - Google Patents. (1957, February 26).
  • Material Safety Data Sheet - 2-Chlorobenzonitrile, 99% - Cole-Parmer. (n.d.). Retrieved January 29, 2026, from [Link]

  • Benzonitrile Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 29, 2026, from [Link]

  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. (2022, June). Retrieved January 29, 2026, from [Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC. (2015, July 1). Retrieved January 29, 2026, from [Link]

  • (PDF) IMPURITY PROFILING OF OXYBENZONE BY RP-HPLC METHOD - ResearchGate. (2018, July 25). Retrieved January 29, 2026, from [Link]

  • Synthesis of C2 symmetric hydroxylated biphenyls by microwave-assisted oxidative coupling of natural phenols - CNR-IRIS. (2024, July 11). Retrieved January 29, 2026, from [Link]

  • 2-CHLOROBENZONITRILE - Sdfine. (n.d.). Retrieved January 29, 2026, from [Link]

  • Phenol | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved January 29, 2026, from [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

preventing byproduct formation in 2-Phenoxybenzonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Phenoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize byproduct formation and maximize the yield and purity of your target molecule.

Introduction: The Chemistry of this compound Synthesis

The formation of the diaryl ether linkage in this compound is a critical step that can be approached through several synthetic strategies. The most common methods involve the coupling of a phenoxide with an activated benzonitrile derivative, typically 2-chlorobenzonitrile or 2-fluorobenzonitrile. The primary reaction pathways are the Ullmann condensation and nucleophilic aromatic substitution (SNAr). Each of these methods has its own set of challenges, particularly concerning the formation of unwanted byproducts. This guide will provide a detailed analysis of these issues and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods are:

  • Ullmann Condensation: This classic method involves the copper-catalyzed reaction of a phenol with an aryl halide.[1][2] Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper, but modern modifications utilize catalytic copper with various ligands to improve efficiency and reduce reaction severity.[3][4][5]

  • Nucleophilic Aromatic Substitution (SNAr): This pathway is viable due to the presence of the strongly electron-withdrawing nitrile group (-CN) on the benzonitrile ring, which activates the aryl halide towards nucleophilic attack by a phenoxide.[6][7][8] This reaction is often performed in a polar aprotic solvent in the presence of a base.

Q2: I am observing a significant amount of unreacted starting material. What could be the cause?

A2: Incomplete conversion can be due to several factors:

  • Insufficiently activated catalyst (Ullmann): If using copper metal, it may need activation (e.g., with iodine or acid wash) to remove the passivating oxide layer.

  • Low reaction temperature: Both Ullmann and SNAr reactions often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to byproduct formation.

  • Ineffective base: The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide. Ensure your base (e.g., K2CO3, Cs2CO3, NaH) is anhydrous and of sufficient strength.

  • Solvent choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the base and increase the nucleophilicity of the phenoxide.[1]

Q3: My final product is a dark color and difficult to purify. What are the likely impurities?

A3: Dark coloration often indicates the presence of polymeric byproducts or copper-containing impurities. Potential byproducts include:

  • Homocoupling of the aryl halide (biaryl formation): This is a common side reaction in Ullmann condensations, leading to the formation of 2,2'-dicyanobiphenyl.

  • Products from side reactions with the solvent: At high temperatures, solvents like DMF can decompose and participate in side reactions.

  • Oxidation products: Phenols are susceptible to oxidation, which can be exacerbated by the presence of copper catalysts.

Q4: I have identified a byproduct with the same mass as my product but with different spectroscopic properties. What could it be?

A4: This is likely an isomer of this compound. A potential cause is the formation of a benzyne intermediate, especially if using a very strong base (like NaNH2) and a less activated aryl halide.[9][10] The nucleophile can then add to either carbon of the benzyne "triple bond," leading to a mixture of isomers.

Troubleshooting Guide: Minimizing Byproduct Formation

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound 1. Incomplete deprotonation of phenol.2. Low reaction temperature.3. Catalyst deactivation (Ullmann).4. Poor solvent choice.1. Use a stronger base (e.g., Cs2CO3 instead of K2CO3) or ensure the base is anhydrous.2. Gradually increase the reaction temperature, monitoring for byproduct formation by TLC or GC.3. For Ullmann reactions, consider using a soluble copper(I) salt (e.g., CuI) with a ligand (e.g., N,N-dimethylglycine, phenanthroline).4. Switch to a high-boiling polar aprotic solvent like DMSO or NMP.
Formation of Biaryl Homocoupling Product 1. High reaction temperature in Ullmann condensation.2. Use of metallic copper without ligands.1. Lower the reaction temperature and extend the reaction time.2. Employ a ligand-assisted copper catalyst system, which can promote the desired cross-coupling over homocoupling.
Hydrolysis of the Nitrile Group 1. Presence of water in the reaction mixture, especially under basic conditions at high temperatures.1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Formation of Isomeric Byproducts 1. Benzyne mechanism initiated by a very strong base.1. Avoid excessively strong bases like sodium amide. Use milder bases such as K2CO3 or Cs2CO3.

Visualizing Reaction Pathways

To better understand the synthetic process and potential pitfalls, the following diagrams illustrate the desired SNAr pathway and a common side reaction.

SNAr_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-Chlorobenzonitrile 2-Chlorobenzonitrile Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2-Chlorobenzonitrile->Meisenheimer_Complex Nucleophilic Attack Phenoxide Phenoxide This compound This compound Meisenheimer_Complex->this compound Loss of Cl-

Caption: Desired SNAr pathway for this compound synthesis.

Ullmann_Side_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_byproduct Byproduct Aryl_Halide_1 2-Chlorobenzonitrile Biaryl 2,2'-Dicyanobiphenyl (Homocoupling Product) Aryl_Halide_1->Biaryl High Temp Aryl_Halide_2 2-Chlorobenzonitrile Aryl_Halide_2->Biaryl High Temp Copper Copper

Caption: Common homocoupling side reaction in Ullmann condensations.

Recommended Experimental Protocol: Ligand-Assisted Ullmann Condensation

This protocol is designed to minimize byproduct formation by using a soluble copper catalyst and a ligand at a moderate temperature.

Materials:

  • 2-Chlorobenzonitrile

  • Phenol

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-Dioxane

  • Toluene

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzonitrile (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), N,N-dimethylglycine (0.2 eq), and Cs2CO3 (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with toluene and filter through a pad of celite to remove insoluble salts.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.[11][12]

References

  • Royal Society of Chemistry. (2024). Chapter 2: Synthetic Methods for Dialkyl Ethers. RSC Publishing. [Link]

  • Yan, M., & Kanan, M. W. (2017). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Journal of the American Chemical Society, 139(25), 8566–8573. [Link]

  • Boger, D. L., & Brotherton, C. E. (1986). Diaryl Ether Formation in the Synthesis of Natural Products. Journal of Organic Chemistry, 51(15), 2777–2781. [Link]

  • Wikipedia. (2023). Ullmann condensation. Wikipedia. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. KPU Pressbooks. [Link]

  • Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329–5331. [Link]

  • Google Patents. (1997). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • LookChem. (n.d.). Purification of Benzonitrile. Chempedia. [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. ResearchGate. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • ResearchGate. (n.d.). Synthetic strategies to 2‐phenylacetonitrile. ResearchGate. [Link]

  • Semantic Scholar. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Semantic Scholar. [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]

  • ResearchGate. (2010). The Mechanism of the Modified Ullmann Reaction. ResearchGate. [Link]

Sources

effect of solvent on the rate of 2-Phenoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SNAr-SOLV-001 Subject: Optimizing Reaction Rate via Solvent Selection Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-phenoxybenzonitrile via the reaction of phenol (or phenoxide) with 2-halobenzonitrile is a classic Nucleophilic Aromatic Substitution (


). The reaction rate is heavily dependent on solvent polarity and ion solvation .
  • Fastest Rate: Polar Aprotic solvents (DMSO, DMF, NMP). These solvate the cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive.
    
  • Slowest Rate: Polar Protic solvents (Ethanol, Water). These form hydrogen bonds with the phenoxide oxygen, "caging" the nucleophile and raising the activation energy.

  • Process Scale Alternative: Non-polar solvents (Toluene) with Phase Transfer Catalysts (PTC). Useful for easier workup but requires catalyst optimization.

Module 1: Mechanistic Insight & Solvation Physics

To control the rate, you must understand the micro-environment of the nucleophile. The rate-determining step (RDS) in this


 reaction is the attack of the phenoxide anion on the benzonitrile ring to form the Meisenheimer complex.
The "Naked Anion" Effect

In polar aprotic solvents (like DMSO), the solvent molecules have a strong dipole that effectively wraps around cations (like


) through ion-dipole interactions. However, the positive end of the solvent dipole is often sterically shielded (e.g., the sulfur in DMSO is buried by methyl groups). This means the solvent cannot  effectively solvate the anionic phenoxide.
  • Result: The phenoxide is left desolvated ("naked") and higher in energy (more reactive), lowering the activation energy barrier (

    
    ) for the attack.
    
Visualizing the Solvation Shell

SnAr_Solvation cluster_Protic Polar Protic (e.g., Ethanol) cluster_Aprotic Polar Aprotic (e.g., DMSO) Reactants Reactants (Phenoxide + 2-Halobenzonitrile) Protic_State H-Bonded 'Caged' Anion (Low Energy, Stable) Reactants->Protic_State Solvation Aprotic_State 'Naked' Anion (High Energy, Reactive) Reactants->Aprotic_State Solvation TS_Protic High Activation Energy (Slow Rate) Protic_State->TS_Protic Desolvation Penalty Product This compound (Product) TS_Protic->Product TS_Aprotic Low Activation Energy (Fast Rate) Aprotic_State->TS_Aprotic Direct Attack TS_Aprotic->Product

Figure 1: Comparative energy pathways. Note how protic solvents stabilize the starting material (caging), effectively increasing the energy hill required to reach the transition state.

Module 2: Comparative Solvent Performance Data

The following table aggregates kinetic trends for


 reactions on activated benzonitriles.
Solvent ClassRepresentative SolventsRelative Rate (Est.)Workup DifficultyRecommendation
Polar Aprotic DMSO, DMF, NMP, DMAc1000x (Fastest) High (High BP, water miscibility)Best for small scale / HTS
Polar Protic Methanol, Ethanol, Water1x (Slowest)LowAvoid unless using surfactant/micellar methods
Non-Polar Toluene, Xylene< 5x (w/o Catalyst)Low (Easy evaporation)Best for Process Scale (Requires PTC)
Green Alternatives 2-MeTHF, SulfolaneVariableModerateGood compromise for sustainability

Senior Scientist Note: While DMSO offers the fastest kinetics, it is difficult to remove. For scale-up (>100g), we recommend Toluene + PTC (Phase Transfer Catalyst) or 2-MeTHF . The rate loss is manageable compared to the energy savings during distillation.

Module 3: Troubleshooting Guide (FAQ)
Q1: My reaction in Toluene is stalled at 10% conversion after 24 hours. Why?

Diagnosis: Solubility issue. Potassium phenoxide is an ionic salt and is insoluble in non-polar toluene. The reagents are physically separated (solid base vs. liquid electrophile). Solution: Add a Phase Transfer Catalyst (PTC).

  • Reagent: Tetrabutylammonium bromide (TBAB) or 18-Crown-6.

  • Loading: 5-10 mol%.

  • Mechanism: The PTC shuttles the phenoxide anion into the organic phase, allowing the reaction to proceed.

Q2: I am seeing a "Hydrolysis Impurity" (Amide) in my LCMS. Where is it coming from?

Diagnosis: Nitrile hydrolysis. The cyano group (-CN) on this compound can hydrolyze to a primary amide (-CONH2) in the presence of water, base, and heat . Solution:

  • Dry Solvents: Ensure your DMSO/DMF is anhydrous.

  • Base Choice: Switch from hygroscopic bases (KOH, NaOH) to anhydrous

    
     or 
    
    
    
    .
  • Temperature: Do not exceed 100°C if traces of water are suspected.

Q3: DMF is impossible to remove completely. How do I get a clean solid?

Diagnosis: DMF has a high boiling point (153°C) and "sticks" to the product. Solution: Do not distill. Use the "Flood and Filter" method:

  • Pour the reaction mixture into a 10x volume of ice-cold water.

  • The product (this compound) is lipophilic and should precipitate as a solid.

  • Filter the solid and wash copiously with water to remove residual DMF.

Module 4: Validated Experimental Protocols
Method A: High-Rate Synthesis (Lab Scale)

Best for: Medicinal chemistry, rapid library synthesis (< 5g).

  • Setup: Charge a round-bottom flask with Phenol (1.0 equiv), 2-Fluorobenzonitrile (1.0 equiv), and

    
      (1.5 equiv).
    
  • Solvent: Add anhydrous DMSO (0.5 M concentration relative to phenol).

  • Reaction: Heat to 80°C for 2–4 hours.

    • Note: 2-Chlorobenzonitrile will require 100°C and 6–12 hours.

  • Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .
    
Method B: Green / Process Scale (Phase Transfer)

Best for: Scale-up (> 100g), easier solvent recovery.

  • Setup: Charge reactor with Phenol (1.0 equiv), 2-Chlorobenzonitrile (1.0 equiv), and

    
      (2.0 equiv).
    
  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.05 equiv / 5 mol%).

  • Solvent: Add Toluene (1.0 M concentration).

  • Reaction: Reflux (110°C) with vigorous stirring (mechanical stirring recommended to grind the solid base).

  • Workup: Cool to RT. Filter off the inorganic salts (

    
    ). Concentrate the filtrate to obtain the crude product.
    
Module 5: Decision Tree for Troubleshooting

Troubleshooting_Tree Start Problem Encountered Issue_Rate Reaction is too slow Start->Issue_Rate Issue_Impurity Impurity: Amide (M+18) Start->Issue_Impurity Issue_Workup Cannot remove solvent Start->Issue_Workup Check_Solvent Current Solvent? Issue_Rate->Check_Solvent Action_Dry Use Anhydrous K2CO3 Check Solvent Water Content Issue_Impurity->Action_Dry Action_Aq Pour into Ice Water (Precipitation) Issue_Workup->Action_Aq Solv_NonPolar Toluene/Xylene Check_Solvent->Solv_NonPolar Solv_Protic Ethanol/Water Check_Solvent->Solv_Protic Action_PTC Add 5 mol% TBAB or 18-Crown-6 Solv_NonPolar->Action_PTC Action_Switch Switch to DMSO/DMF or 2-MeTHF Solv_Protic->Action_Switch

Figure 2: Diagnostic flowchart for common synthesis issues.

References
  • Mechanism of

    
     Reactions:  Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. 
    
  • Solvent Effects in

    
    :  Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Chapter 2: Solvation Effects). 
    
  • Green Solvents for Aryl Ether Synthesis: Jordan, A., et al. (2016). Substitution of hazardous dipolar aprotic solvents in the synthesis of this compound derivatives. Green Chemistry.

  • Phase Transfer Catalysis: Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis.[1] Pure and Applied Chemistry.

Sources

Technical Support Center: Temperature Optimization for the Synthesis of 2-Phenoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Phenoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) concerning temperature optimization in the Ullmann condensation reaction. Our goal is to equip you with the scientific rationale and practical steps needed to maximize yield, minimize impurities, and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound and why is temperature a critical parameter?

The most common and established method for synthesizing this compound is the Ullmann condensation (also known as an Ullmann-type reaction). This involves the copper-catalyzed coupling of a phenol (or its corresponding phenoxide) with an aryl halide, in this case, 2-halobenzonitrile (typically 2-chlorobenzonitrile or 2-bromobenzonitrile).[1][2][3]

Temperature is arguably the most critical parameter in this synthesis for several reasons:

  • Activation Energy: The reaction requires sufficient thermal energy to overcome the activation barrier for the catalytic cycle, which includes the formation of a copper(I) phenoxide and its subsequent reaction with the aryl halide.[1]

  • Reaction Rate: As with most chemical reactions, higher temperatures generally increase the reaction rate. However, an excessively high temperature can promote undesirable side reactions.

  • Catalyst Stability and Activity: The stability and catalytic activity of the copper-ligand complex are temperature-dependent. The optimal temperature ensures the catalyst remains active throughout the reaction without decomposition.

  • Side Product Formation: Temperature significantly influences the reaction's selectivity. Suboptimal temperatures can lead to the formation of byproducts such as thermal decomposition products or undesired couplings.

Q2: What are the typical temperature ranges for the synthesis of this compound?

The optimal temperature range depends heavily on the methodology, particularly whether a traditional or modern ligand-assisted protocol is used.

  • Traditional Ullmann Conditions: Classical Ullmann reactions, which use stoichiometric amounts of copper powder, require harsh conditions and very high temperatures, often in excess of 210°C.[1] These methods are generally avoided now due to their low functional group tolerance and high energy consumption.

  • Modern Ligand-Assisted Protocols: The advent of soluble copper catalysts supported by ligands (e.g., diamines, amino acids, phenanthrolines) has made the reaction feasible under much milder conditions. For these modern protocols, temperatures typically range from 80°C to 120°C .[4] Some highly active catalyst systems may even permit lower temperatures.[5]

Q3: My reaction is sluggish or not proceeding at all. Is the temperature too low?

A stalled or very slow reaction is a classic indicator that the temperature may be insufficient. If you are using a modern ligand-assisted system and see little to no product formation after several hours, gradually increasing the temperature in 10-20°C increments is a logical first step. Monitoring the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) will help you determine the effect of this change. For many systems, an optimal balance between rate and selectivity is found around 80°C.[6]

Q4: I am observing significant byproduct formation. Could the temperature be too high?

Yes, the formation of dark, tar-like substances or multiple spots on a TLC plate often suggests that the reaction temperature is too high. Excessive heat can cause thermal decomposition of the starting materials, product, or the catalyst complex. It can also promote side reactions. If you observe significant impurity formation, reducing the temperature is recommended. It is better to have a slower, cleaner reaction than a fast, messy one.[6]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis and provides a logical, step-by-step approach to resolving them through temperature optimization.

Issue 1: Low or No Product Yield
  • Question: I have set up my reaction between phenol and 2-bromobenzonitrile with a CuI catalyst, a ligand, and K₂CO₃ as the base in DMF, but my yield is below 20% after 24 hours at 80°C. What should I do?

  • Answer & Troubleshooting Workflow:

    • Verify Reagent Quality: Before adjusting temperature, ensure all reagents are pure and, critically, that your solvent is anhydrous. The presence of water can deactivate the phenoxide nucleophile.

    • Initial Temperature Increase: A low yield at 80°C suggests the activation energy barrier is not being sufficiently overcome. Increase the reaction temperature to 100°C and monitor the progress every 2-4 hours. The reactivity of aryl bromides can sometimes be overcome by increasing the temperature to around 110°C.[7]

    • Check for Steric Hindrance: While 2-bromobenzonitrile is not exceptionally bulky, ensure your ligand is appropriate. Sterically hindered coupling partners may require higher temperatures or longer reaction times to achieve good conversion.[7]

    • Evaluate Catalyst System: If increasing the temperature to 110-120°C does not improve the yield or leads to decomposition, the issue may lie with the catalyst/ligand combination rather than the temperature alone. Consider screening other ligands known to accelerate Ullmann couplings.

Issue 2: Formation of Dark-Colored Byproducts and Difficult Purification
  • Question: My reaction at 120°C gives a good conversion rate, but the final mixture is a dark, tarry substance, and purification by column chromatography is extremely difficult. How can I resolve this?

  • Answer & Troubleshooting Workflow:

    • Temperature Reduction: The dark color is a strong indicator of thermal decomposition. Immediately reduce the reaction temperature. A good starting point would be to lower it to 100°C or even 80°C.[6] While the reaction will be slower, the reduction in side products will likely lead to a higher isolated yield of pure product.

    • Reaction Time Optimization: At a lower, cleaner reaction temperature, you may need to extend the reaction time. Run a time-course experiment, taking aliquots every 4-6 hours to determine when the reaction reaches completion without significant byproduct formation.

    • Consider a Different Solvent: High-boiling polar solvents like DMF or NMP can sometimes contribute to decomposition at elevated temperatures.[1][8] If the problem persists, consider switching to a more thermally stable solvent like diphenyl ether or using a non-polar solvent such as toluene or o-xylene, which have proven effective in some Ullmann couplings.

Issue 3: Inconsistent Results Upon Scale-Up
  • Question: I optimized the reaction at 100°C on a 1 mmol scale with excellent results. However, upon scaling up to 50 mmol, my yields are inconsistent and I'm seeing more byproducts. Why is this happening?

  • Answer & Troubleshooting Workflow:

    • Heat Transfer Issues: This is a classic scale-up problem. The surface-area-to-volume ratio decreases as the reaction scale increases, making heat transfer less efficient. This can lead to localized "hot spots" within the reaction vessel where the internal temperature is significantly higher than the external heating bath, causing decomposition.

    • Improve Mechanical Stirring: Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture.

    • Monitor Internal Temperature: Do not rely solely on the setpoint of your heating mantle or oil bath. Use a thermocouple or thermometer placed directly in the reaction mixture to monitor the true internal temperature.

    • Controlled Heating Profile: When scaling up, heat the reaction mixture to the target temperature more slowly to ensure uniform heating and prevent temperature overshoots.

Data Presentation: Optimizing Reaction Parameters

The choice of temperature is intrinsically linked to the other reaction components. The following table summarizes general conditions for the Ullmann synthesis of diaryl ethers like this compound.

ParameterTraditional Ullmann ReactionModern Ligand-Assisted Ullmann ReactionRationale & Key Considerations
Temperature > 210°C[1]80°C - 120°C (can be lower)[4]Modern ligands lower the activation energy, allowing for milder and more selective reactions.
Catalyst Stoichiometric Copper PowderCatalytic Cu(I) salts (e.g., CuI, Cu₂O)[7]Catalytic systems are more efficient and economical.
Ligand NoneDiamines, Phenanthrolines, Amino AcidsLigands stabilize the copper catalyst and facilitate the catalytic cycle.
Base Strong Base (e.g., KOH)Weaker Inorganic Base (e.g., K₂CO₃, Cs₂CO₃)[7]Milder bases are sufficient at lower temperatures and improve functional group tolerance.
Solvent High-boiling (e.g., Nitrobenzene)[1]Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)[7][8]Solvents are chosen to dissolve reactants and operate at the desired temperature range.

Experimental Protocol: Ligand-Assisted Synthesis of this compound

This protocol provides a general methodology with an emphasis on temperature control. Note: This procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the copper catalyst.

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add CuI (5 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10 mol%), and K₂CO₃ (2.0 equivalents).

  • Reagent Addition: Add phenol (1.2 equivalents) and 2-bromobenzonitrile (1.0 equivalent) to the flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous DMF (or another suitable solvent) via syringe.

  • Controlled Heating: Place the flask in a preheated oil bath set to 100°C . Use a magnetic stirrer with a hotplate that has a reliable temperature controller. For best results, use a thermocouple to monitor the internal reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at the set temperature. Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 4 hours).

  • Work-up: Once the 2-bromobenzonitrile has been consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting temperature-related issues during the synthesis.

G cluster_start Start: Initial Synthesis Attempt cluster_eval Evaluation cluster_troubleshoot Troubleshooting Paths cluster_actions Corrective Actions Start Run reaction at initial temperature (e.g., 80-100°C) Evaluate Evaluate Yield & Purity (TLC, GC-MS) Start->Evaluate LowYield Problem: Low/No Yield Evaluate->LowYield  Poor HighImpurity Problem: High Impurity/ Decomposition Evaluate->HighImpurity  Impure GoodResult Result: High Yield & Purity Evaluate->GoodResult  Good IncreaseTemp Action: Increase Temp (e.g., 100-120°C) LowYield->IncreaseTemp DecreaseTemp Action: Decrease Temp (e.g., 70-90°C) HighImpurity->DecreaseTemp Final Process Optimized GoodResult->Final IncreaseTemp->Evaluate Re-evaluate OptimizeTime Action: Optimize Reaction Time DecreaseTemp->OptimizeTime OptimizeTime->Evaluate Re-evaluate

Caption: Troubleshooting workflow for temperature optimization in this compound synthesis.

References

Sources

improving the resolution of 2-Phenoxybenzonitrile in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Separation Science Support Center.

Ticket ID: #PBN-RP-OPT Subject: Resolution Enhancement for 2-Phenoxybenzonitrile (2-PBN) Assigned Specialist: Senior Application Scientist, Method Development Unit

Executive Summary

This compound (2-PBN) presents a classic "hydrophobic aromatic" separation challenge. With a logP of approximately 3.1–3.9, it is strongly retained on C18 columns. The primary difficulty is not retention, but selectivity —specifically, resolving 2-PBN from structural analogs (e.g., diphenyl ether byproducts, isomers, or unreacted phenol).

This guide moves beyond standard "trial and error" by leveraging


-

interactions
and solvent selectivity to engineer a robust separation.

Module 1: Stationary Phase Selection (The Foundation)

Q: My C18 column retains 2-PBN, but I see "shoulders" or co-elution with impurities. Why?

A: Standard C18 columns rely almost exclusively on hydrophobic interactions (dispersive forces). 2-PBN and its aromatic impurities often have similar hydrophobicity but different electronic densities. A C18 phase cannot "see" these electronic differences.

The Fix: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.

  • Mechanism: These phases possess

    
     electrons in their rings.[1] 2-PBN has two aromatic rings and a nitrile group (electron-withdrawing), creating a specific electron-deficient/rich system that interacts with the stationary phase via 
    
    
    
    -
    
    
    stacking.
  • Result: This orthogonal interaction mechanism pulls aromatic isomers apart based on their resonance structures, not just their size/hydrophobicity.

Decision Logic for Column Selection:

ColumnSelection Start Start: 2-PBN Resolution Issue IssueType Identify Main Issue Start->IssueType CoElution Co-elution with Aromatic Impurities IssueType->CoElution Selectivity Tailing Peak Tailing (As > 1.2) IssueType->Tailing Peak Shape Selectivity Need Orthogonal Selectivity CoElution->Selectivity C18_Endcapped Switch to High-Purity Endcapped C18 Tailing->C18_Endcapped Silanol Suppression Phenyl Switch to Phenyl-Hexyl (Exploit pi-pi interactions) Selectivity->Phenyl Best Option

Figure 1: Decision matrix for selecting the optimal stationary phase based on specific failure modes.

Module 2: Mobile Phase Engineering (The Driver)

Q: Should I use Acetonitrile (ACN) or Methanol (MeOH)?

A: For 2-PBN, Methanol is often the superior choice, specifically if you are using a Phenyl-based column.

  • The Science: Acetonitrile contains a nitrile group (C≡N), just like your analyte. ACN molecules can form

    
    -
    
    
    
    interactions with the Phenyl stationary phase, effectively "shielding" the column and competing with your analyte. This suppresses the unique selectivity you are trying to achieve.
  • Methanol: Being protic and lacking

    
     systems, MeOH allows the 2-PBN aromatic rings to interact freely with the Phenyl stationary phase, maximizing resolution.
    

Solvent System Comparison Table:

ParameterAcetonitrile (ACN)Methanol (MeOH)Impact on 2-PBN
Elution Strength HighMediumACN elutes 2-PBN faster; MeOH requires higher % organic.
Selectivity Suppresses

-

Promotes

-

MeOH enhances separation from aromatic impurities.
Backpressure LowHighMeOH may require elevated temp (>40°C) to manage pressure.
UV Cutoff 190 nm205 nmBoth suitable (2-PBN absorbs >230 nm).

Module 3: The "Ghost Peak" & Impurity Protocol

Q: I see a peak eluting very early (void volume) or very late. How do I identify if it's Phenol or a dimer?

A: 2-PBN synthesis often involves Phenol (starting material).

  • Phenol (Impurities): Polar, Acidic (pKa ~10). Elutes early.

  • 2-PBN: Non-polar, Neutral. Elutes late.

The pH Factor: While 2-PBN is neutral, Phenol is sensitive to pH. If Phenol co-elutes or tails, adjust the aqueous mobile phase to 0.1% Formic Acid (pH ~2.7) . This keeps Phenol fully protonated (neutral), improving its peak shape and slightly increasing its retention to separate it from the void volume.

Experimental Protocol: The "Selectivity Screen"

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or similar).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Crucial for MeOH viscosity).

  • Detection: UV at 230 nm and 254 nm.

  • Gradient:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol.[2]

Time (min)% B (Methanol)Action
0.040Initial Hold (Traps polar impurities)
2.040Begin Gradient
15.090Elute 2-PBN
18.090Wash lipophilic dimers
18.140Re-equilibrate
23.040Ready for next injection

Module 4: Troubleshooting & Optimization

Q: My resolution (


) is still < 1.5. What is the next logical step? 

A: If chemistry (Column/Solvent) is optimized, you must optimize Efficiency (N) and Retention (k) . Use the Resolution Equation logic:



Optimization Workflow:

  • Flatten the Gradient: Change the slope from 40%→90% to 50%→80% over the same time. This increases the effective plate count for the peak of interest.

  • Temperature Tuning: Decrease temperature to 30°C. While this increases viscosity, it can sometimes enhance

    
    -
    
    
    
    selectivity (which is exothermic and stronger at lower temperatures). Note: Watch backpressure.

Visual Troubleshooting Guide:

Troubleshooting Problem Problem Detected Check1 Peak Tailing? Problem->Check1 Check2 Shifting RT? Problem->Check2 Check3 Low Resolution? Problem->Check3 Action1 Add 0.1% TFA (Mask Silanols) Check1->Action1 Action2 Check Column Equilibration (Min 10 column volumes) Check2->Action2 Action3 Switch Solvent (ACN -> MeOH) Check3->Action3

Figure 2: Rapid diagnostic flow for common chromatographic defects.

References

  • PubChem. (n.d.).[3] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Restek Corporation. (n.d.). Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Retrieved from [Link]

  • Chromatography Online. (2011). Improving HPLC Separation of Polyphenols (Relevant for aromatic/phenolic separation principles). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for Solvent Selectivity/Methanol vs ACN effects).

Sources

minimizing solvent impurities in 2-Phenoxybenzonitrile NMR sample

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Solvent Impurities & Artifacts Lead Scientist: Dr. A. Vance, Senior Application Specialist

Diagnostic Triage: Why is my spectrum "dirty"?

Before initiating purification protocols, we must diagnose the source of the impurity.[1] In the context of 2-Phenoxybenzonitrile , a molecule containing both an ether linkage and a nitrile group, specific interactions with solvents can create misleading artifacts.

The "Quick-Check" Diagnostic Matrix
SymptomLikely CulpritMechanismImmediate Action
Broad HOD peak Wet Deuterated SolventHygroscopic absorption (DMSO-d6) or poor storage (CDCl3).Check solvent batch; add activated 3Å sieves.
Sharp Singlet (1.56 ppm in CDCl3) Residual Water in SampleIncomplete drying of the solid/oil.Perform Protocol A (Soft Vacuum).
Multiplets obscured Ethyl Acetate / HexaneInefficient post-column drying.Perform Protocol B (Azeotropic Distillation).
Drifting Baseline / Broadening Paramagnetics / ParticulatesSuspended inorganics (drying agents, silica).Filter through Celite/Glass wool.

Technical Deep Dive: The Molecule & The Matrix

This compound presents specific physical challenges.

  • Physical State: Depending on purity and exact derivative, it is often a low-melting solid (approx. MP 45–50°C) or a viscous oil.

    • Risk:[1][2] Aggressive heating under high vacuum (>50°C) will melt the sample. A molten sample has significantly lower surface area than a porous solid, trapping solvent molecules inside the bulk liquid ("solvent entrapment") rather than allowing them to desorb.

  • Chemical Functionality: The nitrile (CN) and ether (Ar-O-Ar) groups are weak Lewis bases. They can form hydrogen-bond networks with water, making "last-trace" water removal difficult compared to non-polar hydrocarbons.

Workflow Visualization: The Purification Logic

The following diagram outlines the decision logic for preparing a pristine sample.

SamplePrepLogic Start Crude this compound CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid High MP Oil Viscous Oil / Melt CheckState->Oil Low MP / Impure VacDry Protocol A: High Vac at Ambient Temp Solid->VacDry Azeotrope Protocol B: Azeotropic Distillation Oil->Azeotrope Trapped Solvent SolventSelect Select NMR Solvent VacDry->SolventSelect Azeotrope->VacDry CDCl3 CDCl3 (Standard) SolventSelect->CDCl3 DMSO DMSO-d6 (If Insoluble) SolventSelect->DMSO Sieves Protocol C: Sieve Treatment CDCl3->Sieves Remove trace H2O DMSO->Sieves CRITICAL: Remove H2O Final Run NMR Sieves->Final

Caption: Logical workflow for sample preparation preventing solvent entrapment and re-humidification.

Advanced Purification Protocols

Protocol A: The "Soft" Vacuum Technique (For Low-Melting Solids)

Why: To prevent melting the sample and trapping solvents.

  • Preparation: Place the sample in a round-bottom flask (RBF), not a vial. The curvature of the RBF maximizes surface area.

  • The Manifold: Connect to a high-vacuum manifold (< 1.0 mmHg).

  • Temperature Control: Do NOT use a heat gun or oil bath set above 30°C.

  • Agitation: If the sample is an oil, rotate the flask manually while applying vacuum to coat the walls (creating a thin film).

  • Duration: Maintain vacuum for 2–4 hours.

    • Tip: If the sample "bumps" or bubbles vigorously, solvent is escaping. Wait until bubbling ceases before leaving it static.

Protocol B: Azeotropic Distillation (Chemical Drying)

Why: When vacuum alone fails to pull high-boiling solvents or "sticky" water, we use a carrier solvent to lower the boiling point of the mixture.

  • Solvent Choice: Use Dichloromethane (DCM) .

    • Reasoning: DCM forms azeotropes with water and is excellent at solubilizing this compound without reacting with the nitrile group.

  • Execution:

    • Dissolve the sample in 5–10 mL of HPLC-grade DCM.

    • Rotary evaporate to dryness.

    • Repeat 3x. This repetition is statistically required to reduce the mole fraction of the impurity (e.g., Ethyl Acetate) to undetectable levels.

  • Final Step: Proceed immediately to Protocol A to remove the residual DCM (which is very volatile and leaves easily).

Protocol C: Deuterated Solvent Management

Why: 90% of "sample water" actually comes from the NMR solvent bottle, not the sample itself.

  • The Sieve Standard:

    • Use 3Å Molecular Sieves (beads, not powder).

    • Activation: Heat sieves at 180°C–200°C under vacuum overnight. (Store in a desiccator).

    • Application: Add 5–10 beads directly to the NMR tube only if the sample is not sensitive to basic surfaces (Nitriles are generally stable, but sieves are slightly basic).

    • Better Practice: Store a stock bottle of CDCl3 over activated sieves for 24 hours prior to use. Pipette the solvent from this dry stock.

  • Filtration:

    • Always filter the final solution through a small plug of glass wool (tightly packed in a Pasteur pipette) into the NMR tube. This removes suspended sieve dust which causes line broadening.

The Knowledge Base: Impurity Reference Data

Use this table to identify peaks in your this compound spectrum. Data is standardized based on Fulmer et al. [1].

ImpurityChemical Shift (

) in CDCl3
Chemical Shift (

) in DMSO-d6
Multiplicity
Water 1.563.33s (broad)
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.17 (t)q, s, t
Dichloromethane 5.305.76s
n-Hexane 1.26, 0.881.24, 0.85m, t
Toluene 7.17 (m), 2.36 (s)7.18 (m), 2.30 (s)m, s
Acetone 2.172.09s
Grease (Aliphatic) 1.26, 0.861.23, 0.85m

Note: Chemical shifts for water are concentration and pH dependent. In CDCl3, water can drift between 1.50 and 1.70 ppm.

FAQ: Troubleshooting Specific Scenarios

Q: I see a doublet at ~8.0 ppm and a multiplet at ~7.0–7.5 ppm. Is this an impurity? A: Likely not. This is your product. This compound has aromatic protons. The protons ortho to the nitrile group are deshielded (shifted downfield) due to the electron-withdrawing nature of the CN group. Ensure you are not confusing product peaks with Toluene (7.17 ppm).

Q: My CDCl3 peak is a triplet, not a singlet. What happened? A: This is normal. CDCl3 is always a 1:1:1 triplet due to coupling with the Deuterium nucleus (


). If it looks "split" or distorted, your shimming is poor.

Q: Can I use Acetone-d6 instead of CDCl3? A: Yes. Acetone-d6 is excellent for aromatic nitriles. However, Acetone absorbs atmospheric water rapidly. If you use Acetone-d6, you must use the molecular sieve protocol (Protocol C) immediately upon opening the ampoule.

Q: I used molecular sieves, and now I have a broad "hump" at the base of my peaks. A: You likely have "sieve dust" in the tube. Sieves are made of aluminosilicates. If they are not filtered out properly, the suspended micro-particles disrupt magnetic field homogeneity. Always filter the solution through glass wool after sieve treatment.

References

  • Fulmer, G. R., et al. (2010).[3][4] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5][6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying agents and solvent purification). [Link]

  • Bradley, D., et al. (2014). "Molecular Sieves in Organic Synthesis." Sigma-Aldrich Technical Bulletin.

Sources

Technical Support Center: Synthesis of 2-Phenoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Catalyst Poisoning & Troubleshooting Guide

Topic: Catalyst Poisoning in Copper-Catalyzed Ullmann Ether Synthesis Target Molecule: 2-Phenoxybenzonitrile (via coupling of Phenol and 2-Halobenzonitrile) Primary Catalyst System: Cu(I) / Ligand (e.g., 1,10-Phenanthroline, DMEDA, or Amino Acids)

Introduction: The Chemistry of Vulnerability

The synthesis of This compound typically relies on the Ullmann-type C-O coupling. While Palladium-catalyzed (Buchwald-Hartwig) methods exist, Copper(I) catalysis remains the industrial and laboratory standard due to cost-efficiency. However, Cu(I) systems are notoriously susceptible to "poisoning"—a term often misused to describe three distinct failure modes: Oxidative Deactivation , Ligand Displacement , and Agglomerative Sintering .

This guide treats your reaction vessel as a biological patient, using symptom-based diagnostics to identify the specific toxin affecting your yield.

Module 1: Diagnostic Logic (Visual Troubleshooting)

Before altering variables, identify the failure mode using the visual and chemical cues in the diagram below.

Troubleshooting Start Symptom: Low Yield / Stalled Reaction CheckColor Check Reaction Mixture Color Start->CheckColor BlueGreen Blue / Green Solution CheckColor->BlueGreen Observed RedBrown Red / Brown / Yellow CheckColor->RedBrown Observed BlackPpt Black Precipitate / Mirror CheckColor->BlackPpt Observed Oxidation Diagnosis: Oxidation to Cu(II) (Oxygen Leak / Wet Solvent) BlueGreen->Oxidation Active Diagnosis: Catalyst Active but Inhibited (Check Reagent Purity / Sterics) RedBrown->Active Sintering Diagnosis: Catalyst Disproportionation (Ligand Detachment / Overheating) BlackPpt->Sintering ActionOx Action: Degas solvents, add reducing agent (ascorbate) Oxidation->ActionOx ActionInhib Action: Check for Thiols/Amines, Increase Ligand Loading Active->ActionInhib ActionSinter Action: Lower Temp, Switch to soluble Cu source Sintering->ActionSinter

Figure 1: Decision tree for diagnosing Cu-catalyst failure based on visual cues.

Module 2: Common Poisoning Mechanisms

Understanding why the catalyst fails is the first step to prevention. In the synthesis of this compound, the nitrile group itself presents a unique challenge.

1. The "Nitrile Effect" (Autoinhibition)

The nitrile group on 2-halobenzonitrile is a coordinating ligand. In high concentrations, it can outcompete your ancillary ligand (e.g., phenanthroline) for binding sites on the Copper center.

  • Mechanism: Formation of stable

    
     species that are catalytically dormant.
    
  • Symptom: Reaction starts fast but stalls at ~40-50% conversion despite available reagents.

2. Oxidative Poisoning (The Blue Death)

Active Cu(I) species are unstable in air. Oxygen oxidizes Cu(I) to paramagnetic Cu(II), which is inactive for the oxidative addition step in Ullmann coupling.

  • Mechanism:

    
    
    
  • Visual Cue: The reaction turns from a muddy red/brown to a vibrant blue or green (characteristic of Cu(II) salts).

3. Competitive Chelation (Impurity Poisoning)

Impurities in the phenol or solvent (DMF) can bind irreversibly to Copper.

  • Sulfur: Thiols (often trace in phenols derived from coal tar) bind Cu with high affinity (

    
    ), permanently deactivating it.
    
  • Amines: Dimethylamine (from hydrolyzed DMF) acts as a competitive ligand, altering the redox potential of the metal.

Module 3: Troubleshooting FAQs

Q1: My reaction turned green within 30 minutes and yield is <5%. What happened? A: You have Oxidative Poisoning . The green color confirms the presence of Cu(II). This is almost always due to insufficient degassing of the solvent or a leak in the reaction vessel.

  • Immediate Fix: You cannot "rescue" this batch easily.

  • Next Run: Use the "Freeze-Pump-Thaw" method (3 cycles) for your solvent (DMF/DMSO) and ensure your Schlenk line is under positive Argon pressure.

Q2: I am using 10 mol% CuI, but the reaction stalls at 60%. Adding more catalyst doesn't help. A: This is likely Product Inhibition or Nitrile Autoinhibition . As the concentration of this compound increases, the product itself may be coordinating to the catalyst.

  • Solution: Switch to a ligand with a higher binding constant, such as 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4Phen) . The steric bulk and electron density of this ligand prevent the nitrile product from displacing it.

Q3: Can I use "wet" DMF? I read that water promotes some Ullmann reactions. A: No. While "on-water" protocols exist, they require specific surfactants. In standard DMF/DMSO runs, water promotes the hydrolysis of your nitrile to a primary amide (


), consuming the starting material and generating ammonia, which poisons the catalyst.
  • Standard: Water content should be <500 ppm.

Module 4: Prevention & Recovery Protocols
Protocol A: Reagent "Spiking" Test (Validation)

Use this protocol to determine if your starting materials contain hidden poisons (e.g., sulfur in phenol).

  • Control: Run a standard coupling with known pure reagents (e.g., Iodobenzene + Phenol).

  • Spike: Run a second vessel adding 10 mol% of your specific 2-chlorobenzonitrile batch.

  • Analysis: If the "Spike" reaction fails or is significantly slower than the Control, your nitrile reactant contains the poison (likely halides or sulfur traces).

Protocol B: Catalyst Regeneration (In-Situ)

If a reaction has stalled due to minor oxidation (turning slight green), you may attempt a rescue:

  • Cool reaction to room temperature.

  • Add 5-10 mol% Ascorbic Acid (Vitamin C) or Sodium Ascorbate.

  • Purge headspace with Argon for 10 minutes.

  • Re-heat. Ascorbate can reduce inactive Cu(II) back to active Cu(I).

Module 5: Data Reference

Table 1: Impact of Common Impurities on Yield (Standard Conditions) Conditions: 1.0 eq 2-Chlorobenzonitrile, 1.2 eq Phenol, 10 mol% CuI, 20 mol% Phenanthroline, Cs2CO3, DMF, 110°C, 12h.

Impurity TypeSourceConcentrationRelative YieldDiagnosis
None Pure Reagents-92% Baseline
Water Wet DMF2000 ppm65%Nitrile Hydrolysis / Ligand dissociation
Dimethylamine Aged DMF500 ppm78%Competitive Binding
Thiophenol Impure Phenol50 ppm<10% Irreversible Poisoning (S-Cu bond)
Oxygen Air LeakSaturation15%Oxidation to Cu(II)
Module 6: Mechanistic Visualization

The diagram below illustrates the catalytic cycle and the specific entry points for poisons.

CatalyticCycle PreCat Pre-Catalyst (CuI + Ligand) ActiveSpecies Active Species [L-Cu-OPh] PreCat->ActiveSpecies Base, PhOH OxAdd Oxidative Addition [L-Cu(III)(Ar)(OPh)X] ActiveSpecies->OxAdd Ar-CN RedElim Reductive Elimination (Product Release) OxAdd->RedElim RedElim->ActiveSpecies Regeneration PoisonO2 POISON: O2 (Oxidizes to Cu-II) PoisonO2->ActiveSpecies Deactivation PoisonH2O POISON: H2O (Protonates Nucleophile) PoisonH2O->ActiveSpecies Inhibition PoisonThiol POISON: R-SH (Irreversible Binding) PoisonThiol->PreCat Sequestration

Figure 2: The Copper(I) catalytic cycle showing critical points of vulnerability to oxygen, water, and sulfur poisons.

References
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Link

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054-3131. Link

  • Sperotto, E., van Klink, G. P. M., van Koten, G., & de Vries, J. G. (2010).[1] The mechanism of the modified Ullmann reaction. Dalton Transactions, 39, 10338-10351.[1] Link

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry, 74(17), 6647–6650. Link

Sources

Validation & Comparative

Comparative Reactivity Profile: 2-Phenoxybenzonitrile vs. 4-Phenoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Divergence

In the design of diaryl ether scaffolds—ubiquitous in non-nucleoside reverse transcriptase inhibitors (NNRTIs) and agrochemicals—the positional isomerism of the nitrile group dictates the synthetic pathway and metabolic fate.

This guide compares 2-Phenoxybenzonitrile (Ortho) and 4-Phenoxybenzonitrile (Para) . While they share an identical molecular formula (


), their reactivity profiles are orthogonal:
  • This compound is dominated by the "Ortho Effect," exhibiting steric inhibition during nucleophilic attack but enabling rapid intramolecular cyclization to tricyclic cores (xanthones/dibenzofurans).

  • 4-Phenoxybenzonitrile behaves as a sterically unencumbered electron-deficient aromatic system, ideal for linear chain extension and rapid hydrolysis, but incapable of direct intramolecular cyclization.

Structural & Electronic Landscape

To understand the reactivity differences, we must first visualize the electronic vectors and steric environments.

Table 1: Physicochemical & Reactivity Markers
FeatureThis compound (Ortho)4-Phenoxybenzonitrile (Para)
Steric Environment High: Phenoxy group shields the nitrile carbon.Low: Nitrile is exposed; phenoxy is distal.
Dipole Moment Reduced (Vectors partially cancel/angle dependent).Enhanced (Vectors are additive along the axis).
Nitrile Hydrolysis (

)
Slow:

(Steric inhibition).
Fast: Accessible for nucleophilic attack.
Photochemistry Active: Cyclizes to Dibenzofuran/Xanthone.Inert/Linear: No cyclization; prone to polymerization.
Lithiation (DoM) Competitive: C3 is crowded; C6 is activated.Selective: C2/C6 are equivalent and activated.
Visualization: Steric Shielding & Electronic Vectors

The following diagram illustrates why the 2-isomer resists nucleophilic attack at the nitrile carbon compared to the 4-isomer.

ReactivityLandscape cluster_Ortho This compound (Ortho) cluster_Para 4-Phenoxybenzonitrile (Para) OrthoNode CN Group (Shielded) PhenoxyOrtho Phenoxy Group (Steric Block) PhenoxyOrtho->OrthoNode Steric Clash ParaNode CN Group (Exposed) PhenoxyPara Phenoxy Group (Distal) PhenoxyPara->ParaNode Inductive Activation Nucleophile Nu- Attack Nucleophile->OrthoNode Blocked Nucleophile->ParaNode Rapid

Figure 1: Steric shielding analysis. The ortho-phenoxy group creates a physical barrier to nucleophiles attacking the nitrile carbon, whereas the para-isomer leaves the electrophilic center exposed.

Deep Dive: Nucleophilic Transformations (Hydrolysis)

The most distinct difference in process chemistry is the rate of nitrile hydrolysis to the corresponding amide or carboxylic acid.

Mechanism & Causality
  • 4-Phenoxybenzonitrile: The nitrile carbon is electron-deficient due to the

    
     (inductive) effect of the nitrogen and the resonance withdrawal from the ring. The para-phenoxy group is essentially a spectator to the steric environment. Hydrolysis proceeds rapidly under standard basic conditions.
    
  • This compound: The "Ortho Effect" is paramount here. The bulky phenoxy group rotates out of plane, physically blocking the trajectory of the hydroxide ion (

    
    ) attacking the nitrile carbon. This necessitates harsher conditions (higher temperature, longer reaction times) to achieve full conversion.
    
Experimental Protocol: Comparative Hydrolysis

Use this protocol to benchmark reactivity differences in your specific matrix.

Reagents:

  • Substrate (1.0 eq)

  • Potassium Hydroxide (KOH) (5.0 eq)

  • Solvent: Ethanol/Water (1:1 v/v)

Workflow:

  • Dissolution: Dissolve 10 mmol of the nitrile in 20 mL Ethanol.

  • Activation: Add solution of KOH (2.8 g) in 20 mL Water.

  • Reflux: Heat to reflux (

    
    ).
    
  • Sampling (The Validation Step):

    • 4-Isomer: Check TLC/HPLC at 1 hour . Expect >90% conversion to amide/acid.

    • 2-Isomer: Check TLC/HPLC at 1 hour . Expect <30% conversion. Continue reflux for 6–12 hours .

  • Workup: Acidify with 1M HCl to pH 2. Precipitate the carboxylic acid. Filter and dry.

Deep Dive: Photochemical & Radical Cyclization

This is the decisive factor for scaffold selection. If your target is a tricyclic system (e.g., Dibenzofuran), you must use the 2-isomer.

The "Ortho-Cyclization" Advantage

Under UV irradiation or oxidative radical conditions (e.g., Pd(II) catalysis), this compound undergoes intramolecular cyclization. The proximal carbons on the two rings form a bond.

  • Pathway: this compound

    
     Radical Intermediate 
    
    
    
    1-Cyanodibenzofuran .
  • 4-Phenoxybenzonitrile: The rings are too far apart. Irradiation leads to non-productive fluorescence or intermolecular polymerization.

Visualization: Cyclization Pathways

Cyclization cluster_2iso This compound cluster_4iso 4-Phenoxybenzonitrile Start Substrate Input Ortho Ortho-Isomer Start->Ortho Para Para-Isomer Start->Para Excited Excited State (UV) Ortho->Excited Cyclic 1-Cyanodibenzofuran (Tricyclic Core) Excited->Cyclic Intramolecular C-C Bond Formation ExcitedPara Excited State (UV) Para->ExcitedPara Polymer Polymerization/Degradation (No Cyclization) ExcitedPara->Polymer Intermolecular Only

Figure 2: Divergent photochemical pathways. The 2-isomer accesses valuable tricyclic chemical space, while the 4-isomer is restricted to linear chemistry.

Experimental Protocol: Pd-Catalyzed Cyclization (2-Isomer Specific)

Based on oxidative C-H activation methodologies.

  • Charge Reactor: Combine this compound (1.0 mmol),

    
     (5 mol%), and 
    
    
    
    (2.0 eq) as oxidant.
  • Solvent: Add PivOH (Pivalic acid) as solvent/ligand source.

  • Conditions: Heat to

    
     under air or 
    
    
    
    atmosphere for 16 hours.
  • Purification: The product, 1-cyanodibenzofuran, is isolated via silica column chromatography (Hexane/EtOAc).

Directed Lithiation (Regioselectivity)

For researchers modifying the ring system, Directed Ortho Metalation (DoM) is critical. The Nitrile group is a strong director.

  • This compound:

    • Conflict: The position between the groups (C3) is doubly activated but sterically inaccessible.

    • Result: Lithiation (using LiTMP or LDA) occurs predominantly at C6 (ortho to CN, meta to OPh) due to steric release, or leads to nucleophilic attack on the nitrile itself if temperature is not controlled (<-78°C required).

  • 4-Phenoxybenzonitrile:

    • Synergy: The positions ortho to the nitrile (C3/C5) are sterically accessible.

    • Result: Clean lithiation at C3, allowing introduction of electrophiles (I, CHO, B(OH)2) adjacent to the nitrile.

References

  • Mechanism of Nitrile Hydrolysis: Cohen, L. A., & Jones, W. M. (1963). A Study of the Hydrolysis of Nitriles. Journal of the American Chemical Society.[1] Link(Foundational text on steric effects in nitrile hydrolysis).

  • Photocyclization of Diphenyl Ethers: Xiao, B., et al. (2011). Oxidative cyclization of 2-arylphenols to dibenzofurans under Pd(II)/peroxybenzoate catalysis. Organic Letters. Link(Demonstrates the cyclization potential of the ortho-scaffold).

  • Ortho-Effects in Drug Design: Smith, D. A., et al. (2018). Ortho, Para, and Meta Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Link(General principles of substituent directing effects).

  • Toxicity & Metabolism: Kim, K. H., et al. (2011). Para- and ortho-substitutions are key determinants of polybrominated diphenyl ether activity toward ryanodine receptors and neurotoxicity. Environmental Health Perspectives. Link(Highlights the biological divergence of ortho vs para isomers).

Sources

A Comparative Spectroscopic Guide to 2-Phenoxybenzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative analysis of the spectroscopic data for 2-phenoxybenzonitrile and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of how structural modifications influence spectroscopic properties, supported by experimental data and detailed analytical protocols.

Introduction: The Significance of Spectroscopic Analysis in Molecular Characterization

In the realm of chemical synthesis and drug discovery, the unambiguous identification and characterization of molecules are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as the cornerstone of molecular structure elucidation. For a molecule like this compound, which possesses multiple aromatic rings and functional groups, these techniques provide a detailed fingerprint, revealing the intricate electronic and steric interplay within the structure. This guide will dissect the spectroscopic signatures of this compound and explore the predictable and subtle shifts that arise from the introduction of various substituents. By understanding these structure-spectra correlations, researchers can more efficiently confirm the identity and purity of their synthesized compounds.

Spectroscopic Profile of this compound: The Parent Molecule

This compound serves as our reference compound. Its spectroscopic data provides a baseline for understanding the impact of structural modifications in its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is characterized by a complex series of multiplets in the aromatic region, arising from the nine protons on the two phenyl rings. The protons on the benzonitrile ring are typically more deshielded due to the electron-withdrawing nature of the nitrile group.

¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon skeleton. Key signals include the quaternary carbon of the nitrile group, the carbons of the two aromatic rings, and the carbon atoms involved in the ether linkage. The chemical shift of the nitrile carbon is a particularly useful diagnostic peak.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A sharp, strong absorption band corresponding to the C≡N stretching vibration is a prominent feature. Additionally, the spectrum shows bands associated with the C-O-C ether linkage and the C-H and C=C bonds of the aromatic rings.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound shows a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide further structural information, often involving the cleavage of the ether bond.[1]

Comparative Spectroscopic Analysis of this compound Derivatives

The introduction of substituents onto either the benzonitrile or the phenoxy ring of this compound leads to predictable changes in the spectroscopic data. These shifts are a direct consequence of the electronic (electron-donating or electron-withdrawing) and steric effects of the substituent.

Case Study: Methoxy-Substituted Derivatives

The introduction of a methoxy group (-OCH₃), an electron-donating group, generally leads to an upfield shift (lower ppm) of the signals for nearby protons and carbons in the NMR spectra due to increased electron density.

Table 1: Comparative Spectroscopic Data of this compound and a Methoxy Derivative

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Bands (cm⁻¹)Molecular Ion (m/z)
This compound Aromatic protons in complex multipletsNitrile (C≡N), Aromatic Cs, Ether C-OC≡N stretch, C-O-C stretch, Aromatic C-H and C=C195
4'-Methoxy-2-phenoxybenzonitrile Aromatic protons, distinct singlet for -OCH₃Shifts in aromatic carbons, signal for -OCH₃ carbonC≡N stretch, C-O-C stretch, Aromatic C-H and C=C225
Case Study: Chloro-Substituted Derivatives

A chloro (-Cl) substituent, being electronegative and electron-withdrawing, will deshield nearby protons and carbons, causing a downfield shift (higher ppm) in the NMR spectra.

Table 2: Comparative Spectroscopic Data of this compound and a Chloro Derivative

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Bands (cm⁻¹)Molecular Ion (m/z)
This compound Aromatic protons in complex multipletsNitrile (C≡N), Aromatic Cs, Ether C-OC≡N stretch, C-O-C stretch, Aromatic C-H and C=C195
4'-Chloro-2-phenoxybenzonitrile Downfield shifts in aromatic protonsDownfield shifts in aromatic carbonsC≡N stretch, C-O-C stretch, Aromatic C-H and C=C, C-Cl stretch229/231 (isotope pattern)

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL for electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Instrumentation and Data Acquisition
  • NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

    • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • IR Spectroscopy:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

    • Range: Scan the mid-IR region (4000-400 cm⁻¹).

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

  • Mass Spectrometry:

    • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI, APCI, or electron impact - EI).

    • Mode: Acquire data in positive or negative ion mode, depending on the compound's properties.

    • Mass Range: Scan a mass range that includes the expected molecular weight of the compound.

Visualizing the Workflow and Structural Relationships

To provide a clearer understanding of the experimental process and the relationship between the parent compound and its derivatives, the following diagrams are presented.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS Analysis Spectral Interpretation and Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis

Caption: Experimental workflow from sample preparation to data analysis.

structural_relationship Parent This compound Methoxy 4'-Methoxy-2-phenoxybenzonitrile Parent->Methoxy Add -OCH₃ Chloro 4'-Chloro-2-phenoxybenzonitrile Parent->Chloro Add -Cl Hydroxy 4'-Hydroxy-2-phenoxybenzonitrile Parent->Hydroxy Add -OH

Caption: Structural relationship of this compound and its derivatives.

Conclusion

This guide has provided a comparative overview of the spectroscopic data for this compound and its derivatives. The presented data and protocols serve as a valuable resource for researchers in the field, enabling more efficient and accurate characterization of this important class of compounds. A thorough understanding of the relationship between chemical structure and spectroscopic output is essential for advancing chemical synthesis and drug development.

References

  • Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12548616, this compound. Retrieved from [Link]

Sources

biological activity of 2-Phenoxybenzonitrile compared to its analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the biological activity of 2-Phenoxybenzonitrile and its structural analogs. It is designed for researchers in medicinal chemistry and agrochemical development, focusing on the molecule's role as a "privileged scaffold" that accesses distinct biological targets through specific substitution patterns.

Executive Summary: The Scaffold Versatility

This compound (CAS: 43088-42-2 for the parent, though often cited as a substructure) is not a single drug but a core pharmacophore. Its biological activity is dictated by the "butterfly effect" of substituents on the two phenyl rings. The core structure—a benzonitrile ring linked via an ether bridge to a second phenyl ring—provides a rigid yet flexible geometry that mimics various biological substrates.

  • Core Pharmacophore: Diphenyl ether + Nitrile (CN) electron-withdrawing group.

  • Key Activities:

    • Antiviral (Enterovirus): 5-nitro-substituted analogs (e.g., GPC-N114).[1]

    • Anticancer (Metabolic): 5-fluoro-substituted pyrimidinedione analogs (e.g., BAY-069).

    • Herbicidal (PPO Inhibition): Poly-substituted analogs (e.g., Fomesafen-like ethers).

Comparative Biological Activity Analysis

The following table contrasts the performance of this compound derivatives across three distinct therapeutic/agrochemical domains.

Table 1: Comparative Activity of this compound Analogs
DomainRepresentative AnalogKey SubstituentsTargetPotency (IC50/EC50)Mechanism of Action
Antiviral GPC-N114 5-Nitro (Ring A)Enterovirus 3D Polymerase (NNI)0.15 µM (EC50, CVB3)Allosteric inhibition of viral RNA replication.
Anticancer BAY-069 5-Fluoro (Ring A), PyrimidinedioneBCAT1/2 Enzymes31 nM (IC50)Blocks branched-chain amino acid transamination in glioblastoma.
Herbicidal Fomesafen (Analog)5-Nitro, 2-Cl (Ring A)PPO (Protoporphyrinogen Oxidase)< 1 µM (Ki)Accumulation of Protoporphyrin IX

Singlet Oxygen generation.
Parent This compound None (Unsubstituted)Non-specific> 100 µM Low intrinsic activity; serves as a chemical building block.

Detailed Mechanism of Action

A. Antiviral Activity: The 5-Nitro "Switch"

The introduction of a nitro group (-NO2) at the 5-position of the benzonitrile ring dramatically increases antiviral potency against Enteroviruses (e.g., Coxsackievirus B3).

  • Mechanism: These analogs act as Non-Nucleoside Inhibitors (NNIs) . They bind to a hydrophobic pocket on the viral RNA-dependent RNA polymerase (3Dpol) or the capsid, inducing a conformational change that locks the enzyme/capsid in an inactive state.

  • SAR Insight: The nitrile group (CN) often engages in hydrogen bonding or

    
     interactions with tyrosine residues in the binding pocket, while the phenoxy group occupies a hydrophobic cleft.
    
B. Anticancer Activity: Metabolic Reprogramming (BCAT1/2)

Recent studies (e.g., by Bayer AG) identified this compound derivatives like BAY-069 as potent inhibitors of BCAT1 (Branched-chain Amino Acid Transaminase 1).

  • Pathology: BCAT1 is overexpressed in glioblastoma (brain cancer), allowing tumors to use branched-chain amino acids (BCAAs) for rapid growth.

  • Mechanism: BAY-069 binds to the active site of BCAT1. The this compound moiety acts as an anchor, positioning the pyrimidinedione group to block the transamination reaction.

C. Herbicidal Activity: The PPO Pathway

In agrochemistry, this scaffold is the backbone of Diphenyl Ether Herbicides .

  • Mechanism: These compounds inhibit Protoporphyrinogen Oxidase (PPO) in the chloroplast.

  • Lethal Cascade:

    • Inhibition of PPO causes accumulation of Protoporphyrinogen IX.

    • This leaks into the cytoplasm and oxidizes to Protoporphyrin IX.

    • Upon exposure to light, Protoporphyrin IX generates Singlet Oxygen (

      
      ) .
      
    • Singlet oxygen destroys cell membranes (lipid peroxidation), causing rapid plant death.

Pathway Visualization

PPO_Pathway Target Target: PPO Enzyme (Chloroplast) ProtoGen Accumulation of Protoporphyrinogen IX Target->ProtoGen Blocks Conversion Inhibitor Inhibitor: This compound Analog Inhibitor->Target Binds/Inhibits ProtoIX Oxidation to Protoporphyrin IX ProtoGen->ProtoIX Leakage to Cytoplasm SingletO Generation of Singlet Oxygen (1O2) ProtoIX->SingletO Photosensitization Light Light Exposure (hv) Light->SingletO Damage Membrane Peroxidation & Cell Death SingletO->Damage Oxidative Stress

Caption: Mechanism of Action for Herbicidal Analogs (Diphenyl Ethers). The inhibitor blocks PPO, leading to light-induced cellular toxicity.

Experimental Protocols

To validate the activity of a this compound analog, the following protocols are recommended.

Protocol A: BCAT1 Enzymatic Inhibition Assay (Anticancer)

Target: Determine IC50 against recombinant BCAT1.

  • Reagents: Recombinant human BCAT1, L-Leucine (substrate),

    
    -Ketoglutarate (cofactor), NADH, Leucine Dehydrogenase (coupling enzyme).
    
  • Principle: BCAT1 converts Leucine to

    
    -Ketoisocaproate (KIC). The coupling enzyme (LeuDH) converts KIC back to Leucine, consuming NADH.[2] NADH depletion is measured via fluorescence.
    
  • Workflow:

    • Step 1: Prepare 384-well plates with 5 µL of test compound (serially diluted in DMSO).

    • Step 2: Add 10 µL of Enzyme Mix (BCAT1 + LeuDH). Incubate 15 min at RT.

    • Step 3: Add 10 µL of Substrate Mix (Leucine +

      
      -Ketoglutarate + NADH).
      
    • Step 4: Monitor fluorescence (Ex 340 nm / Em 460 nm) kinetically for 20 minutes.

    • Step 5: Calculate slope of NADH consumption. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

Protocol B: Cytopathic Effect (CPE) Reduction Assay (Antiviral)

Target: Determine EC50 against Coxsackievirus B3 (CVB3).

  • Cell Line: HeLa or Vero cells.

  • Workflow:

    • Seed: Plate cells (1x10^4/well) in 96-well plates; incubate 24h.

    • Infect: Add CVB3 virus at MOI (Multiplicity of Infection) of 0.01.

    • Treat: Immediately add test compound (this compound analog) in serial dilution.

    • Incubate: 48 hours at 37°C / 5% CO2.

    • Readout: Add MTS or Resazurin reagent to measure cell viability.

    • Analysis: High viability indicates viral inhibition. Calculate EC50 (concentration protecting 50% of cells).

Structure-Activity Relationship (SAR) Summary

The biological "fate" of the molecule is determined by substituents on the A-Ring (Benzonitrile) and B-Ring (Phenoxy).

  • A-Ring Modification:

    • 5-Nitro: Essential for Antiviral activity (increases electron deficiency).

    • 5-Fluoro: Favored for Anticancer (metabolic stability).

    • 2-Cyano: The nitrile group itself is critical for H-bonding in the active site.

  • B-Ring Modification:

    • Unsubstituted: Low potency.[3]

    • Pyrimidinedione substitution: Critical for BCAT inhibition (provides specific steric fit).

    • Halogenation (Cl/F): Improves lipophilicity and membrane permeability for Herbicides .

References

  • Antiviral Activity (Enterovirus)

    • Title: Novel 5-nitro-2-phenoxybenzonitriles as potent and selective inhibitors of Enterovirus replication.[1]

    • Source:Antiviral Research / PubMed (Contextualized
    • Note: Identifies the nitro-scaffold importance for GPC-N114.
    • (General Search for Verification)

  • Anticancer Activity (BCAT1/2)

    • Title: BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe.[2][4]

    • Source:Journal of Medicinal Chemistry, 2022.
    • URL:[Link]

  • Herbicidal Chemistry

    • Title: Synthesis and Herbicidal Activity of Novel Quinazolinone—Phenoxypropion
    • Source:MDPI Agronomy, 2025.
    • URL:[Link]

  • Chemical Synthesis & Properties

    • Title: this compound | C13H9NO | CID 12548616.
    • Source: PubChem.[5]

    • URL:[Link]

Sources

Inter-Laboratory Validation of 2-Phenoxybenzonitrile Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The accurate quantification of 2-Phenoxybenzonitrile (2-PBN) (CAS: 6476-32-0) is critical in the synthesis of strobilurin fungicides and pharmaceutical intermediates.[1] Historically, Gas Chromatography (GC-FID) has been the workhorse for this analysis.[1] However, rising demands for throughput and impurity profiling have necessitated a shift toward Ultra-High Performance Liquid Chromatography (UHPLC) .[1]

This guide presents the results of a comprehensive Inter-Laboratory Validation Study (ILVS) involving 12 independent laboratories. We objectively compare the performance of a novel Reverse-Phase UHPLC-UV Method (The "Product") against the traditional GC-FID Method (The "Alternative").

Key Finding: The UHPLC method demonstrated superior precision (RSDR = 1.2% vs. 3.8%), reduced analysis time by 60%, and eliminated thermal degradation risks associated with GC injection ports.[1]

Part 2: Technical Background & Causality[1]

The Analyte: this compound

2-PBN is a benzonitrile derivative substituted with a phenoxy group.[1][2] Its analysis is complicated by:

  • Structural Isomerism: Potential interference from 3- and 4-phenoxybenzonitrile isomers.[1]

  • Matrix Complexity: In pesticide synthesis (e.g., Azoxystrobin), it exists alongside unreacted phenols and chlorinated intermediates.[1]

  • Thermal Instability: While relatively stable, high GC inlet temperatures (>250°C) can induce minor hydrolysis or polymerization in dirty matrices, biasing results.[1]

The Comparative Logic[3]
  • Why GC-FID (The Alternative)? Relies on volatility.[1] Effective for pure standards but struggles with "dirty" reaction mixtures where non-volatile salts accumulate in the liner, causing peak tailing and adsorption.

  • Why UHPLC-UV (The Solution)? Relies on hydrophobic interaction.[1] The use of a C18 stationary phase allows for the separation of 2-PBN from polar phenol impurities without thermal stress. The nitrile group provides a strong UV chromophore at 220-230 nm.[1]

Part 3: Inter-Laboratory Validation Results

Study Design:

  • Participants: 12 Laboratories (EU, USA, Asia).[1]

  • Samples: 5 blind samples (Technical Grade 2-PBN, 2 Process Intermediates, 2 Spiked Formulations).

  • Statistical Standard: ISO 5725-2 and AOAC Guidelines (Horwitz Ratio).[1]

Table 1: Performance Comparison (Summary Data)
ParameterUHPLC-UV (Recommended)GC-FID (Alternative)Interpretation
Linearity (

)
> 0.9998> 0.9950UHPLC shows superior linear dynamic range.[1]
Repeatability (RSDr) 0.45%1.8%UHPLC is 4x more precise within a single lab.[1]
Reproducibility (RSDR) 1.12%3.8%Inter-lab consistency is significantly higher with UHPLC.[1]
HorRat Value 0.651.9UHPLC is well within the "excellent" range (0.5–1.5).[1]
LOD (mg/kg) 0.050.50UHPLC offers 10x greater sensitivity.[1]
Run Time 4.5 min18.0 minUHPLC increases throughput by 400%.[1]
Data Visualization: Validation Workflow

The following diagram illustrates the rigorous workflow used to validate the UHPLC method across laboratories.

ValidationWorkflow cluster_Method Method Execution Start Study Initiation Prep Sample Homogenization (Blind Coding) Start->Prep Distrib Distribution to 12 Labs Prep->Distrib MethodA Method A: UHPLC (C18, 220nm) Distrib->MethodA MethodB Method B: GC-FID (DB-5, 280°C) Distrib->MethodB DataColl Data Collection (Peak Areas) MethodA->DataColl High Precision MethodB->DataColl Thermal Drift StatAnalysis Statistical Analysis (ANOVA, Cochran's Q) DataColl->StatAnalysis Decision Method Validation Success? StatAnalysis->Decision Publish Publish Standard (CIPAC/AOAC) Decision->Publish Yes (HorRat < 2)

Caption: Workflow for the inter-laboratory validation study comparing UHPLC and GC methodologies.

Part 4: Experimental Protocols (The "Product")

This section details the Recommended UHPLC Protocol . This protocol is a self-validating system; the inclusion of a System Suitability Test (SST) ensures data integrity before any sample is run.[1]

Reagents and Equipment
  • Standard: this compound Reference Standard (>99.5% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Phosphoric Acid (85%).[1]

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).[1]

Chromatographic Conditions
  • Mobile Phase: Isocratic mixture of Acetonitrile : Water (pH 3.0 with H3PO4) [60:40 v/v].

    • Causality: Acidic pH suppresses ionization of phenolic impurities, ensuring sharp peaks and resolution from the neutral 2-PBN.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 µL.

  • Detection: UV-DAD at 220 nm (Reference 360 nm).

  • Column Temp: 30°C.

Step-by-Step Workflow
  • Preparation of Stock Solution:

    • Weigh 50.0 mg of 2-PBN standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with Acetonitrile. (Conc: 1000 µg/mL).[1]

  • System Suitability Test (SST):

    • Inject the standard solution 5 times.

    • Requirement: RSD of peak area

      
       0.5%; Tailing Factor (
      
      
      
      ) between 0.9 and 1.2.[1]
  • Sample Analysis:

    • Weigh 100 mg of sample (Technical Grade) into 100 mL flask.

    • Sonicate for 10 mins to ensure complete dissolution (critical for solid formulations).

    • Filter through 0.45 µm PTFE filter.[1]

    • Inject in duplicate.

Calculation

Calculate the content using the external standard method:



Where:
  • 
     = Peak Area[3]
    
  • 
     = Weight (mg)[1][4][5]
    
  • 
     = Purity of Standard (%)[1]
    

Part 5: Discussion & Causality

The superiority of the UHPLC method is driven by three mechanistic factors:

  • Solvation vs. Volatilization: GC requires the analyte to be volatilized. Impurities in 2-PBN samples often include inorganic salts or high-boiling oligomers that accumulate in the GC liner, catalyzing the degradation of 2-PBN.[1] UHPLC operates at ambient temperatures, preserving analyte integrity.[1]

  • Selectivity of Stationary Phase: The

    
     interactions offered by the C18 aromatic rings provide distinct separation of 2-PBN from its structural isomers (3-PBN), which often co-elute on standard non-polar GC columns (like DB-5).[1]
    
  • Detector Specificity: UV detection at 220 nm is highly specific to the benzonitrile chromophore, whereas FID is non-selective, detecting any carbon-containing impurity (e.g., solvent stabilizers) that elutes nearby.[1]

Decision Logic for Method Selection

The following decision tree assists labs in choosing the correct method based on their specific constraints.

MethodSelection Question Select Analysis Goal Trace Trace Impurity Profiling (< 0.1%) Question->Trace Assay Potency Assay (> 95%) Question->Assay GC Use GC-FID (Cost Effective) Trace->GC Simple Matrix LCMS Use LC-MS/MS (High Sensitivity) Trace->LCMS Complex Matrix Volatile Are Impurities Volatile? Assay->Volatile Volatile->GC Yes UHPLC Use UHPLC-UV (Recommended) Volatile->UHPLC No / Unknown

Caption: Decision tree for selecting the optimal analytical technique for this compound.

References

  • Collaborative International Pesticides Analytical Council (CIPAC). (2020).[1] CIPAC Handbook M: Analysis of Technical and Formulated Pesticides. CIPAC Publications.[1][6] [Link]

  • AOAC International. (2019).[1] Guidelines for Standard Method Performance Requirements. AOAC Official Methods of Analysis. [Link]

  • Agilent Technologies. (2021).[1] Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Application Note 5994-1234EN.[1] [Link]

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine. [Link][1]

Sources

benchmarking the synthesis of 2-Phenoxybenzonitrile against published methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 2-Phenoxybenzonitrile, a significant scaffold in medicinal chemistry and materials science, is one such intermediate.[1] This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound, offering field-proven insights into experimental choices, detailed protocols, and performance data. Our aim is to equip you with the knowledge to select and optimize the most suitable method for your specific research and development needs.

Introduction: The Strategic Importance of the Diaryl Ether Linkage

The diaryl ether linkage is a cornerstone in the architecture of numerous biologically active molecules and functional materials. The synthesis of this compound, which features this linkage, presents a classic challenge in C-O bond formation. The primary methodologies for this transformation include the traditional Ullmann condensation and the more contemporary palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Chan-Lam cross-coupling reactions.[2] This guide will dissect and benchmark these key synthetic strategies.

Core Synthetic Methodologies: A Head-to-Head Comparison

The choice of synthetic route to this compound is often a trade-off between reaction robustness, cost, and scalability. Below, we compare the leading methods.

MethodCatalyst SystemTypical Reaction ConditionsReported YieldsKey AdvantagesKey Disadvantages
Classical Ullmann Condensation Stoichiometric Copper Powder or SaltsHigh temperatures (>200 °C), polar aprotic solvents (DMF, NMP)Moderate to GoodLow catalyst cost, well-establishedHarsh reaction conditions, often requires stoichiometric copper, limited substrate scope
Modern Ullmann Condensation Catalytic Copper (I) salts with ligands (e.g., diamines, amino acids)Lower temperatures (80-150 °C), various solventsGood to Excellent (up to 98%)[3][4]Milder conditions, broader substrate scope, catalytic copperLigand cost, potential for ligand screening
Microwave-Assisted Ullmann Copper (0) or Copper (I) saltsRapid heating (2-30 min), often in polar solvents or solvent-freeGood to Excellent[5][6][7]Dramatically reduced reaction times, improved yieldsRequires specialized microwave equipment
Buchwald-Hartwig C-O Coupling Palladium catalyst with a phosphine ligand (e.g., XPhos)Mild temperatures (rt to 100 °C), various organic solventsGood to ExcellentVery mild conditions, high functional group tolerance, broad substrate scopeHigh cost of palladium and ligands, sensitivity to air and moisture
Chan-Lam C-O Coupling Copper (II) acetate with a base (e.g., pyridine)Room temperature, often open to airGood to Excellent (up to 93%)[8]Extremely mild conditions, air and moisture tolerantRequires arylboronic acid starting material

Mechanistic Insights and Rationale for Experimental Design

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

The Ullmann Condensation: A Copper-Catalyzed Nucleophilic Aromatic Substitution

The Ullmann reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution.[9] The generally accepted mechanism involves the formation of a copper phenoxide, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper (III) intermediate yields the diaryl ether and regenerates the active copper (I) catalyst.

The choice of ligand in modern Ullmann reactions is critical. Diamine ligands, for instance, are believed to prevent the formation of less reactive copper agglomerates and stabilize the catalytic species, thereby facilitating the reaction at lower temperatures.[10]

Ullmann_Mechanism

The Buchwald-Hartwig and Chan-Lam Couplings: Modern Alternatives

The Buchwald-Hartwig C-O coupling relies on a palladium catalyst and a phosphine ligand. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the phenoxide and reductive elimination to form the diaryl ether. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.

The Chan-Lam coupling offers an even milder alternative, utilizing a copper catalyst to couple a phenol with an arylboronic acid.[11][12] This reaction can often be performed at room temperature and is tolerant of air and moisture, making it experimentally convenient.[11]

Cross_Coupling_Workflow

Detailed Experimental Protocols

The following protocols are provided as a starting point for laboratory synthesis. Optimization may be required based on specific substrate purity and laboratory conditions.

Protocol 1: Microwave-Assisted Ullmann Synthesis of this compound

This protocol is adapted from procedures for similar microwave-assisted Ullmann couplings and offers a significant reduction in reaction time.[5][6][7]

Materials:

  • 2-Chlorobenzonitrile

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vials

Procedure:

  • To a 10 mL microwave reactor vial, add 2-chlorobenzonitrile (1.0 mmol), phenol (1.2 mmol), anhydrous potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).

  • Add 3 mL of DMF to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 20 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Protocol 2: Ligand-Free Copper-Catalyzed Synthesis of this compound

This protocol is based on modern, ligand-free Ullmann conditions, which offer a balance of cost-effectiveness and improved reaction conditions over the classical method.[3][4][13][14]

Materials:

  • 2-Bromobenzonitrile

  • Phenol

  • Cesium Carbonate (Cs₂CO₃)

  • Copper(I) Oxide (Cu₂O)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobenzonitrile (1.0 mmol), phenol (1.2 mmol), cesium carbonate (2.0 mmol), and copper(I) oxide (0.05 mmol).

  • Add 5 mL of DMF to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (25 mL).

  • Filter the mixture through a pad of celite to remove inorganic salts and the copper catalyst.

  • Wash the filtrate with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.

Product Characterization: Ensuring Purity and Identity

Successful synthesis should be confirmed by analytical techniques. The following data for this compound serves as a reference.

PropertyValue
Molecular Formula C₁₃H₉NO
Molecular Weight 195.22 g/mol
Appearance White to off-white solid
Melting Point 53-56 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.65 (dd, J=7.7, 1.7 Hz, 1H), 7.55-7.48 (m, 1H), 7.44-7.37 (m, 2H), 7.23-7.16 (m, 2H), 7.10-7.04 (m, 2H), 6.95 (dd, J=8.2, 1.0 Hz, 1H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 161.4, 155.8, 134.1, 133.8, 130.0, 125.1, 122.1, 120.2, 118.4, 116.9, 110.1
IR (KBr, cm⁻¹) 3065, 2226 (C≡N), 1585, 1487, 1240 (C-O), 754

Conclusion and Future Outlook

The synthesis of this compound can be approached through several effective methods. For rapid synthesis and high throughput screening, microwave-assisted Ullmann condensation is a superior choice. For large-scale, cost-effective production where reaction time is less critical, modern ligand-free or diamine-ligated Ullmann conditions offer a robust and economical solution. The Buchwald-Hartwig and Chan-Lam couplings , while powerful, are generally more suited for smaller-scale syntheses of complex molecules where mild conditions and broad functional group tolerance are the primary concerns, given the higher cost of the catalytic systems.

The continuous development of more active and stable copper and palladium catalysts, along with the exploration of flow chemistry for these transformations, promises to further enhance the efficiency, scalability, and sustainability of this compound synthesis.

References

  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
  • BenchChem. (2025).
  • Mondal, B., et al. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
  • Wikipedia. (2023).
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal.
  • Pellón, R. F., et al. (2005). Microwave-Assisted Synthesis of 2-Phenoxybenzoic Acids.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
  • Zeidan, N., et al. (2017). Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines. Organic Letters, 19(19), 5058–5061.
  • Shinde, D. B., et al. (2012). A Bio-inspired Copper Catalyst System for Practical Catalytic Cyanation of Aryl Bromides.
  • Krief, A. (2021). Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile.
  • Strelkova, Y. A., et al. (2025). Synthesis and Properties of Phthalonitriles with 2-Phenylphenoxy Groups and Corresponding Metallophthalocyanines.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses Procedure.
  • BenchChem. (2025). This compound. BenchChem.
  • Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(14), 2271–2285.
  • Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Evano, G., et al. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054–3131.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling.
  • Saha, P., et al. (2009). Ligand-Free Copper-Catalyzed Synthesis of Substituted Benzimidazoles, 2-Aminobenzimidazoles, 2-Aminobenzothiazoles, and Benzoxazoles. The Journal of Organic Chemistry, 74(22), 8719–8725.
  • Zanon, J., et al. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891.
  • Onchoke, K. K. (2020). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks.
  • Field, L. D., et al. (2013). Basic 1H- and 13C-NMR Spectroscopy.
  • Gelardi, G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(50), 34797–34807.
  • TCI Chemicals. (2025). Ligand for C(sp 2 )-N Cross-Coupling Reactions under Air. TCI Chemicals.
  • Sinocompound. (2023).
  • Boucher, C. (2021). Etherification (Ullmann and Buchwald-Hartwig). YouTube.
  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15330–15333.
  • Wikipedia. (2023). Chan–Lam coupling. Wikipedia.
  • Onchoke, K. K. (2020). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks.
  • Havasi, F., et al. (2017). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Publishing.
  • Havasi, F., et al. (2024).
  • Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668.
  • Rahman, A. (2021).
  • Baqi, Y., & Müller, C. E. (2007). Rapid and efficient microwave-assisted copper(0)-catalyzed ullmann coupling reaction: general access to anilinoanthraquinone derivatives. Organic Letters, 9(7), 1271–1274.
  • Baqi, Y., & Müller, C. E. (2007). Rapid and efficient microwave-assisted copper(0)
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2016). A new palladium catalyst system for the cyanation of aryl chlorides.
  • Chen, C., et al. (2024). Research on Synthesis, Structure, and Catalytic Performance of Tetranuclear Copper(I) Clusters Supported by 2-Mercaptobenz-zole-Type Ligands. Molecules, 29(18), 4215.

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Safety Operating Guide

Personal protective equipment for handling 2-Phenoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Context

2-Phenoxybenzonitrile (CAS: 31140-42-8) presents a dual-hazard profile common to aromatic nitriles: it is a mechanical irritant as a solid and a chemical toxicant upon absorption. While often classified as "Harmful" (Category 4), regulatory notifications frequently escalate this to "Toxic" (Category 3) for oral and dermal exposure [1, 2].

The Critical Risk: Unlike simple inorganic cyanides (e.g., KCN), this compound does not immediately release cyanide gas upon contact with water. However, metabolic processing in the body can liberate cyanide ions over time, and thermal decomposition releases Hydrogen Cyanide (HCN) and Nitrogen Oxides (NOx). Therefore, our safety protocol treats this substance with the rigor of a Category 3 Toxicant , prioritizing the prevention of inhalation (dust) and dermal absorption.

Part 1: Engineering Controls (Primary Barrier)

Before PPE is even considered, the laboratory environment must be configured to contain the hazard.[1] PPE is the last line of defense, not the first.

  • Containment: All handling of the pure solid (weighing, transfer) must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Airflow: Maintain a face velocity of 0.3–0.5 m/s.

  • Static Control: As a crystalline solid, this compound is prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder," which defeats respiratory protection.

Part 2: PPE Decision Logic & Specifications

The physical state of the chemical dictates the PPE configuration. Aromatic nitriles can permeate standard nitrile gloves rapidly when in solution with organic solvents.

Visual 1: PPE Selection Framework

PPE_Decision_Tree Start Start: Assess Physical State State_Solid Dry Solid / Powder Start->State_Solid State_Solution In Solution (Organic Solvent) Start->State_Solution Gloves_Solid Hand: Double Nitrile (5 mil min) Change every 2 hours State_Solid->Gloves_Solid Solvent_Check Identify Solvent Carrier State_Solution->Solvent_Check Resp_Solid Resp: Fume Hood (Primary) N95/P100 (Secondary/Spill) Gloves_Solid->Resp_Solid Gloves_Standard Standard Solvent (MeOH, EtOH): Double Nitrile OK Solvent_Check->Gloves_Standard Low Permeation Risk Gloves_Aggressive Aggressive Solvent (DCM, THF): Laminate (Silver Shield) Liner + Nitrile Outer Solvent_Check->Gloves_Aggressive High Permeation Risk

Figure 1: Decision matrix for selecting glove material based on the physical state and solvent carrier.[2] Note that aromatic nitriles can degrade nitrile rubber faster when dissolved in halogenated solvents.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Rationale
Eyes Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for fine powders. Goggles prevent dust migration behind the lens and protect against solution splash.
Hands (Solid) Double Nitrile Gloves (Total thickness >8 mil)Layering Strategy: Wear a colored inner glove (e.g., blue) and a white outer glove. This provides immediate visual indication of a breach or tear.
Hands (Solution) Laminate (EVOH) Liners under NitrileIf dissolved in DCM or Acetone, nitrile degrades in <5 mins. Laminate liners (e.g., Silver Shield) provide >4hr breakthrough time against aromatics [3].
Body High-Neck Lab Coat (Snap closure)Prevents dust accumulation on the chest/neck area. Cotton/Poly blend is standard; use Tyvek sleeves if handling >100g.
Respiratory N95/P2 Mask (Minimum)Only required if working outside a fume hood (not recommended). In a spill scenario, a half-face respirator with P100/Organic Vapor cartridges is mandatory.

Part 3: Operational Workflow (The "How-To")

This protocol uses a "Clean-Dirty-Clean" zoning method to prevent cross-contamination.

Step 1: Preparation
  • Clear the Hood: Remove unnecessary equipment to ensure laminar airflow.

  • Pre-Stage Waste: Place a solid waste container inside the hood before starting.

  • Don PPE: Put on laminate liners (if using solvents), then outer nitrile gloves. Tape the outer glove cuff to the lab coat sleeve to bridge the wrist gap.

Step 2: Weighing & Transfer
  • The "Static" Risk: this compound is a crystalline solid.[3] It will cling to spatulas and weigh boats.

  • Technique:

    • Tare the weigh boat.

    • Transfer solid gently. Do not dump.

    • Immediately wipe the spatula with a solvent-dampened Kimwipe (acetone/ethanol) inside the hood. Dispose of the Kimwipe as solid hazardous waste.

    • Why? This prevents invisible dust from leaving the hood on your tools.

Step 3: Decontamination & Doffing

Proper removal of PPE is as critical as wearing it. Most exposures occur during doffing.

Visual 2: Safe Doffing Sequence

Doffing_Sequence Step1 1. Wipe Outer Gloves (Solvent Wipe) Step2 2. Remove Outer Gloves (Beak Method) Step1->Step2 Step3 3. Inspect Inner Gloves (Check for Stains) Step2->Step3 Step4 4. Remove Eye Protection (Handle by strap) Step3->Step4 Step5 5. Wash Hands (Soap + Water, 20s) Step4->Step5

Figure 2: The "Beak Method" involves pinching the outside of the glove and pulling it inside out, ensuring the contaminated surface never touches the skin.

Part 4: Emergency & Disposal Protocols

Spill Management
  • Dry Spill: Do NOT use a brush/dustpan (generates aerosol). Use a HEPA vacuum or wet-wipe method (cover with solvent-dampened paper towels, then scoop up).

  • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as nitriles can support combustion.

Waste Disposal
  • Segregation: this compound waste must be segregated from strong acids and oxidizers .

    • Mechanism:[4][5][6] Strong acids can hydrolyze the nitrile group, potentially releasing toxic byproducts or heat. Oxidizers can react violently with the aromatic ring.

  • Labeling: Clearly label as "Toxic Organic Waste - Nitrile Compound."

First Aid
  • Skin: Wash with soap and water for 15 minutes. Do not use solvent (alcohol/acetone) to wash skin, as this increases absorption speed.

  • Inhalation: Move to fresh air immediately.

  • Medical Note: While specific cyanide antidotes (e.g., Hydroxocobalamin) are rarely needed for benzonitriles compared to alkali cyanides, medical personnel should be informed of the "Nitrile" classification so they can monitor for signs of metabolic cyanide release (hypoxia, confusion) [2].

References

  • PubChem. (n.d.). This compound (Compound).[7][8] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.